molecular formula C8H7ClN2 B1469623 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1256803-09-4

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1469623
CAS No.: 1256803-09-4
M. Wt: 166.61 g/mol
InChI Key: IVBWBKPMVCCGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a high-value fused bicyclic heteroaromatic compound, commonly referred to as a 7-azaindole, that serves as a privileged scaffold in medicinal chemistry and drug discovery. This multipurpose building block is designed for the synthesis of novel bioactive molecules, particularly in oncology research. The structure features a chloro substituent at the 5-position and a methyl group at the 3-position, providing distinct sites for further functionalization via cross-coupling reactions and other synthetic transformations to create targeted compound libraries. The 1H-pyrrolo[2,3-b]pyridine core is a key structural motif in numerous therapeutic agents and investigational compounds. Analogs of this scaffold have demonstrated potent inhibitory activity against various kinase targets, including fibroblast growth factor receptors (FGFR1-3) , Abl, and Src kinases , which are critical in cancer cell proliferation and survival pathways. Furthermore, this chemotype is found in kinase inhibitor drugs such as pexidartinib, an FDA-approved treatment for tenosynovial giant cell tumor . The structural versatility of the 7-azaindole framework allows it to mimic purine nucleotides, enabling competitive binding at ATP sites of various kinases, thereby making it an invaluable template for developing targeted cancer therapies . Researchers utilize this compound primarily in the synthesis of potential antiproliferative agents , kinase inhibitors , and for biophysical studies including protein-ligand interactions. The compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant Safety Data Sheets (SDS) and handle all chemicals according to established laboratory safety protocols .

Properties

IUPAC Name

5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBWBKPMVCCGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857314
Record name 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256803-09-4
Record name 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: Pathway, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic synthesis pathway for 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the rationale behind the chosen synthetic route, explore the intricate mechanisms of the key chemical transformations, and provide detailed experimental protocols based on established methodologies.

Introduction

This compound, also known as 5-chloro-3-methyl-7-azaindole, belongs to the privileged class of 7-azaindole scaffolds. These structures are bioisosteres of indole and are integral to a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the chloro and methyl substituents on the 7-azaindole core can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide will focus on a logical and efficient synthetic approach, combining the well-established Fischer indole synthesis with a modern, regioselective chlorination reaction.

Proposed Synthesis Pathway: A Two-Stage Approach

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the construction of the 3-methyl-1H-pyrrolo[2,3-b]pyridine core via the Fischer indole synthesis. The second stage is the regioselective chlorination of this intermediate at the C5 position.

Synthesis_Pathway 2-Hydrazinopyridine 2-Hydrazinopyridine Fischer_Indole_Synthesis Fischer_Indole_Synthesis 2-Hydrazinopyridine->Fischer_Indole_Synthesis Polyphosphoric Acid (PPA) Methyl_ethyl_ketone Methyl_ethyl_ketone Methyl_ethyl_ketone->Fischer_Indole_Synthesis 3-Methyl-1H-pyrrolo[2,3-b]pyridine 3-Methyl-1H-pyrrolo[2,3-b]pyridine Regioselective_Chlorination Regioselective_Chlorination 3-Methyl-1H-pyrrolo[2,3-b]pyridine->Regioselective_Chlorination Rh-catalyzed C-H activation This compound This compound Fischer_Indole_Synthesis->3-Methyl-1H-pyrrolo[2,3-b]pyridine Regioselective_Chlorination->this compound

Caption: Proposed two-stage synthesis pathway for this compound.

Stage 1: Fischer Indole Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine

The Fischer indole synthesis is a classic and versatile method for constructing indole and azaindole ring systems.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone or, in this case, a pyridylhydrazone.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-defined steps:

  • Hydrazone Formation: 2-Hydrazinopyridine reacts with methyl ethyl ketone in an acidic medium to form the corresponding 2-pyridylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enehydrazine form, which is a crucial step for the subsequent sigmatropic rearrangement.[3]

  • [4][4]-Sigmatropic Rearrangement: The enehydrazine undergoes a[4][4]-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine intermediate. This is the key bond-forming step that establishes the carbon skeleton of the pyrrole ring.

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, leading to a cyclic aminal.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule from the aminal under acidic conditions results in the formation of the aromatic 3-methyl-1H-pyrrolo[2,3-b]pyridine.[3]

Fischer_Indole_Mechanism cluster_0 Fischer Indole Synthesis Mechanism Start 2-Pyridylhydrazone Enehydrazine Enehydrazine Tautomer Start->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aromatization Aminal Cyclic Aminal Cyclization->Aminal Elimination Ammonia Elimination Aminal->Elimination Product 3-Methyl-7-azaindole Elimination->Product

Caption: Mechanism of the Fischer Indole Synthesis for 3-Methyl-7-azaindole.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of 2,3-disubstituted 7-azaindoles.[3]

Parameter Value Rationale
Starting Materials 2-Hydrazinopyridine, Methyl ethyl ketoneReadily available precursors. Methyl ethyl ketone provides the methyl group at the C3 position and a hydrogen at the C2 position.
Catalyst Polyphosphoric acid (PPA)A strong acid and dehydrating agent that effectively promotes the cyclization.
Temperature 160-180 °CHigh temperature is typically required to drive the[4][4]-sigmatropic rearrangement and subsequent cyclization.
Reaction Time 5-10 minutesThe reaction is generally rapid at high temperatures.
Work-up Neutralization with aqueous base, extractionStandard procedure to isolate the basic azaindole product.

Step-by-Step Methodology:

  • To a flask containing polyphosphoric acid (PPA), add 2-pyridylhydrazine hydrochloride (1 equivalent).

  • Add methyl ethyl ketone (1.1 equivalents) to the mixture.

  • Heat the reaction mixture with vigorous stirring to 160-180 °C for 5-10 minutes.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until pH > 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-1H-pyrrolo[2,3-b]pyridine.

Stage 2: Regioselective C-H Chlorination

The introduction of a chlorine atom at the C5 position of the 7-azaindole core requires a regioselective halogenation method. Traditional electrophilic halogenation methods often lead to a mixture of products due to the complex reactivity of the bicyclic system. A modern and highly effective approach is the use of transition metal-catalyzed C-H activation.[5]

Rhodium-Catalyzed Regioselective C-H Chlorination

A rhodium-catalyzed C-H chlorination using 1,2-dichloroethane (DCE) as the chlorinating agent has been shown to be highly regioselective for the C5 position of the 7-azaindole ring.[4][6] This method offers excellent functional group tolerance and operational simplicity.

Mechanism of Rhodium-Catalyzed Chlorination

The proposed mechanism involves the following key steps:

  • Coordination: The rhodium catalyst coordinates to the nitrogen atom of the pyridine ring of the 3-methyl-7-azaindole substrate.

  • C-H Activation: The rhodium center then facilitates the cleavage of the C-H bond at the C5 position through a concerted metalation-deprotonation (CMD) pathway, forming a rhodacycle intermediate.

  • Oxidative Addition: 1,2-Dichloroethane undergoes oxidative addition to the rhodium center.

  • Reductive Elimination: Reductive elimination of the chlorinated product, this compound, regenerates the active rhodium catalyst.

Chlorination_Mechanism cluster_1 Rhodium-Catalyzed C-H Chlorination Mechanism Substrate_Rh 3-Methyl-7-azaindole + [Rh] Coordination Coordination to Pyridine-N Substrate_Rh->Coordination CH_Activation C5-H Activation (CMD) Coordination->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Oxidative_Addition Oxidative Addition of DCE Rhodacycle->Oxidative_Addition Rh_Intermediate Rh(V) Intermediate Oxidative_Addition->Rh_Intermediate Reductive_Elimination Reductive Elimination Rh_Intermediate->Reductive_Elimination Product_Rh 5-Chloro-3-methyl-7-azaindole + [Rh] Reductive_Elimination->Product_Rh

Caption: Proposed mechanism for the rhodium-catalyzed C5-chlorination of 3-methyl-7-azaindole.

Experimental Protocol: Regioselective Chlorination

This protocol is based on the rhodium-catalyzed chlorination of 7-azaindoles.[4][6]

Parameter Value Rationale
Starting Material 3-Methyl-1H-pyrrolo[2,3-b]pyridineThe product from Stage 1.
Catalyst [RhCp*Cl2]2A common and effective rhodium catalyst for C-H activation.
Chlorinating Agent 1,2-Dichloroethane (DCE)Serves as both the solvent and the chlorine source.
Oxidant Cu(OAc)2Often used as a co-oxidant in such catalytic cycles.
Base NaOAcActs as a base to facilitate the C-H activation step.
Temperature 120-130 °CElevated temperature is necessary for the catalytic cycle to proceed efficiently.
Reaction Time 12-24 hoursReaction times can vary depending on the substrate and specific conditions.

Step-by-Step Methodology:

  • In a sealed reaction vessel, combine 3-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), [RhCp*Cl2]2 (2.5 mol%), and Cu(OAc)2 (2 equivalents).

  • Add NaOAc (1 equivalent) to the mixture.

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Seal the vessel and heat the reaction mixture at 120-130 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound can be effectively accomplished through a strategic two-stage pathway. The initial construction of the 3-methyl-7-azaindole core via the robust Fischer indole synthesis provides a solid foundation. Subsequent regioselective C-H chlorination at the C5 position, employing a modern rhodium-catalyzed approach, offers a clean and efficient method for the final functionalization. This guide provides the fundamental principles, mechanistic insights, and practical experimental protocols for researchers and professionals in the field of drug discovery and development to synthesize this valuable heterocyclic scaffold.

References

Spectroscopic Characterization of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a significant heterocyclic motif in medicinal chemistry and materials science. The unique arrangement of its fused pyrrole and pyridine rings, coupled with the electronic influence of the chloro and methyl substituents, imparts distinct physicochemical properties that are crucial for its function in various applications, including as a kinase inhibitor. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and comparative data from analogous structures to provide a robust predictive profile.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC numbering convention, is presented below. This structure forms the basis for all subsequent spectroscopic predictions and interpretations.

Structure of this compound

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Predictions are based on established chemical shift principles and data from structurally related 7-azaindole derivatives.[1][2]

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, and the methyl group. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, along with the electron-donating effect of the pyrrole nitrogen and the methyl group, will influence the chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~11.5 - 12.5br sN1-HThe N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet.
~8.1 - 8.3sH6This proton is adjacent to the electronegative pyridine nitrogen and is expected to be downfield. The lack of adjacent protons results in a singlet.
~7.3 - 7.5sH4This proton is on the pyridine ring and its chemical shift is influenced by the adjacent chlorine and the fused pyrrole ring. It is expected to appear as a singlet.
~7.1 - 7.3sH2The proton on the pyrrole ring at the C2 position is expected to be a singlet due to the adjacent methyl-substituted carbon.
~2.3 - 2.5sC3-CH₃The methyl protons will appear as a singlet in the aliphatic region of the spectrum.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for structural verification.

G Workflow for ¹H NMR Data Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition (300-600 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 acq2 Set acquisition parameters (e.g., 16-32 scans) acq1->acq2 acq3 Acquire Free Induction Decay (FID) acq2->acq3 proc1 Fourier Transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate peaks and reference to TMS (0 ppm) proc2->proc3

Caption: Standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~148 - 150C7aQuaternary carbon at the fusion of the two rings, deshielded by the adjacent pyridine nitrogen.
~145 - 147C6Aromatic carbon adjacent to the pyridine nitrogen.
~128 - 130C2Pyrrole carbon, its shift is influenced by the adjacent nitrogen.
~125 - 127C5Carbon bearing the chlorine atom, its chemical shift is significantly influenced by the halogen.
~120 - 122C3aQuaternary carbon at the ring fusion.
~118 - 120C4Aromatic carbon on the pyridine ring.
~110 - 112C3Pyrrole carbon bearing the methyl group.
~10 - 12C3-CH₃Aliphatic carbon of the methyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds. For this compound, characteristic peaks for N-H, C-H, C=C, and C-N stretching, as well as aromatic C-H bending, are expected. The principles of IR spectroscopy for N-heterocycles are well-established.[3][4][5]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400 - 3300N-H StretchPyrrole N-HA characteristic broad peak for the N-H bond in the pyrrole ring.
~3100 - 3000C-H StretchAromatic C-HStretching vibrations of the C-H bonds on the aromatic rings.
~2950 - 2850C-H StretchAliphatic C-HStretching vibrations of the C-H bonds in the methyl group.
~1620 - 1580C=C StretchAromatic RingSkeletal vibrations of the fused aromatic rings.
~1500 - 1400C=N StretchPyridine RingCharacteristic stretching vibration of the C=N bond within the pyridine ring.
~850 - 750C-H BendAromatic C-HOut-of-plane bending of the aromatic C-H bonds.
~750 - 700C-Cl StretchAryl-ClStretching vibration of the carbon-chlorine bond.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

G Workflow for ATR-IR Data Acquisition cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure ATR crystal is clean setup2 Collect a background spectrum setup1->setup2 sample1 Place a small amount of solid sample on the ATR crystal setup2->sample1 sample2 Apply pressure to ensure good contact sample1->sample2 sample3 Collect the sample spectrum (e.g., 16-32 scans) sample2->sample3 process1 Perform background subtraction sample3->process1 process2 Identify and label significant peaks process1->process2

Caption: Standardized workflow for acquiring an IR spectrum using an ATR accessory.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern in the mass spectrum can offer structural clues. The expected molecular weight of this compound (C₈H₇ClN₂) is approximately 166.61 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRationale
166/168[M]⁺˙Molecular ion peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two peaks with a 2 mass unit difference and an intensity ratio of approximately 3:1.
151/153[M - CH₃]⁺Loss of the methyl group.
131[M - Cl]⁺Loss of the chlorine atom.
104[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine ring, a common fragmentation pathway for pyridines.[6][7][8]

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.

G Workflow for EI-MS Data Acquisition cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Interpretation intro1 Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) via direct infusion or GC ion1 Ionize the sample using a 70 eV electron beam intro1->ion1 ion2 Separate ions based on their mass-to-charge ratio ion1->ion2 ion3 Detect the ions ion2->ion3 data1 Analyze the mass spectrum to identify the molecular ion ion3->data1 data2 Interpret the fragmentation pattern to confirm the structure data1->data2

Caption: Generalized workflow for acquiring and interpreting an electron ionization mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and predictive profile for the characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related 7-azaindole derivatives, researchers and drug development professionals can confidently identify and assess the purity of this important heterocyclic compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a laboratory setting. This guide serves as a valuable resource for the ongoing research and development involving this and similar molecular scaffolds.

References

Crystal Structure Analysis of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the methodologies and insights central to the crystal structure analysis of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. As privileged scaffolds in modern drug discovery, a precise understanding of their three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the optimization of therapeutic candidates.[1][2][3] We will journey from the foundational steps of chemical synthesis and single-crystal growth to the intricacies of data acquisition via Single-Crystal X-ray Diffraction (SC-XRD) and the ultimate interpretation of molecular and supramolecular structures.

The Strategic Importance of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a cornerstone in medicinal chemistry. Its derivatives have been successfully incorporated into a multitude of biologically active molecules, including FDA-approved drugs for treating various forms of cancer and inflammatory conditions.[1][3][4] The specific functionalization with a chloro group at the 5-position and a methyl group at the 3-position creates a unique electronic and steric profile. This substitution pattern provides chemists with strategic vectors for modification to fine-tune pharmacological properties such as potency, selectivity, and bioavailability.[1]

However, to truly harness this potential, we must look beyond the 2D chemical drawing. Crystal structure analysis provides the empirical ground truth of the molecule's conformation, the arrangement of its neighbors in the solid state, and the non-covalent interactions that govern its packing. This information is invaluable for understanding structure-activity relationships (SAR) and for guiding computational modeling efforts.[2][5]

Foundational Workflow: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the diffractometer. It starts with the chemical synthesis of the target molecule and, critically, its purification and crystallization into a form suitable for X-ray analysis.

Synthesis Strategy: A Conceptual Overview

The synthesis of this compound derivatives typically involves multi-step sequences starting from substituted pyridine precursors. While numerous specific pathways exist, a common conceptual approach involves the construction of the fused pyrrole ring onto a pre-functionalized pyridine core.[6]

G cluster_0 Conceptual Synthesis Flow A Substituted Pyridine Precursor (e.g., 2-amino-6-chloropyridine derivative) B Functional Group Interconversion (e.g., Iodination, Sonogashira Coupling) A->B Step 1 C Annulation/Cyclization Reaction (Formation of Pyrrole Ring) B->C Step 2 D Target Molecule This compound Derivative C->D Step 3 E Purification (e.g., Column Chromatography) D->E Final Step

Caption: Conceptual workflow for the synthesis of pyrrolo[2,3-b]pyridine derivatives.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient quality and size (typically 0.1-0.3 mm) is the most critical and often rate-limiting step in the entire analysis.[2][7] The goal is to guide the molecules from a supersaturated solution into a highly ordered, three-dimensional lattice slowly and methodically.[2]

Experimental Protocol: Slow Evaporation Method

This technique is one of the most straightforward and widely used methods for crystallizing organic compounds.[8]

  • Solvent Selection: Dissolve a small, pure sample (5-10 mg) of the synthesized derivative in a minimal amount of a good solvent (e.g., acetone, ethyl acetate, or methanol) in a clean, small vial.

  • Induce Saturation: Add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexane or water) dropwise until the solution becomes slightly turbid. Re-clarify the solution by adding a single drop of the good solvent. This brings the solution close to its saturation point.

  • Slow Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create a very small hole. This allows the solvent to evaporate over a period of several days to weeks.[8]

  • Crystal Harvest: As the solvent slowly evaporates, the concentration of the compound will increase beyond its saturation point, promoting the formation of well-ordered crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.

Trustworthiness Insight: The success of crystallization is highly empirical. The choice of solvents, temperature, and evaporation rate must often be screened through numerous trials. The quality of the resulting diffraction pattern is the ultimate validation of a successful crystallization experiment.

The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal.[9][10][11] It works on the principle that X-rays, having wavelengths similar to the distances between atoms in a crystal, are diffracted by the electron clouds of those atoms in a predictable pattern.[7][12]

G cluster_workflow SC-XRD Experimental & Computational Workflow A 1. Crystal Selection & Mounting B 2. Mounting on Goniometer in Diffractometer A->B C 3. X-ray Irradiation & Data Collection B->C D 4. Diffraction Pattern (Reflection Intensities & Positions) C->D E 5. Structure Solution (Phase Problem -> Electron Density Map) D->E Computation F 6. Structure Refinement (Model Fitting) E->F G 7. Final Structural Model (Coordinates, Bond Lengths/Angles) F->G H 8. Validation & Analysis (CIF File Generation) G->H

Caption: The end-to-end workflow for single-crystal X-ray diffraction analysis.

The conditions for constructive interference are described by Bragg's Law (nλ = 2d sinθ) , which relates the X-ray wavelength (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). By rotating the crystal and collecting thousands of diffraction spots, a complete three-dimensional map of the diffraction pattern is recorded. This data is then computationally processed to solve the crystal structure.[13]

Interpreting the Data: From Molecular Geometry to Crystal Packing

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information. The primary data includes the unit cell parameters, space group, and the precise coordinates of every atom in the molecule.

Table 1: Representative Crystallographic Data for a Pyrrolo[2,3-b]pyridine Derivative

ParameterExample ValueSignificance
Chemical FormulaC9H7ClN2O2Confirms the elemental composition of the crystallized molecule.[14]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell, the repeating block of the crystal.[15]
Space GroupP21/cDefines the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell.[15]
Unit Cell Dimensionsa = 5.46 Å, b = 16.21 Å, c = 26.38 ÅThe lengths of the unit cell edges.[15]
α = 90°, β = 93.07°, γ = 90°The angles between the unit cell edges.[15]
Volume2334.8 ųThe volume of the unit cell.[15]
Z4The number of molecules contained within one unit cell.[15]
R-factor (R1)0.0365 (3.65%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: Data in this table is illustrative, based on a similar reported structure, and serves as a template for what to expect.[15]

Supramolecular Analysis: The Intermolecular Landscape

Beyond the structure of a single molecule, crystal analysis reveals how molecules interact with their neighbors. These non-covalent interactions are fundamental to crystal engineering, polymorphism, and the physicochemical properties of the solid drug substance. For this compound derivatives, we anticipate a rich interplay of several key interactions.

  • Hydrogen Bonding: The N-H group of the pyrrole ring is a potent hydrogen bond donor. It will readily form strong N-H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule, often leading to the formation of chains or dimeric motifs.[16]

  • π-π Stacking: The electron-rich pyrrolopyridine ring system can participate in stacking interactions with neighboring aromatic rings. These interactions, driven by dispersion forces, are crucial for stabilizing the crystal packing.[17]

  • Halogen Bonding: The chlorine atom at the 5-position is an electron-deficient region (a σ-hole) and can act as a halogen bond donor, interacting with a Lewis basic site like the pyridine nitrogen atom. This provides a highly directional interaction that can be exploited in crystal engineering.[18]

  • Other Weak Interactions: C-H···π and C-H···Cl interactions also contribute to the overall stability of the crystal lattice.[19][20]

G cluster_interactions Key Intermolecular Interactions mol1 Molecule A (Pyrrolo[2,3-b]pyridine Core) mol2 Molecule B (Neighboring Molecule) mol1->mol2 N-H···N (Hydrogen Bond) mol1->mol2 π-π Stacking (Parallel Rings) mol1->mol2 C-Cl···N (Halogen Bond)

Caption: Potential non-covalent interactions governing crystal packing.

This detailed analysis of intermolecular forces allows researchers to understand why a molecule crystallizes in a particular form and provides a roadmap for designing new derivatives with desired solid-state properties.

Conclusion: Bridging Structure to Function in Drug Development

The crystal structure analysis of this compound derivatives is far more than a characterization technique; it is a cornerstone of modern, structure-based drug design.[2] The precise, unambiguous three-dimensional data obtained from SC-XRD provides the ultimate validation of molecular structure and offers unparalleled insight into the forces that govern its solid-state assembly.

For researchers, scientists, and drug development professionals, this information is critical. It informs SAR studies, validates computational models, and helps in understanding how a ligand might bind to its biological target. By elucidating the complete structural landscape, we move from a two-dimensional chemical representation to a high-resolution, three-dimensional understanding, accelerating the journey from a promising molecular scaffold to a life-saving therapeutic.

References

Biological activity profile of substituted pyrrolo[2,3-B]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Profile of Substituted Pyrrolo[2,3-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to the purine core of adenine has established it as a "privileged scaffold," particularly in the design of ATP-competitive kinase inhibitors. This guide provides a comprehensive technical overview of the diverse biological activities associated with substituted pyrrolo[2,3-b]pyridine derivatives. We will delve into the mechanistic basis for their prominent role in oncology as potent kinase inhibitors, explore their significant antimicrobial properties, and touch upon other therapeutic applications. This document is designed to serve as a resource for researchers and drug development professionals, offering not only a synthesis of the current state of knowledge but also detailed, field-proven experimental protocols for biological evaluation, thereby bridging theoretical understanding with practical application.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The strategic value of the pyrrolo[2,3-b]pyridine core lies in its function as a bioisostere of purine. The nitrogen atom at position 7 introduces a hydrogen bond acceptor that mimics the N7 of adenine, a key interaction point for the hinge region of many protein kinases.[1][2] This intrinsic property makes the scaffold an ideal starting point for developing ATP-competitive inhibitors, which function by occupying the ATP-binding pocket of a kinase, thereby preventing the phosphorylation of downstream substrates.[3] The versatility of this scaffold allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties to develop highly targeted therapeutics.[4]

The development of drugs based on this scaffold is a prime example of scaffold-based design, an integrated paradigm that uses smaller molecular starting points and incorporates structural biology, like X-ray crystallography, from the outset to streamline medicinal chemistry efforts.[3] This approach has proven highly successful in generating novel, potent, and specific drug candidates.

cluster_ATP ATP (Adenosine Triphosphate) cluster_Scaffold Pyrrolo[2,3-b]pyridine Scaffold cluster_Kinase Kinase ATP-Binding Pocket Adenine Adenine Ribose Ribose Adenine->Ribose Triphosphate Triphosphate Ribose->Triphosphate Pocket ATP-Binding Site Triphosphate->Pocket Binds to PyrroloPyridine Pyrrolo[2,3-b]pyridine (7-Azaindole) Substituents Substitutions (R1, R2, R3...) PyrroloPyridine->Substituents Modulate Selectivity & Potency PyrroloPyridine->Pocket Binds to Hinge Hinge Region ATP_Label Natural Ligand Inhibitor_Label Competitive Inhibitor

Caption: Structural mimicry of Adenine by the Pyrrolo[2,3-b]pyridine scaffold.

Anticancer Activity: Targeting Key Oncogenic Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] The pyrrolo[2,3-b]pyridine scaffold has been extensively utilized to develop inhibitors for several key oncogenic kinases.

BRAF Kinase Inhibitors

The V600E mutation in the BRAF kinase is a driver mutation in over 50% of melanomas and various other cancers.[5] This has spurred the development of potent and selective BRAF inhibitors. Several research efforts have successfully designed and synthesized pyrrolo[2,3-b]pyridine derivatives that show high inhibitory effects against V600E-BRAF.[6] For instance, computational and synthetic studies have identified compounds with IC₅₀ values in the nanomolar range, comparable to or even outperforming approved drugs like Vemurafenib in docking studies.[5] These compounds typically engage with key residues in the BRAF active site, such as Cys532 and Phe595, through hydrogen bonds and hydrophobic interactions.

Compound IDTargetIC₅₀ (µM)Cancer Cell Line PanelReference
34e V600E-BRAF0.085N/A[6]
35 V600E-BRAF0.080Potent against various lines[5][6]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in the progression of various tumors. Consequently, targeting FGFRs is an attractive anticancer strategy.[7] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. Optimized compounds have demonstrated low nanomolar IC₅₀ values and have been shown to inhibit proliferation, induce apoptosis, and reduce the migration and invasion of cancer cells in vitro.[7]

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Reference
4h 7925[7]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrrolo[2,3-b]pyridine scaffold has been used to develop potent inhibitors of several CDKs.

  • Cdc7 Kinase: As a target for cancer therapy, inhibitors of Cdc7 kinase have shown efficacy in tumor growth inhibition. Potent ATP-mimetic inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed with IC₅₀ values as low as 7 nM.[8]

  • CDK8: This kinase is a key colorectal oncogene. Through de novo drug design and structure-activity relationship (SAR) analysis, a potent type II CDK8 inhibitor was discovered (IC₅₀ = 48.6 nM).[9][10] This compound was found to downregulate the WNT/β-catenin signaling pathway, induce cell cycle arrest, and significantly inhibit tumor growth in vivo with good bioavailability and low toxicity.[9][10]

cluster_pathway Simplified Oncogenic Signaling Pathway cluster_inhibitor Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative (e.g., FGFR or BRAF Inhibitor) Inhibitor->Receptor Inhibits Inhibitor->BRAF Inhibits

Caption: Intervention in oncogenic signaling by Pyrrolo[2,3-b]pyridine inhibitors.
Other Emerging Anticancer Targets

The versatility of the scaffold extends to other important cancer targets:

  • TNIK Inhibitors: Traf2- and Nck-interacting kinase (TNIK) is critical for colon cancer cell development. Potent 1H-pyrrolo[2,3-b]pyridine inhibitors have been identified with IC₅₀ values below 1 nM.[11]

  • CSF-1R Inhibitors: Based on existing inhibitors like PLX3397 and BLZ945, novel pyrrolo[2,3-b]pyridine derivatives have been designed as potent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, which play a role in tumor immunotherapy by reprogramming tumor-associated macrophages (TAMs).[12]

Antimicrobial Activity Profile

Beyond oncology, 7-azaindole derivatives have demonstrated a notable spectrum of antimicrobial activity.[13][14] This activity has been observed against both Gram-positive and Gram-negative bacteria, as well as some fungi.[15][16]

  • Antibacterial Activity: Various synthetic derivatives have shown high, moderate, or weak inhibitory effects against a range of bacteria.[15] Some fluorinated derivatives have shown particular promise against antibiotic-resistant strains.[15] While the exact mechanisms are often under investigation, some compounds are known to target essential bacterial processes like cell division by inhibiting proteins such as FtsZ.[15]

  • Antifungal Activity: A study describing an acid-catalyzed synthesis of 7-azaindoles reported that the resulting compounds displayed their best activity against yeasts, particularly Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL.[17]

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential. The following sections detail methodologies for assessing the kinase inhibitory and antimicrobial activities of substituted pyrrolo[2,3-b]pyridines.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[18][19] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Causality Behind Experimental Choices: This luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening. It relies on a thermostable luciferase to convert ADP to ATP, which then drives a light-producing reaction. The depletion of a pro-luciferin substrate is directly proportional to the initial kinase activity. Using a known broad-spectrum inhibitor like Staurosporine as a positive control validates the assay's ability to detect inhibition.

Materials:

  • Kinase of interest (e.g., BRAF, FGFR)

  • Specific kinase substrate peptide

  • ATP (at or near the Kₘ concentration for the kinase)

  • Test Compounds (substituted pyrrolo[2,3-b]pyridines)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • 96-well or 384-well white assay plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

  • Kinase Reaction Setup: In each well of the assay plate, add 2.5 µL of the serially diluted compound or DMSO control.

  • Enzyme Addition: Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time determined during assay development).

  • ADP Detection - Step 1 (Stop Reaction & Deplete ATP): Add 10 µL of the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2 (Signal Generation): Add 20 µL of the Kinase Detection Reagent to each well. This reagent contains the enzymes and substrates necessary to convert ADP to ATP and then generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

start Start prep Prepare Serial Dilution of Pyrrolo[2,3-b]pyridine Compound start->prep plate Add Compound/Control to Assay Plate prep->plate add_kinase Add Kinase Enzyme plate->add_kinase pre_incubate Pre-incubate (15 min) (Inhibitor-Kinase Binding) add_kinase->pre_incubate initiate Initiate Reaction (Add ATP/Substrate) pre_incubate->initiate react_incubate Incubate (60 min, 30°C) (Phosphorylation Occurs) initiate->react_incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) react_incubate->stop_reaction detect_signal Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->detect_signal read Read Luminescence (Plate Reader) detect_signal->read analyze Analyze Data & Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[20][21]

Causality Behind Experimental Choices: The broth microdilution method is a gold standard for quantitative susceptibility testing.[21] It is preferred over disk diffusion for determining the precise concentration of a compound required for inhibition. Using a standardized bacterial inoculum (0.5 McFarland) ensures that the results are reproducible and not influenced by variations in bacterial density. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it has low levels of inhibitors and supports the growth of most common pathogens.

Materials:

  • Test Compounds (substituted pyrrolo[2,3-b]pyridines)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or water

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Typically, this is done across 10 wells, starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

  • Well Setup:

    • Wells 1-10: 50 µL of serially diluted compound + 50 µL of working bacterial inoculum.

    • Well 11 (Growth Control): 50 µL of CAMHB (no compound) + 50 µL of working bacterial inoculum.

    • Well 12 (Sterility Control): 100 µL of uninoculated CAMHB.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (Well 11) should be turbid, and the sterility control (Well 12) should be clear.

Conclusion and Future Perspectives

The substituted pyrrolo[2,3-b]pyridine scaffold has unequivocally demonstrated its value in drug discovery, yielding a multitude of compounds with potent and diverse biological activities. Its role as a premier hinge-binding motif in kinase inhibitor design has led to significant advances in oncology, with derivatives targeting key drivers of cancer like BRAF, FGFR, and CDKs. Furthermore, its utility extends to the development of novel antimicrobial agents, addressing the critical need for new therapies to combat infectious diseases.

The future of this scaffold remains bright. Ongoing research will likely focus on several key areas: enhancing kinase selectivity to minimize off-target effects and improve safety profiles; designing multi-target inhibitors that can simultaneously address multiple oncogenic pathways to overcome drug resistance; and further exploring the scaffold's potential against a broader range of therapeutic targets, including those for inflammatory and neurodegenerative diseases. The continued application of rational, structure-based design principles, coupled with robust biological evaluation, will ensure that the pyrrolo[2,3-b]pyridine core remains a highly productive platform for the discovery of next-generation therapeutics.

References

Topic: Initial Screening of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern kinase inhibitor design, recognized as a "privileged" structure due to its intrinsic ability to mimic the adenine of ATP and engage the kinase hinge region.[1][2] This guide provides a comprehensive framework for the initial in vitro screening and characterization of a novel derivative, 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. We delineate a strategic, multi-tiered screening cascade, from broad panel profiling to precise IC50 determination, designed to efficiently assess the compound's potency and selectivity. This document serves as a technical resource for researchers, offering detailed, field-proven protocols, insights into data interpretation, and a clear rationale for experimental design, thereby enabling a robust evaluation of this compound's therapeutic potential as a kinase inhibitor.

Introduction: The Rationale for Screening this compound

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Consequently, they have become one of the most important classes of drug targets. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly versatile and successful core structure in the development of kinase inhibitors.[2] Its success stems from its bioisosteric resemblance to the purine ring of ATP, allowing it to function as an effective "hinge-binder."[5][6] The pyridine nitrogen and pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the backbone of the kinase hinge region, a common interaction mode for Type I ATP-competitive inhibitors.[1]

The subject of this guide, This compound , builds upon this validated scaffold. The strategic placement of a chloro group at the C5 position and a methyl group at the C3 position represents a rational design approach to probe the structure-activity relationship (SAR). Such substitutions can modulate the compound's electronic properties, steric profile, and lipophilicity, potentially enhancing its binding affinity, improving selectivity for specific kinases, or altering its pharmacokinetic properties.[7][8]

This guide outlines the critical first steps in evaluating this novel compound: a systematic in vitro screening process to determine which kinases it inhibits, how potently it does so, and with what degree of selectivity.

The Kinase Screening Cascade: A Strategic Approach

A tiered screening cascade is the most efficient and cost-effective strategy for hit identification and validation.[9] This approach prioritizes resources by using a broad, less resource-intensive assay to cast a wide net, followed by more focused, quantitative assays for the most promising initial hits.

G cluster_0 Screening Cascade A Compound Synthesis & QC (this compound) B Tier 1: Primary Screen (Broad Kinase Panel @ Single Concentration) A->B C Data Analysis (% Inhibition > Threshold?) B->C D Tier 2: Hit Confirmation & Potency (IC50 Determination on Hits) C->D Yes (e.g., >70% Inh.) F Advance to Downstream Assays (Mechanism of Action, Cellular Activity) E Data Analysis (Potency & Selectivity Profile) D->E E->F

Caption: A strategic workflow for kinase inhibitor screening.

Tier 1: Primary Screening - Broad Kinome Profiling

The objective of the primary screen is to rapidly identify which kinases, from a broad, representative panel of the human kinome, are inhibited by the compound. This initial snapshot is crucial for understanding potential therapeutic targets and early identification of potential off-target liabilities.[10][11]

  • Methodology: The compound is tested at a single, relatively high concentration (typically 1 µM to 10 µM) against a large panel of kinases (e.g., >100).[9] The result is expressed as the percentage of inhibition of kinase activity relative to a vehicle control (e.g., DMSO).

  • Causality: Performing a broad screen first prevents the premature focus on a single target, as many kinase inhibitors exhibit polypharmacology.[12] This approach provides a more holistic view of the compound's biological activity from the outset. Commercial services are highly effective for this step, offering standardized assays across hundreds of kinases.[13]

Tier 2: Hit Confirmation and Potency Determination

Kinases that show significant inhibition (a common threshold is >70-80%) in the primary screen are considered "hits."[9] The next step is to validate these hits and quantify their inhibitory potency by determining the half-maximal inhibitory concentration (IC50).

  • Methodology: A dose-response curve is generated by assaying the kinase against a serial dilution of the inhibitor (typically an 8- to 10-point curve). The resulting data is fitted to a sigmoidal curve to calculate the IC50 value.

  • Causality: An IC50 value is a quantitative measure of a drug's potency and is essential for comparing different compounds and prioritizing leads.[14] A single-point inhibition value from Tier 1 is insufficient, as it can be misleading and does not capture the dose-dependent nature of the interaction.

In-Depth Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol describes a robust, homogeneous (no-wash) luminescence-based assay for determining kinase activity and inhibitor IC50 values. The principle relies on quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15]

G cluster_0 Assay Workflow A 1. Plate Compound (Serial Dilution of Inhibitor or DMSO) B 2. Add Kinase Enzyme (Pre-incubation) A->B C 3. Initiate Reaction (Add ATP/Substrate Mix) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Generate Signal (Add Kinase Detection Reagent) D->E F 6. Read Luminescence E->F

Caption: Workflow for the ADP-Glo™ luminescence kinase assay.

Materials
  • Kinase: Purified recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Inhibitor: this compound (10 mM stock in 100% DMSO).

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[15]

  • Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Controls: A known potent, non-selective inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative (vehicle) control.[15]

Step-by-Step Methodology

This protocol is for a final assay volume of 15 µL in a 384-well plate format.

  • Compound Plating (2.5 µL): a. Prepare a 10-point, 4-fold serial dilution of the 10 mM stock compound in 100% DMSO. b. Further dilute this series in kinase assay buffer to create a 6X final concentration stock. c. Add 2.5 µL of the 6X compound dilutions, 6X positive control, or 6X DMSO control to the appropriate wells.

  • Kinase Addition (5 µL): a. Prepare a solution of the kinase enzyme in kinase assay buffer at 3X the final desired concentration. b. Add 5 µL of the 3X kinase solution to all wells. c. Mix the plate gently on a plate shaker and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[16]

  • Reaction Initiation (7.5 µL): a. Prepare a reaction initiation mix containing the kinase substrate and ATP in kinase assay buffer, each at 2X the final desired concentration. Note: The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to ensure that the IC50 value approximates the inhibitor's binding affinity (Ki).[17] b. Initiate the kinase reaction by adding 7.5 µL of the ATP/substrate mix to all wells. c. Mix the plate, cover it to prevent evaporation, and incubate for 60 minutes at 30°C.[15]

  • ADP Detection (Steps 4 & 5): a. Stop Reaction: Add 7.5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature.[15] c. Generate Signal: Add 15 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce a light signal. d. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader. The signal is stable for several hours.

Data Presentation and Interpretation

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Primary Screening Results for this compound (Screened at 1 µM concentration)

Kinase TargetKinase Family% Inhibition
CDK2/CycACMGC98%
GSK3βCMGC95%
JAK2TK81%
VEGFR2TK45%
AKT1AGC15%
PKAAGC5%

Table 2: Hypothetical IC50 Values for Confirmed Hits

Kinase TargetIC50 (nM)Staurosporine IC50 (nM)
CDK2/CycA128
GSK3β2515
JAK22105
Data Analysis and Interpretation
  • IC50 Calculation: The raw luminescence data is first converted to percent inhibition relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls. This data is then plotted against the logarithm of the inhibitor concentration. A four-parameter logistic (sigmoidal dose-response) curve is fitted to the data to determine the IC50 value.[18]

  • Interpreting Potency: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50% under the specific assay conditions.[14] A lower IC50 value signifies higher potency. In our hypothetical data, the compound is most potent against CDK2/CycA (12 nM).

  • Assessing Selectivity: Selectivity is as important as potency. A selective inhibitor targets a specific kinase or kinase family with significantly higher potency than others, which can minimize off-target effects and associated toxicity.[9][11] Based on the hypothetical data, the compound shows preferential inhibition for the CMGC kinase family members (CDK2, GSK3β) over the TK family member (JAK2), against which it is nearly 10-fold less potent. It shows minimal activity against the tested AGC kinases.

  • Critical Caveats: It is crucial to recognize that IC50 values are not absolute constants. They are highly dependent on assay conditions, especially the ATP concentration.[17][19] For ATP-competitive inhibitors, a higher ATP concentration in the assay will lead to a higher (weaker) apparent IC50 value. Therefore, direct comparison of IC50 values between different studies must be done with caution, paying close attention to the experimental setup.[18][19]

Conclusion and Future Directions

The initial screening cascade described herein provides a robust and efficient method to characterize the kinase inhibitory profile of this compound. The primary screen identifies potential targets, while the secondary IC50 determination quantifies the compound's potency against those hits, establishing a preliminary selectivity profile.

Based on our hypothetical results, this compound emerges as a potent inhibitor of CDK2 and GSK3β with a clear selectivity profile. The logical next steps in the drug discovery pipeline would include:

  • Mechanism of Action Studies: Performing kinase assays at varying ATP concentrations to confirm an ATP-competitive binding mode.

  • Cellular Target Engagement: Utilizing cell-based assays (e.g., NanoBRET™ or Western blot analysis of downstream substrate phosphorylation) to confirm that the compound can inhibit its target kinases in a physiological context.[10][18]

  • Lead Optimization: Initiating a medicinal chemistry campaign to synthesize analogues, exploring further substitutions on the pyrrolopyridine core to improve potency against the primary target(s) and/or enhance selectivity.[20]

  • Broader Safety Profiling: Screening the compound against a panel of non-kinase targets, such as GPCRs and ion channels, to identify other potential off-target interactions.[9]

This structured approach ensures that resources are focused on compounds with the most promising therapeutic potential, paving the way for further preclinical development.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The 7-azaindole core, a bioisosteric analogue of indole, stands as a testament to this concept.[1][2] Its journey from a chemical curiosity to a cornerstone of modern drug discovery, particularly in the realm of kinase inhibition, is a compelling narrative of rational drug design and serendipitous discovery. This guide provides an in-depth technical exploration of the 7-azaindole scaffold, from its historical roots to its contemporary applications and the synthetic strategies that underpin its utilization.

The inherent value of the 7-azaindole scaffold lies in its unique combination of structural and electronic properties. The strategic placement of a nitrogen atom in the six-membered ring, compared to its parent indole, modulates its physicochemical characteristics, such as solubility and bioavailability, while offering an additional point for crucial hydrogen bonding interactions.[3][4] This seemingly subtle modification has profound implications for target binding and overall pharmacological profile, making it a highly sought-after motif in the design of novel therapeutics.

Part 1: Discovery and the "Privileged" Status of 7-Azaindole

The recognition of 7-azaindole as a "privileged scaffold" is intrinsically linked to its remarkable success in the field of kinase inhibitors.[5][6][7][8] Kinases, a large family of enzymes that regulate a vast array of cellular processes, have become one of the most important classes of drug targets, particularly in oncology.[6] The discovery that the 7-azaindole core could act as an excellent "hinge-binding motif" was a watershed moment.[5][6][7][8]

The pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole ring system are perfectly positioned to form a bidentate hydrogen bond with the hinge region of the ATP-binding site of many kinases.[5][6] This interaction mimics the binding of the adenine portion of ATP, allowing 7-azaindole-based inhibitors to act as potent ATP competitors.[5][6][7] This fundamental binding mode is a key reason for the scaffold's broad applicability across the kinome.

A pivotal moment in the history of 7-azaindole was the development of Vemurafenib (Zelboraf®) , an inhibitor of the B-RAF kinase.[5][6][7] The discovery of Vemurafenib through fragment-based drug discovery (FBDD) showcased the power of using small, simple fragments like 7-azaindole as starting points for building highly potent and selective drugs.[5][7] This success story solidified the status of 7-azaindole as a privileged scaffold and spurred a wave of research into its application for other kinase targets.[5][6]

Part 2: The Chemical Biology of 7-Azaindole: A Bioisostere with Benefits

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. 7-Azaindole serves as a classic bioisostere for indole, a common motif in biologically active natural products and synthetic molecules.[1][2] However, the substitution of a carbon atom with a nitrogen atom in the benzene ring of indole imparts several advantageous properties to the 7-azaindole scaffold.

Key Physicochemical Properties and their Implications:

PropertyComparison to IndoleImplication in Drug Design
Hydrogen Bonding Additional hydrogen bond acceptor (pyridine N)Enhanced binding affinity and selectivity to targets like kinases.[5][6]
Solubility Generally improved aqueous solubilityBetter pharmacokinetic properties and potential for oral bioavailability.[3][4]
Metabolic Stability Can alter metabolic pathwaysPotential to block sites of metabolism, leading to improved half-life.
pKa Altered basicity of the nitrogen atomInfluences ionization state at physiological pH, affecting cell permeability and target engagement.[2]
Intellectual Property Novel chemical spaceProvides opportunities for creating new, patentable drug candidates.

The ability of the 7-azaindole scaffold to engage in multiple binding modes further enhances its versatility. While the "normal" bidentate hydrogen bonding to the kinase hinge is the most common, "flipped" and "non-hinge" binding modes have also been observed, expanding the range of potential targets.[8]

Part 3: The 7-Azaindole Scaffold in Action: A Showcase of Therapeutic Agents

The versatility of the 7-azaindole scaffold is evident in the diverse range of therapeutic agents and clinical candidates that incorporate this core structure. While its prominence is greatest in oncology, its applications extend to other disease areas.

Clinically Approved Drugs:

  • Vemurafenib (Zelboraf®): A potent and selective inhibitor of the BRAF V600E mutant kinase, approved for the treatment of metastatic melanoma.[1][5][7]

  • Venetoclax (Venclexta®): A BCL-2 inhibitor used to treat certain types of leukemia and lymphoma.[3]

Selected Clinical and Preclinical Candidates:

Compound/ClassTarget(s)Therapeutic AreaKey Findings
FGFR4 Inhibitors Fibroblast Growth Factor Receptor 4Hepatocellular CarcinomaNovel covalent inhibitors with high selectivity.[9]
PDK1 Inhibitors 3-Phosphoinositide-Dependent Protein Kinase 1OncologyStructure-guided optimization led to potent inhibitors, though with some permeability challenges.[10]
PI3K Inhibitors Phosphoinositide 3-KinaseOncologyDerivatives show potent activity at molecular and cellular levels.[11][12][13][14]
Pan-PIM Kinase Inhibitors PIM KinasesOncology (e.g., AML)Lead optimization efforts addressed hERG and permeability issues, leading to compounds with in vivo efficacy.[15]
DYRK Kinase Inhibitors Dual-specificity tyrosine phosphorylation-regulated kinaseGlioblastomaNanomolar potency against DYRK1B and DYRK2.[1]
ATR Kinase Inhibitors (e.g., AZD6738) Ataxia Telangiectasia and Rad3-related proteinOncologyInhibits growth of ATM deficient xenografts.[1]
HDAC6 Inhibitors Histone Deacetylase 6OncologyShowed anti-proliferative activity and selectivity over other HDAC isoforms.[1]
Influenza Polymerase-B2 Inhibitors Influenza VirusInfectious DiseasePotent activity against multiple influenza strains.[1]

Part 4: Synthetic Strategies for 7-Azaindole and its Derivatives

The widespread adoption of the 7-azaindole scaffold has been fueled by the development of robust and versatile synthetic methodologies. Traditional indole syntheses, such as the Fischer, Bartoli, and Reissert methods, are often not directly applicable to azaindoles due to the electron-deficient nature of the pyridine ring.[3] This has necessitated the development of specialized synthetic routes.

Core Synthesis of the 7-Azaindole Nucleus

A variety of methods have been developed to construct the 7-azaindole core.

Representative Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

This method, while not the only one, represents a common and versatile approach.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Cyclization cluster_4 Product SM1 2-Amino-3-halopyridine Reaction Sonogashira Coupling (Pd catalyst, CuI, base) SM1->Reaction SM2 Terminal Alkyne SM2->Reaction Intermediate 2-Amino-3-alkynylpyridine Reaction->Intermediate Cyclization Base or Metal-catalyzed Intramolecular Cyclization Intermediate->Cyclization Product Substituted 7-Azaindole Cyclization->Product G cluster_0 Upstream Signaling cluster_1 PI3K Activation cluster_2 Downstream Effectors cluster_3 Cellular Response cluster_4 Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Response Cell Growth, Proliferation, Survival mTOR->Response Inhibitor 7-Azaindole PI3K Inhibitor Inhibitor->PI3K Inhibits

References

The Ascendancy of 1H-pyrrolo[2,3-b]pyridines: A Technical Guide to Their Role in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics. Its unique structural and electronic properties, most notably its ability to act as a bioisostere of purines and form crucial hydrogen bond interactions with kinase hinge regions, have cemented its status as a "privileged" scaffold in drug discovery. This in-depth technical guide provides a comprehensive review of 1H-pyrrolo[2,3-b]pyridine derivatives in cancer research, designed for researchers, scientists, and drug development professionals. We will dissect their multifaceted mechanisms of action, explore the structure-activity relationships of prominent derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide aims to be a critical resource, fostering a deeper understanding and inspiring further innovation in the development of 7-azaindole-based cancer therapies.

Introduction: The 7-Azaindole Core - A Privileged Scaffold in Oncology

The 1H-pyrrolo[2,3-b]pyridine core, a fusion of a pyrrole and a pyridine ring, presents a unique electronic architecture that has proven highly advantageous in the design of targeted therapies. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, a class of enzymes frequently dysregulated in cancer. The nitrogen atom at the 7-position is a key feature, enabling the formation of bidentate hydrogen bonds with the hinge region of kinases, a critical interaction for potent and selective inhibition.[1] This ability to mimic the natural substrate of kinases has led to the development of a plethora of 7-azaindole derivatives targeting a wide array of oncogenic drivers.

The versatility of the 7-azaindole scaffold allows for substitutions at multiple positions, primarily at the 1, 3, and 5-positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] This has resulted in the discovery of compounds with diverse anticancer activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. This guide will delve into the specifics of these interactions and the resulting biological outcomes.

Mechanisms of Action: Targeting Key Oncogenic Signaling Pathways

1H-pyrrolo[2,3-b]pyridine derivatives exert their anticancer effects by modulating a variety of critical signaling pathways that govern cell growth, survival, and proliferation. Their primary mode of action is through the inhibition of protein kinases, which are central to these pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several 7-azaindole derivatives have been developed as potent inhibitors of RTKs, such as the Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

  • FGFR Inhibition: Aberrant FGFR signaling is a known driver in various cancers.[4] 1H-pyrrolo[2,3-b]pyridine derivatives have been designed to target the ATP-binding pocket of FGFRs, leading to the inhibition of downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways.[5] This blockade results in reduced cell proliferation and the induction of apoptosis in cancer cells with FGFR aberrations.[4][5] One such derivative, compound 4h , demonstrated potent pan-FGFR inhibitory activity and significantly inhibited breast cancer cell proliferation, migration, and invasion.[4][5] Another study reported the discovery of selective covalent FGFR4 inhibitors based on the 7-azaindole scaffold for the treatment of hepatocellular carcinoma.[6]

  • VEGFR-3 Inhibition: The VEGF-C/VEGFR-3 signaling axis is crucial for lymphangiogenesis, the formation of new lymphatic vessels, which is a key route for tumor metastasis.[7][8][9] By targeting VEGFR-3, 7-azaindole derivatives can inhibit the growth of new lymphatic vessels, thereby impeding the metastatic spread of cancer cells.[10][11] Some 7-azaindole compounds have shown multi-kinase inhibitory activity, including against VEGFR-3, suggesting their potential as anti-angiogenic and anti-metastatic agents.[12]

Signaling Pathway Diagram: FGFR Inhibition

FGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Autophosphorylation & Activation MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Azaindole 1H-pyrrolo[2,3-b]pyridine Derivative Azaindole->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Modulation of Intracellular Signaling Cascades

Beyond RTKs, 7-azaindole derivatives also target key intracellular kinases that are central to cancer cell survival and proliferation.

  • PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers, playing a critical role in cell growth, metabolism, and survival.[2][3][13][14][15] Several novel series of 7-azaindole derivatives have been discovered as potent PI3K inhibitors.[16][17][18] These compounds effectively block the signaling cascade, leading to the suppression of tumor cell proliferation. The 7-azaindole scaffold has been shown to form two crucial hydrogen bonds with Val882 in the hinge region of PI3Kγ.

  • CDK8 and the Wnt/β-catenin Pathway: Cyclin-dependent kinase 8 (CDK8) has been identified as a colorectal cancer oncogene that regulates the activity of β-catenin, a key component of the Wnt signaling pathway.[1][19][20] Aberrant Wnt/β-catenin signaling is a hallmark of colorectal cancer.[1][20] A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor that significantly inhibited tumor growth in colorectal cancer xenografts by downregulating the WNT/β-catenin signaling pathway.[21] Knockdown or inhibition of CDK8 has been shown to suppress the metastatic growth of colon cancer in the liver.[22][23]

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition

PI3K_AKT_mTOR_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Azaindole 1H-pyrrolo[2,3-b]pyridine Derivative Azaindole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Prominent 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Research

The versatility of the 7-azaindole scaffold has led to the development of numerous derivatives with potent anticancer activity. The following table summarizes some of the key compounds and their biological activities.

Compound IDTarget(s)Cancer Type(s)Key FindingsReference(s)
Vemurafenib (PLX4032) BRAF V600EMelanomaFDA-approved drug for the treatment of metastatic melanoma with BRAF V600E mutation.[24]
Pexidartinib CSF1RTenosynovial Giant Cell TumorFDA-approved for the treatment of symptomatic tenosynovial giant cell tumor.[24]
AZD6738 ATRATM-deficient tumorsClinical candidate that inhibits the growth of ATM deficient xenografts.[24]
Compound 4h pan-FGFRBreast CancerPotent inhibitor of FGFR1-4, inhibited cell proliferation, migration, and invasion.[4][5]
Compound 30 Covalent FGFR4Hepatocellular CarcinomaSelective and covalent inhibitor of FGFR4 with significant in vivo antitumor activity.[6]
Compound 22 (J Med Chem) Type II CDK8Colorectal CancerPotently inhibited CDK8 and tumor growth in xenografts.[21]
B13 (ACS Med Chem Lett) PI3KγVarious human tumorsExceptionally potent PI3Kγ inhibitor with an IC50 of 0.5 nM.[16]

Experimental Protocols: A Practical Guide

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

General Synthesis of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives

A common route for the synthesis of 3-substituted 7-azaindoles involves a reaction between a 7-azaindole starting material and an appropriate aldehyde.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the desired R-substituted aldehyde (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Reduction: After the initial reaction is complete, add a reducing agent such as triethylsilane (3 equivalents) and an acid catalyst like trifluoroacetic acid (3 equivalents). Reflux the reaction mixture until the reduction is complete.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative.

Experimental Workflow: Synthesis of 3-Substituted 1H-pyrrolo[2,3-b]pyridines

Synthesis_Workflow Start Start: 1H-pyrrolo[2,3-b]pyridine + R-CHO Reaction Reaction: Acetonitrile, 50°C Start->Reaction Reduction Reduction: Et3SiH, TFA, Reflux Reaction->Reduction Purification Purification: Column Chromatography Reduction->Purification Product Product: 3-Substituted 1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: A generalized workflow for the synthesis of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Biological Evaluation

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology: [25][26][27]

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tyrosine Kinase Buffer), a solution of the recombinant kinase (e.g., FGFR1), a peptide substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound in the reaction buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and measure the amount of ADP produced, which is indicative of kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[28][29][30][31]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[4][12][16][21]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This assay assesses the ability of a compound to inhibit the collective migration of cells.[17][32][33]

Step-by-Step Methodology:

  • Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the wells to remove detached cells and add fresh media containing the test compound.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).

  • Data Analysis: Measure the area of the scratch at each time point to quantify the rate of wound closure.

This assay measures the ability of cells to invade through an extracellular matrix, mimicking in vivo invasion.[34][35][36][37]

Step-by-Step Methodology:

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a layer of Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the Transwell insert.

  • Chemoattractant Addition: Add media containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Compound Treatment: Add the test compound to the upper chamber with the cells.

  • Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface. Count the number of invaded cells under a microscope.

Structure-Activity Relationship (SAR) Insights

The extensive research on 1H-pyrrolo[2,3-b]pyridine derivatives has provided valuable insights into their structure-activity relationships.

  • Substitutions at Position 3: Aromatic substitutions at the 3-position of the 7-azaindole core are generally well-tolerated and can significantly enhance potency. For instance, replacing a phenyl group with a pyridine group at this position led to a pronounced increase in potency for PI3K inhibitors.[16]

  • Substitutions at Position 5: Modifications at the 5-position can influence interactions with the solvent-exposed region of the kinase active site. Introducing groups that can form hydrogen bonds can improve activity.

  • Alkyl, Aryl Carboxamide, and Heterocyclic Groups: These have been identified as successful types of substitutions on the 7-azaindole ring for creating potent anticancer agents.[2][3][32]

  • Disubstitution: The use of disubstitution on the 7-azaindole moiety is a common strategy for synthesizing new and potent analogs.[2][3]

Future Perspectives and Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful starting point for the design of novel anticancer agents. The journey from initial hits to clinically approved drugs like Vemurafenib and Pexidartinib underscores the therapeutic potential of this remarkable heterocyclic system.[24]

Future research will likely focus on several key areas:

  • Development of More Selective Inhibitors: While multi-kinase inhibitors have their place, the development of highly selective inhibitors for specific oncogenic drivers will be crucial for personalized medicine approaches.

  • Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. The design of novel 7-azaindole derivatives that can overcome known resistance mechanisms will be a critical area of investigation.

  • Exploration of New Targets: The versatility of the 7-azaindole scaffold suggests that it could be used to target other classes of enzymes and proteins involved in cancer progression.

  • Combination Therapies: Investigating the synergistic effects of 7-azaindole-based inhibitors with other anticancer drugs, including immunotherapy and chemotherapy, holds great promise for improving treatment outcomes.

References

An In-depth Technical Guide to the Pharmacophore of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the pharmacophoric features of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, a derivative of the 7-azaindole scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] We will dissect the key molecular interactions that define its biological activity, explore the methodologies for its characterization, and provide insights into its application in drug discovery.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered significant attention from medicinal chemists. Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal starting point for the development of ATP-competitive kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4][5]

The 7-azaindole scaffold possesses a unique combination of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen).[1][2] This arrangement allows it to form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1][2] The versatility of this scaffold is further enhanced by the ability to introduce various substituents at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

Deconstructing the Pharmacophore of this compound

A pharmacophore is the three-dimensional arrangement of electronic and steric features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For this compound, the key pharmacophoric features can be categorized as follows:

  • Hydrogen Bond Donor (HBD): The N-H group of the pyrrole ring is a crucial hydrogen bond donor.[1][2]

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring acts as a key hydrogen bond acceptor.[1][2]

  • Aromatic Ring System: The bicyclic aromatic system provides a rigid scaffold and can participate in π-π stacking or hydrophobic interactions with aromatic residues in the active site.

  • Hydrophobic/Steric Feature (Methyl Group): The methyl group at the 3-position contributes to the molecule's shape and can engage in hydrophobic interactions within the ATP-binding pocket. Substitutions at this position are generally well-tolerated and can enhance potency.[6]

  • Hydrophobic/Electronic Feature (Chloro Group): The chloro group at the 5-position is an electron-withdrawing group that can modulate the electronic properties of the aromatic system. It also provides a hydrophobic feature that can interact with corresponding pockets in the target protein.

The collective arrangement of these features defines the core pharmacophore of this molecule, making it a potent kinase inhibitor scaffold.

Visualizing the Core Pharmacophore

Pharmacophore cluster_molecule This compound cluster_features Pharmacophoric Features mol HBD H-Bond Donor mol->HBD Pyrrole N-H HBA H-Bond Acceptor mol->HBA Pyridine N Aro Aromatic Ring mol->Aro Bicyclic Core Hyd1 Hydrophobic (Methyl) mol->Hyd1 C3-Methyl Hyd2 Hydrophobic (Chloro) mol->Hyd2 C5-Chloro

Caption: Key pharmacophoric features of this compound.

Binding Modes with Kinase Targets

A critical aspect of the 7-azaindole pharmacophore is its ability to adopt different binding orientations within the kinase hinge region. The two primary modes are "normal" and "flipped".[1][2]

  • Normal Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone N-H of a hinge residue, while the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of another hinge residue. This is the most frequently observed binding mode.[1][2]

  • Flipped Binding Mode: The 7-azaindole ring is rotated by 180 degrees, reversing the hydrogen bond donor and acceptor roles with the hinge residues. The specific binding mode adopted is dependent on the substitution pattern of the ligand.[1]

The chloro and methyl substituents on the this compound scaffold will influence which binding mode is preferred by interacting with specific sub-pockets within the ATP-binding site.

Illustrative Kinase Binding Modes

Binding_Modes cluster_normal Normal Binding Mode cluster_flipped Flipped Binding Mode Hinge_NH_N Hinge N-H Pyridine_N_N Pyridine N Hinge_NH_N->Pyridine_N_N H-Bond Acceptor Hinge_CO_N Hinge C=O Pyrrole_NH_N Pyrrole N-H Pyrrole_NH_N->Hinge_CO_N H-Bond Donor Hinge_NH_F Hinge N-H Hinge_CO_F Hinge C=O Pyrrole_NH_F Pyrrole N-H Pyrrole_NH_F->Hinge_NH_F H-Bond Acceptor Pyridine_N_F Pyridine N Pyridine_N_F->Hinge_CO_F H-Bond Donor (weaker)

Caption: Diagram illustrating the "Normal" and "Flipped" binding modes of the 7-azaindole scaffold with the kinase hinge region.

Methodologies for Pharmacophore Elucidation and Validation

The pharmacophore of this compound and its derivatives can be determined and validated through a combination of computational and experimental approaches.

Computational Approaches

Structure-Based Pharmacophore Modeling: When the 3D structure of the target kinase in complex with a ligand is available (from X-ray crystallography or cryo-EM), a pharmacophore model can be directly derived. This approach identifies the key interactions between the ligand and the protein active site.

Ligand-Based Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity.

Ligand_Based_Workflow start Select Diverse Active Ligands conform Generate Conformational Models start->conform align Align Molecules conform->align features Identify Common Pharmacophoric Features align->features generate Generate Pharmacophore Hypotheses features->generate validate Validate Model with Test Set (Active and Inactive Compounds) generate->validate finish Refined Pharmacophore Model validate->finish

Caption: A typical workflow for ligand-based pharmacophore modeling.

Experimental Validation: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding the pharmacophore of a molecule.[7][8][9][10] By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, we can deduce the importance of each functional group.

Experimental Protocol: Synthesis of Analogs for SAR Studies

A common synthetic route to diversify the 1H-pyrrolo[2,3-b]pyridine scaffold involves cross-coupling reactions.[11] For example, to explore the impact of the 5-chloro substituent, one could synthesize analogs with different halogens or small alkyl groups at this position using a Suzuki or Buchwald-Hartwig coupling reaction.

Step-by-Step Protocol (Illustrative Suzuki Coupling):

  • Starting Material: Obtain or synthesize a 5-bromo or 5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine precursor.

  • Reaction Setup: In a reaction vessel, combine the starting material, a suitable boronic acid (e.g., methylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in an appropriate solvent (e.g., dioxane/water).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent catalyst degradation.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture, and perform an aqueous work-up to remove inorganic salts.

  • Purification: Purify the crude product by column chromatography to obtain the desired analog.

  • Characterization: Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Data Presentation: Illustrative SAR Table

CompoundR1R2Kinase IC50 (nM)
1 ClCH350
2 FCH375
3 BrCH340
4 ClH200
5 ClCF3150

This systematic approach provides invaluable data for refining the pharmacophore model and understanding the contribution of each substituent to the overall activity.

Conclusion and Future Directions

The pharmacophore of this compound is centered around the 7-azaindole core, which provides a robust hydrogen-bonding motif for interaction with the kinase hinge region. The chloro and methyl substituents play a significant role in modulating the potency and selectivity by interacting with specific sub-pockets in the ATP-binding site. A thorough understanding of this pharmacophore, achieved through a combination of computational modeling and experimental SAR studies, is crucial for the design of next-generation kinase inhibitors with improved efficacy and safety profiles. Future research will likely focus on exploring novel substitutions on this privileged scaffold to target specific kinase isoforms and overcome drug resistance.

References

In silico prediction of ADMET properties for 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico ADMET Profiling of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Abstract

The progression of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic and toxicity profiles.[1] Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore paramount to de-risk drug discovery projects, saving considerable time and resources.[2][3] This guide provides a comprehensive, in-depth protocol for the in silico prediction of the ADMET profile of this compound, a representative heterocyclic compound. By leveraging a suite of validated, open-access computational tools, we will construct a detailed pharmacokinetic and toxicological dossier for this molecule. This document serves as both a specific case study and a generalizable workflow for researchers seeking to integrate predictive ADMET modeling into their drug discovery pipelines.

Introduction: The Imperative of Early ADMET Assessment

The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery.[1] Historically, ADMET properties were evaluated late in the development process, leading to costly attritions of otherwise potent compounds. The advent of robust in silico models allows for the rapid and cost-effective prediction of a compound's ADMET profile from its chemical structure alone.[4] These computational methods serve as a critical filter, enabling scientists to prioritize candidates with favorable drug-like properties and flag potential liabilities long before committing to expensive synthesis and in vitro or in vivo testing.

This guide focuses on this compound. The workflow presented herein is designed to be self-validating, employing multiple well-regarded platforms to build a consensus prediction and enhance confidence in the generated data.

Experimental & Logic Workflow

The core of our predictive strategy involves submitting the canonical SMILES (Simplified Molecular Input Line Entry System) representation of our target molecule to a curated set of specialized web servers, each designed to predict a different facet of the ADMET profile.

cluster_input Input Molecule cluster_servers Prediction Servers cluster_output Predicted Properties SMILES This compound SMILES: Cc1c(Cl)c2[nH]cnc2c1 SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProToxII SMILES->ProToxII Physicochem Physicochemical Properties SwissADME->Physicochem PK Pharmacokinetics (A, D, M, E) SwissADME->PK Druglikeness Druglikeness Filters SwissADME->Druglikeness pkCSM->PK Toxicity Toxicity Endpoints pkCSM->Toxicity ProToxII->Toxicity

Caption: Overall ADMET prediction workflow.

Physicochemical Properties & Druglikeness Evaluation

A compound's fundamental physicochemical characteristics govern its behavior in a biological system. Properties such as molecular weight, lipophilicity, and hydrogen bonding capacity are key determinants of its ability to be absorbed and reach its target.[5]

Causality: Why We Start with Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" (Ro5) was a landmark analysis based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[6][7] It provides a simple yet powerful heuristic to evaluate "druglikeness" and flag compounds that may have future problems with absorption or permeation.[8] Violating multiple rules suggests a higher probability of poor pharmacokinetics.

Protocol: Druglikeness Assessment using SwissADME

The SwissADME web tool provides a comprehensive suite of predictive models for pharmacokinetics and druglikeness.[9][10]

  • Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).

  • Input Molecule: In the "Enter a list of SMILES" box, paste the SMILES string for the target compound: Cc1c(Cl)c2[nH]cnc2c1.

  • Initiate Analysis: Click the "Run" button to start the prediction.

  • Data Collection: The results page will display various calculated parameters. Record the values for Molecular Weight, LogP (iLOGP), H-bond Acceptors, and H-bond Donors to evaluate against the Rule of Five.

start Input Compound mw MW ≤ 500? start->mw logp LogP ≤ 5? mw->logp Yes violations Count Violations mw->violations No hbd H-Bond Donors ≤ 5? logp->hbd Yes logp->violations No hba H-Bond Acceptors ≤ 10? hbd->hba Yes hbd->violations No hba->violations Yes decision Violations ≤ 1? hba->decision No violations->decision pass Good Oral Bioavailability Likely decision->pass Yes fail Poor Oral Bioavailability Possible decision->fail No

Caption: Decision workflow for Lipinski's Rule of Five.

Predicted Physicochemical & Druglikeness Data

The following tables summarize the key physicochemical and druglikeness properties predicted by SwissADME.

Table 1: Physicochemical Properties

Property Predicted Value Note
Molecular Formula C₈H₆ClN₃
Molecular Weight 180.61 g/mol Complies with Ro5 (<500)[7]
H-Bond Acceptors 2 Complies with Ro5 (≤10)[7]
H-Bond Donors 1 Complies with Ro5 (≤5)[7]
Molar Refractivity 47.38

| TPSA (Topological Polar Surface Area) | 41.57 Ų | Indicates good cell permeability |

Table 2: Lipophilicity & Water Solubility

Model Predicted LogP (Lipophilicity) Predicted LogS (Solubility)
iLOGP 2.07 -3.10
XLOGP3 1.63 -3.10
WLOGP 1.83 -3.10
MLOGP 1.34 -3.10
Silicos-IT 1.87 -3.10

| Consensus LogP | 1.75 | Soluble |

Interpretation: this compound exhibits a promising physicochemical profile. It has zero violations of Lipinski's Rule of Five, suggesting a high likelihood of good oral absorption and permeation.[5][6] The consensus LogP value of 1.75 indicates balanced lipophilicity, which is crucial for both membrane passage and maintaining sufficient aqueous solubility.[11] The predicted "Soluble" classification further supports its potential for oral administration.

Pharmacokinetic Profile (ADME)

This section delves into the predicted journey of the compound through the body, covering its absorption, distribution, metabolism, and excretion. We will utilize both SwissADME and pkCSM for a more robust prediction.[9][12]

Causality: The Importance of a Multi-faceted View

Pharmacokinetics is a complex interplay of multiple factors.[13] For instance, a compound may be well-absorbed from the gut but rapidly metabolized by the liver (first-pass effect), resulting in low bioavailability.[14] Therefore, it is essential to evaluate each ADME component individually. Key parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with Cytochrome P450 (CYP) enzymes, and total clearance.

Protocol: Pharmacokinetic Prediction using pkCSM

The pkCSM server uses graph-based signatures to model pharmacokinetic properties.[15][16]

  • Navigate to the pkCSM website (17--INVALID-LINK--]

  • Access Prediction: Click on the "Prediction" tab.

  • Input Molecule: In the "Enter SMILES" text box, paste the SMILES string: Cc1c(Cl)c2[nH]cnc2c1.

  • Submit Job: Click the "Submit" button.

  • Data Collection: The results will be displayed in a table. Record the values for Intestinal Absorption (Human), Caco-2 Permeability, CYP enzyme inhibition/substrate status, and Total Clearance.

Predicted Pharmacokinetic Data

The data below combines predictions from both SwissADME and pkCSM for a comprehensive view.

Table 3: Absorption & Distribution

Parameter Predicted Value Platform Interpretation
GI Absorption High SwissADME Likely to be well-absorbed from the gut.
Intestinal Absorption (Human) 93.58% pkCSM High probability of absorption.
Caco-2 Permeability (log Papp) 0.778 pkCSM High permeability in a key in vitro model.
Blood-Brain Barrier (BBB) Permeant Yes SwissADME Compound is predicted to cross the BBB.[18]

| CNS Permeability (logPS) | -1.711 | pkCSM | Suggests moderate-to-good CNS penetration.[19] |

Table 4: Metabolism & Excretion

Parameter Predicted Value Platform Interpretation
CYP1A2 Inhibitor No SwissADME/pkCSM Low risk of drug-drug interactions via this isoform.[20]
CYP2C19 Inhibitor No SwissADME/pkCSM Low risk of drug-drug interactions via this isoform.[20]
CYP2C9 Inhibitor Yes SwissADME/pkCSM Potential Risk: May inhibit metabolism of co-administered drugs.
CYP2D6 Inhibitor No SwissADME/pkCSM Low risk of drug-drug interactions via this isoform.[20]
CYP3A4 Inhibitor No SwissADME/pkCSM Low risk of drug-drug interactions via this isoform.[20]
CYP2D6 Substrate No pkCSM Not likely to be metabolized by this major CYP enzyme.
CYP3A4 Substrate Yes pkCSM Likely to be metabolized by CYP3A4.[21]

| Total Clearance (log ml/min/kg) | 0.384 | pkCSM | Predicts the rate of removal from the body. |

Interpretation: The compound is predicted to have excellent oral absorption. A significant finding is its predicted ability to cross the blood-brain barrier, making it a potential candidate for centrally-acting therapies.[18][22] The metabolism profile indicates a potential liability: inhibition of CYP2C9. This is a critical flag, as inhibition of this enzyme can lead to dangerous drug-drug interactions with common medications like warfarin or NSAIDs. The compound is also predicted to be a substrate for CYP3A4, the most abundant CYP enzyme, which will be a primary route of its metabolism and clearance.[23]

Toxicity Profile

Early identification of potential toxicity is arguably the most critical step in de-risking a drug candidate.[24] We use the ProTox-II web server, which provides predictions for a wide range of toxicity endpoints based on a large dataset of experimental results.[25][26]

Causality: Why We Screen for Multiple Toxicities

Toxicity can manifest in numerous ways, from acute poisoning (LD50) to long-term organ damage (hepatotoxicity) or genetic damage (mutagenicity).[27] The Ames test for mutagenicity is a regulatory requirement and a crucial indicator of carcinogenic potential.[28][29] Cardiotoxicity, often linked to the blockade of the hERG potassium channel, is another major reason for drug withdrawal.[30][31][32] A comprehensive in silico screen provides an essential early warning for these potential hazards.

Protocol: Toxicity Prediction using ProTox-II
  • Navigate to the ProTox-II website (3324]

  • Input Molecule: In the "Draw a molecule or enter a SMILES" box, paste the SMILES string: Cc1c(Cl)c2[nH]cnc2c1.

  • Initiate Analysis: Click the "Start prediction" button.

  • Data Collection: The results page will provide predictions for various endpoints. Record the LD50 value, Toxicity Class, and the probabilities for Hepatotoxicity, Carcinogenicity, Mutagenicity, and Cytotoxicity.

start Input Compound (ProTox-II) acute Predict Acute Toxicity (LD50, Class) start->acute organ Predict Organ Toxicity (Hepatotoxicity) start->organ endpoints Predict Toxic Endpoints (Mutagenicity, Carcinogenicity) start->endpoints report Generate Toxicity Report acute->report organ->report endpoints->report

Caption: Toxicity assessment workflow using ProTox-II.

Predicted Toxicity Data

Table 5: Predicted Toxicity Profile

Endpoint Predicted Value Confidence Score Platform Interpretation
Predicted LD50 (rat, oral) 700 mg/kg 88% ProTox-II Class 4: Harmful if swallowed.
Predicted Toxicity Class 4 88% ProTox-II Moderate acute toxicity.[34]
Hepatotoxicity Inactive 71% ProTox-II Low probability of causing liver damage.
Carcinogenicity Inactive 62% ProTox-II Low probability of being carcinogenic.
Mutagenicity (Ames Test) Active 69% ProTox-II Major Risk: Predicted to be mutagenic.[35][36]
AMES Toxicity Yes - pkCSM Confirms the mutagenicity prediction.
Cytotoxicity Active 70% ProTox-II Predicted to be toxic to cells in vitro.

| hERG I Inhibitor | No | - | pkCSM | Low risk of this specific cardiotoxicity.[37][38] |

Interpretation: The toxicity profile reveals a critical, likely project-killing liability : the compound is predicted to be mutagenic in the Ames test by two different platforms (ProTox-II and pkCSM).[34] A positive Ames test is a major red flag for potential carcinogenicity and often halts further development of a compound.[27] While the predictions for hepatotoxicity and carcinogenicity are negative, the confidence scores are only moderate. The predicted acute toxicity (Class 4) is not ideal but may be acceptable depending on the therapeutic indication. The lack of predicted hERG inhibition is a positive finding, reducing the risk of a common form of cardiotoxicity.[30]

Synthesis and Strategic Recommendations

The in silico ADMET profile of this compound is a mixture of promising and deeply concerning properties.

  • Strengths: The compound exhibits excellent "druglike" characteristics with ideal physicochemical properties for oral bioavailability. Its predicted ability to penetrate the CNS is a significant advantage if the intended target is within the brain.

  • Liabilities: The profile is dominated by two major risks. The first is the potential for drug-drug interactions through the inhibition of CYP2C9. This would require careful consideration in any clinical setting. The second, and most severe, is the strong, cross-validated prediction of mutagenicity .

Strategic Recommendation: Based on this in silico assessment, further investment in this compound as a drug candidate is not recommended without significant modification. The high probability of mutagenicity is a safety concern that is difficult to overcome. Medicinal chemistry efforts should be directed toward synthesizing analogs that retain the desirable pharmacokinetic properties (especially CNS penetration, if required) while eliminating the structural alerts responsible for the mutagenicity prediction. This case study underscores the power of in silico ADMET modeling to identify critical flaws in a molecule at the earliest possible stage, thereby guiding research efforts toward safer and more viable chemical matter.

References

Methodological & Application

Application of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in the Development of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation through genetic alterations is a key oncogenic driver in a variety of human cancers, making it a high-priority target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a "privileged" structure in kinase inhibitor design, adept at binding to the ATP pocket of FGFR. This application note details the strategic use of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine as a pivotal intermediate for the synthesis of novel FGFR inhibitors. We provide a comprehensive guide for researchers, outlining a robust synthetic strategy centered on palladium-catalyzed cross-coupling reactions, and present detailed protocols for the subsequent biochemical and cellular characterization of these targeted agents.

Introduction: The Rationale for Targeting FGFR

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[1][2] This activation dimerizes the receptors, leading to trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, primarily FRS2, which in turn recruits other signaling molecules to activate key pathways like the RAS-MAPK and PI3K-AKT cascades, driving cellular proliferation and survival.[3][4][5]

Genetic alterations such as gene amplification, chromosomal translocations, and activating mutations in FGFR genes lead to constitutive, ligand-independent signaling.[6][7] These aberrations are found in a range of malignancies, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors, making FGFR inhibitors a promising class of targeted cancer therapeutics.[8][9][10] Several FGFR inhibitors, such as Pemigatinib and Erdafitinib, have received FDA approval, validating this therapeutic strategy.[8]

The 1H-pyrrolo[2,3-b]pyridine core is an excellent pharmacophore for kinase inhibition as its pyridine nitrogen and pyrrole N-H group can form two crucial hydrogen bonds with the kinase hinge region, mimicking the binding of adenine in ATP.[2] The intermediate, This compound , offers a versatile platform for inhibitor development. The chlorine atom at the C5-position serves as a reactive handle for introducing diverse chemical moieties via modern cross-coupling chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

The FGFR Signaling Cascade

Activation of FGFRs initiates a complex signaling network. The diagram below illustrates the major downstream pathways that are aberrantly activated in cancer and are the primary targets for inhibition.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC IP3_DAG->PKC PKC->Transcription

Figure 1: Simplified FGFR signaling pathway.[3][4]

Synthetic Strategy: From Core Intermediate to Final Inhibitor

The development of a novel FGFR inhibitor from This compound hinges on the strategic functionalization of the C5-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for this purpose.[11][12][13] The chloro-substituent provides a robust handle for these transformations, allowing for the introduction of various aryl, heteroaryl, or amino groups that can probe the solvent-exposed region of the FGFR ATP-binding site to enhance potency and selectivity.

Below is a proposed, generalized synthetic scheme.

Synthetic_Scheme cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 5-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine product1 C5-Aryl/Heteroaryl Product start->product1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) product2 C5-Amino Product start->product2 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reagent1 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reagent1->product1 reagent2 R-NH₂ (Amine) reagent2->product2 final Potent FGFR Inhibitor product1->final Further Modification (Optional) product2->final Further Modification (Optional)

Figure 2: Proposed synthetic routes using palladium-catalyzed cross-coupling.[11][13]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C5

This protocol describes a typical procedure for coupling an arylboronic acid to the 5-chloro-7-azaindole core.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Biological Evaluation: A Step-by-Step Workflow

Once a library of compounds is synthesized, a systematic biological evaluation is required to identify potent and selective FGFR inhibitors. The workflow progresses from initial biochemical screening to cellular assays and finally to in vivo efficacy models.

Workflow synthesis Compound Synthesis (via Cross-Coupling) biochem Biochemical Assay (FGFR Kinase Activity - IC₅₀) synthesis->biochem Primary Screen cellular_pathway Cellular Pathway Assay (Western Blot for p-FGFR, p-ERK) biochem->cellular_pathway Confirm On-Target Effect cellular_prolif Cell Proliferation Assay (Viability - GI₅₀) cellular_pathway->cellular_prolif Assess Functional Effect invivo In Vivo Xenograft Model (Tumor Growth Inhibition) cellular_prolif->invivo Evaluate Efficacy lead Lead Candidate invivo->lead

Figure 3: Standard workflow for FGFR inhibitor characterization.
Protocol 2: Biochemical FGFR Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[2][5][16][17][18]

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, 2, or 3)

  • Poly(Glu, Tyr) 4:1 or specific peptide substrate

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).[5]

    • Prepare serial dilutions of the test compound in 1X Kinase Buffer + DMSO.

    • Prepare a solution of substrate and ATP in 1X Kinase Buffer. The final ATP concentration should be at or near the Kₘ for the specific FGFR isoform.

  • Kinase Reaction:

    • In a white assay plate, add 5 µL of the test compound dilution (or vehicle control).

    • Add 10 µL of the FGFR enzyme solution.

    • Initiate the reaction by adding 10 µL of the ATP/Substrate mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cellular FGFR Pathway Inhibition (Western Blot)

This protocol assesses the ability of a compound to inhibit FGFR autophosphorylation and downstream signaling (e.g., p-ERK) in a relevant cancer cell line with known FGFR alterations (e.g., FGFR2 amplified SNU-16 cells).[4][19][20][21]

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, RT112/84)

  • Cell culture medium and serum

  • Test compounds dissolved in DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total-FGFR, anti-p-ERK (Thr202/Tyr204), anti-total-ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight. Grow to 70-80% confluency.

    • (Optional) Serum-starve cells for 12-24 hours to reduce basal receptor phosphorylation.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape and collect the lysate, incubate on ice for 30 minutes, and clarify by centrifugation (14,000 x g for 15 min at 4°C).

    • Quantify protein concentration using the BCA assay.

  • Immunoblotting:

    • Normalize protein samples, add Laemmli buffer, and denature at 95°C for 5 minutes.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL reagent, and capture the chemiluminescent signal.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and then to the loading control. A dose-dependent decrease in p-FGFR and p-ERK indicates on-target activity.

Protocol 4: Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolic activity, to determine the antiproliferative effect of the inhibitor.[1][3][22][23][24]

Materials:

  • FGFR-dependent cancer cell line

  • Cell culture medium and serum

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the diluted compounds to the wells. The final volume should be consistent across the plate (e.g., 200 µL). Include a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value using non-linear regression.

Protocol 5: In Vivo Tumor Xenograft Efficacy Study

This protocol provides a framework for evaluating the anti-tumor efficacy of a lead compound in a mouse model.[25]

Materials:

  • Immunocompromised mice (e.g., Nude or NSG mice)

  • FGFR-dependent cancer cell line (e.g., RT112/84)

  • Matrigel (optional)

  • Test compound formulated for oral gavage

  • Vehicle control formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing:

    • Administer the test compound (e.g., 30 mg/kg) or vehicle control orally once daily (PO, QD) for a specified period (e.g., 21 days).

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.

  • Efficacy Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-FGFR).

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition (TGI).

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays will guide the optimization of the lead compound.

Parameter Assay Interpretation
IC₅₀ Biochemical Kinase AssayMeasures direct potency against the isolated FGFR enzyme. Lower values indicate higher potency.
p-FGFR / p-ERK Western BlotConfirms on-target activity in a cellular context. A dose-dependent reduction indicates successful pathway inhibition.
GI₅₀ Cell Proliferation AssayMeasures the functional consequence of pathway inhibition on cell growth. A potent GI₅₀ in an FGFR-dependent cell line is desired.
TGI (%) In Vivo Xenograft ModelEvaluates the compound's efficacy in a complex biological system. High TGI with acceptable tolerability is the goal.

By systematically modifying the 'R' group introduced at the C5-position of the This compound core, researchers can build a detailed SAR. For example, substituting with different aryl or heteroaryl rings can explore interactions with specific amino acid residues in the ATP binding pocket, leading to improved potency and selectivity against other kinases.

Conclusion

This compound represents a high-value starting point for the discovery of next-generation FGFR inhibitors. Its 7-azaindole core provides the essential hinge-binding interactions, while the strategically placed chlorine atom enables versatile functionalization through robust and scalable palladium-catalyzed cross-coupling reactions. The integrated workflow of synthesis, biochemical screening, cellular characterization, and in vivo validation presented in this note provides a clear and actionable roadmap for drug development professionals aiming to target the oncogenic FGFR signaling pathway.

References

Using 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine as a scaffold for BTK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Design, Synthesis, and Evaluation of BTK Inhibitors Utilizing a 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Introduction: Targeting Bruton's Tyrosine Kinase

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that serves as an indispensable signaling molecule in B-lymphocytes.[1] Downstream of the B-cell receptor (BCR), BTK is critical for B-cell development, proliferation, differentiation, and survival.[2][3][4] Its dysregulation is a key driver in numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), as well as in autoimmune disorders.[5][6] This central role makes BTK a high-value therapeutic target for small-molecule inhibitors.

The first generation of highly successful BTK inhibitors, such as ibrutinib, function as covalent, irreversible binders.[7] They typically feature an electrophilic "warhead" (e.g., an acrylamide moiety) that forms a covalent bond with a non-catalytic cysteine residue (Cys481) located in the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition.[8] The design of these inhibitors hinges on a heterocyclic scaffold that correctly orients the warhead and provides necessary interactions for binding affinity and kinase selectivity.

The 7-azaindole core, of which this compound is a derivative, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine of ATP allows it to act as an effective hinge-binder in the active site of many kinases.[9][10] The nitrogen atom in the pyridine ring can form a critical hydrogen bond with the kinase hinge region, anchoring the inhibitor. Furthermore, the scaffold's multiple substitution points allow for fine-tuning of physicochemical properties and the introduction of vectors to explore different pockets within the kinase, thereby modulating potency and selectivity.[11]

This application note provides a detailed guide for researchers on utilizing the this compound scaffold to design, synthesize, and evaluate novel covalent BTK inhibitors. We will cover the rationale for scaffold selection, a representative synthetic protocol, and a comprehensive suite of biochemical and cellular assays to characterize inhibitor performance.

Signaling Context: The BTK Pathway

Understanding the BTK signaling cascade is fundamental to designing effective inhibitors and relevant assays. Upon B-cell receptor (BCR) engagement, BTK is recruited to the cell membrane and activated via phosphorylation. Activated BTK then phosphorylates its primary substrate, Phospholipase C gamma 2 (PLCγ2), initiating a cascade that leads to the activation of downstream pathways like NF-κB and MAPK, ultimately promoting cell survival and proliferation.[1][2] An effective BTK inhibitor must disrupt this sequence of events.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFKB NF-κB Activation DAG_IP3->NFKB MAPK MAPK Pathway DAG_IP3->MAPK Proliferation Cell Proliferation & Survival NFKB->Proliferation MAPK->Proliferation Inhibitor BTK Inhibitor (Covalent Blocker) Inhibitor->BTK Irreversibly Binds to Cys481

Caption: The B-Cell Receptor (BCR) signaling cascade mediated by BTK.

Part 1: Synthesis of a Covalent BTK Inhibitor

The core strategy is to append a Michael acceptor (the acrylamide warhead) to the 7-azaindole scaffold. This is typically achieved via a linker that provides optimal positioning for covalent reaction with Cys481. The following is a representative, two-step protocol starting from the title scaffold.

Causality in Synthesis:
  • Palladium-Catalyzed Coupling (e.g., Suzuki Reaction): This is a robust and versatile method for creating carbon-carbon bonds. It is chosen for its high tolerance of functional groups, allowing the direct coupling of the azaindole core with a functionalized boronic ester.

  • Amide Coupling (e.g., EDC/HOBt): This is a standard and efficient method for forming the final amide bond of the acrylamide warhead. This final step ensures the reactive Michael acceptor is introduced at the end of the sequence, minimizing potential side reactions.

Synthesis_Workflow Scaffold 5-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine Step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) Scaffold->Step1 Intermediate Coupled Intermediate (with Amine Linker) Step1->Intermediate Purify1 Purification (Column Chromatography) Intermediate->Purify1 Step2 Step 2: Amide Coupling (Acryloyl Chloride or EDC, Acryclic Acid) FinalProduct Final Covalent Inhibitor Step2->FinalProduct Purify2 Purification & Characterization (HPLC, NMR, MS) FinalProduct->Purify2 Purify1->Step2

Caption: General workflow for the synthesis of a BTK inhibitor.

Protocol 1: Synthesis of a Representative Inhibitor

Step 1: Suzuki Coupling

  • To a dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add an appropriate boronic acid or ester partner, for example, (3-(4-aminophenyl)phenyl)boronic acid (1.2 eq).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base such as K₂CO₃ (3.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled intermediate.

Step 2: Acrylamide Formation

  • Dissolve the purified intermediate from Step 1 (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound by flash chromatography or preparative HPLC to yield the target BTK inhibitor.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biochemical Characterization

Once synthesized, the inhibitor's direct effect on the BTK enzyme must be quantified. This involves determining its potency (IC₅₀) and its specificity against other kinases.

Protocol 2: In Vitro BTK Kinase Inhibition Assay (Biochemical IC₅₀)

This protocol uses a luminescence-based assay, such as ADP-Glo™, to measure the amount of ADP produced by the kinase reaction.[12][13] The inhibitory activity of the compound is measured by a decrease in ADP production.

Causality in Assay Design:

  • Why ADP-Glo™? This format is highly sensitive, has a large dynamic range, and is robust against compound interference, making it ideal for HTS and dose-response studies.[14] It directly measures the product of the kinase reaction (ADP).

  • Why use both WT and C481S BTK? Testing against the wild-type (WT) enzyme establishes baseline potency. The C481S mutant is the most common clinically observed mutation conferring resistance to covalent inhibitors.[15][16] A true covalent inhibitor is expected to be significantly less potent against the C481S mutant, as the cysteine attachment point is removed. This serves as a crucial validation of the covalent mechanism.[17]

Materials:

  • Recombinant human BTK (WT) and BTK (C481S) enzyme.

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Test compound, positive control (Ibrutinib), negative control (DMSO).

  • 384-well assay plates.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations. Also prepare dilutions of the Ibrutinib control.

  • In a 384-well plate, add the BTK enzyme, the substrate/ATP mix, and the diluted test compounds (final DMSO concentration should be ≤1%).

  • Include "no-inhibitor" (DMSO vehicle) controls for 0% inhibition and "no-enzyme" controls for 100% inhibition.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to all wells to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Kinome Selectivity Profiling

Assessing selectivity is critical to identifying potential off-target effects that could lead to toxicity.[18] This is typically performed by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases.

Causality in Selectivity Screening:

  • Why is this essential? First-generation inhibitors like ibrutinib inhibit several other kinases with a homologous cysteine, such as TEC, EGFR, and JAK3, which are linked to adverse effects.[19][20] A successful next-generation inhibitor should demonstrate superior selectivity for BTK.

  • Methodology: This is most efficiently done using a commercial service like the KINOMEscan™ platform (Eurofins DiscoverX), which uses a binding competition assay to quantify interactions.[21]

Procedure (Conceptual):

  • Submit the test compound to a commercial vendor for screening against their kinase panel (e.g., ~468 kinases) at a concentration of 1 µM.

  • The vendor will provide data as "percent of control" (POC) or "percent inhibition." A common threshold for a "hit" is a POC value <35% or >65% inhibition.[18][19]

  • Data Analysis:

    • Calculate the hit rate (number of kinases inhibited beyond the threshold).[21]

    • Compare the hit list to that of a known agent like ibrutinib. Pay close attention to inhibition of other TEC family kinases and kinases known to be associated with clinical side effects (e.g., EGFR).

    • Visualize the data using a TREEspot™ diagram, which maps the hits onto a dendrogram of the human kinome.

ParameterHypothetical Compound AIbrutinib (Reference)Desired Outcome
BTK IC₅₀ (WT) 5 nM0.5 nMPotent inhibition
BTK IC₅₀ (C481S) >5000 nM>1000 nM>1000-fold shift vs WT
Kinase Selectivity (Hits at 1µM) 4 / 46820 / 468Lower hit count
Key Off-Targets Inhibited (>65%) TECTEC, BMX, ITK, EGFR, JAK3Fewer known liability kinases

Part 3: Cellular Activity Assessment

Biochemical activity must translate to a cellular context. Cellular assays confirm target engagement (i.e., the drug gets into the cell and binds BTK) and demonstrate functional inhibition of the downstream signaling pathway.

Protocol 4: Cellular BTK Target Engagement

This assay validates that the inhibitor covalently binds to BTK inside living cells. It uses a competition-based approach with a biotinylated probe that also targets Cys481.[12]

Procedure:

  • Culture a B-cell lymphoma line (e.g., Ramos cells) to an appropriate density.

  • Treat the cells with various concentrations of the test compound for 2 hours. Include DMSO-treated cells as a control.

  • Lyse the cells to release intracellular proteins.

  • Add the cell lysates to a 96-well plate.

  • Add a biotinylated BTK probe to the wells and incubate to allow binding to any BTK Cys481 sites not occupied by the test inhibitor.

  • Transfer the lysate/probe mix to a streptavidin-coated plate to capture the biotinylated probe.

  • Detect the captured BTK using a primary antibody against BTK and a secondary HRP-conjugated antibody, followed by a chemiluminescent substrate.

  • Data Analysis: The signal is inversely proportional to target occupancy by the test inhibitor. Calculate the percentage of BTK occupancy by comparing the signal from treated cells to that of untreated cells.

Protocol 5: Inhibition of Downstream BTK Signaling (Western Blot)

This is the definitive functional assay. A potent and selective inhibitor should block BTK's ability to phosphorylate its substrate, PLCγ2, following BCR activation.[22]

Procedure:

  • Culture Ramos or other suitable B-cells and serum-starve them for 2-4 hours.

  • Pre-treat the cells with serial dilutions of the test inhibitor or controls (Ibrutinib, DMSO) for 1-2 hours.

  • Stimulate the B-cell receptor by adding goat F(ab')₂ anti-human IgM antibody for 10 minutes. Leave one set of untreated cells unstimulated as a baseline control.

  • Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-BTK (Tyr223)

    • Total BTK

    • Phospho-PLCγ2 (Tyr759)

    • Total PLCγ2

    • GAPDH or β-Actin (as a loading control)

  • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Expected Result: A dose-dependent decrease in the signals for p-BTK and p-PLCγ2 in inhibitor-treated cells compared to the stimulated DMSO control. Total protein levels should remain unchanged.

Evaluation_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies IC50 Protocol 2: Biochemical IC50 (WT & C481S) Kinome Protocol 3: Kinome Selectivity IC50->Kinome TargetEngage Protocol 4: Target Engagement Kinome->TargetEngage Signaling Protocol 5: Downstream Signaling (Western Blot) TargetEngage->Signaling PK Pharmacokinetics Signaling->PK Efficacy Efficacy Models (e.g., Xenografts) PK->Efficacy Start Synthesized Compound Start->IC50

Caption: A tiered workflow for the evaluation of a novel BTK inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a viable and promising starting point for the development of novel covalent BTK inhibitors. By following the synthetic and analytical protocols detailed in this guide, researchers can effectively design new chemical entities and rigorously characterize their biochemical potency, kinase selectivity, and cellular mechanism of action.

A compound that demonstrates a potent biochemical IC₅₀ against wild-type BTK, a significant loss of potency against the C481S mutant, a clean kinome selectivity profile, and robust inhibition of downstream signaling in cellular models is a strong candidate for further preclinical development. Subsequent steps would involve assessing its pharmacokinetic properties (ADME) and evaluating its in vivo efficacy in animal models of B-cell malignancies or autoimmune disease.[17][23][24] This systematic approach, grounded in a clear understanding of the underlying biology and chemistry, is essential for advancing the next generation of targeted BTK therapies.

References

Application Notes and Protocols for Cell-Based Assays Using 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyrrolo[2,3-B]pyridine Analog

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] This heterocyclic motif, a bioisostere of adenine, effectively competes for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a known driver of oncogenesis and inflammatory diseases, making them a prime target for therapeutic intervention.[4]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant inhibitory activity against key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs) and c-Met.[2][3] These kinases are central nodes in signaling pathways that control cell proliferation, survival, and migration. Their aberrant activation is implicated in the progression of numerous solid tumors.

This document provides a comprehensive guide for the characterization of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine , a novel analog of this promising class of compounds. We present a logical, field-proven workflow of cell-based assays designed to elucidate its anti-proliferative activity, mechanism of action, and cellular consequences. The protocols herein are designed to be self-validating, providing a robust framework for assessing the therapeutic potential of this and other similar kinase inhibitors.

Mechanism of Action: A Focus on Kinase Inhibition

Given its structural similarity to known kinase inhibitors, this compound is hypothesized to function as an ATP-competitive inhibitor of one or more protein kinases. The primary mechanism of action for such compounds involves the blockade of downstream signaling cascades, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

The following diagram illustrates the general principle of kinase inhibition by a small molecule inhibitor and the subsequent downstream effects that will be investigated in the protocols provided.

References

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for the Strategic Functionalization of the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1] Its bioisosteric relationship with indole, combined with unique hydrogen bonding capabilities, makes it a highly sought-after heterocyclic core in drug design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the carbon-carbon bond formation, offering a versatile and robust methodology for the late-stage functionalization and diversification of the 7-azaindole nucleus.[2][3][4] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for modifying halogenated 7-azaindoles, detailing the mechanistic underpinnings, critical experimental parameters, and step-by-step protocols for achieving high-yield synthesis of arylated 7-azaindole derivatives.

Introduction: The Synergy of a Privileged Scaffold and a Nobel-Winning Reaction

The intrinsic value of the 7-azaindole core lies in its ability to mimic purine bases and form specific hydrogen bond interactions with biological targets.[5] Functionalization of this nucleus at various positions (C2, C3, C4, C5, C6) allows for the fine-tuning of a compound's pharmacological profile. Among the myriad of synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a preferred strategy due to its exceptional functional group tolerance, use of relatively stable and non-toxic organoboron reagents, and generally mild reaction conditions.[2][6]

The reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[7] This process is orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to forge the new C-C bond.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-halogen bond of the 7-azaindole halide. This step forms a square-planar Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is often critical here, as it promotes this otherwise challenging step, especially with less reactive aryl chlorides.[9]

  • Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][10] The halide on the palladium complex is exchanged for the aryl group from the boronate.

  • Reductive Elimination : The final step involves the collapse of the Pd(II) intermediate, forming the new carbon-carbon bond in the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Halo-7-Azaindole) PdII_Aryl Ar-Pd(II)L₂-X (7-Azaindole) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Forms C-C Bond RedElim->Pd0 Ar-Ar' (Product) Workflow start Start setup Reaction Setup: Combine Halo-7-azaindole, Boronic Acid, Catalyst, Ligand, Base start->setup inert Inert Atmosphere: Degas with N₂ or Ar setup->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Reaction Temp (e.g., 60-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: Quench, Extract with Organic Solvent monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

References

Application Note & Protocols: High-Throughput Screening Strategies for 1H-pyrrolo[2,3-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a premier "privileged scaffold" in medicinal chemistry.[1] Its structure, capable of mimicking the purine core of ATP, makes it an exceptional hinge-binding motif for protein kinases, leading to its incorporation into numerous potent and selective inhibitors.[1][2] The successful development of drugs like Vemurafenib from a 7-azaindole fragment underscores the scaffold's potential.[2] To efficiently explore the vast chemical space accessible through derivatization of this core, robust and scalable high-throughput screening (HTS) methods are indispensable. This guide provides an in-depth overview of field-proven HTS methodologies tailored for the screening of 7-azaindole libraries, covering biochemical, cell-based, and biophysical approaches. Detailed protocols, experimental design considerations, and data interpretation guidelines are provided to empower researchers in their drug discovery campaigns.

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of natural purines and indoles, granting it access to a wide range of biological targets.[3][4] Its defining feature is the pyridine nitrogen at position 7, which, along with the pyrrole N-H at position 1, acts as a potent hydrogen bond donor and acceptor pair. This arrangement facilitates a strong, bidentate hydrogen bonding interaction with the hinge region of many protein kinases, a critical interaction for ATP-competitive inhibitors.[2] Consequently, libraries based on this scaffold are frequently screened against kinases involved in oncology, immunology, and inflammatory diseases.[5][6][7][8] Beyond kinases, this versatile scaffold has been successfully employed to develop inhibitors for targets as diverse as phosphodiesterases (PDEs), HIV-1 reverse transcriptase, and PI3K, and to modulate protein-protein interactions.[3][9][10][11]

The core challenge and opportunity lie in efficiently identifying potent and selective "hits" from large, diverse 7-azaindole libraries. The choice of screening assay is paramount and is dictated by the target class, the desired information (e.g., biochemical potency vs. cellular activity), and the available resources.

HTS Workflow for 7-Azaindole Libraries

A typical HTS campaign follows a phased approach, beginning with a primary screen to identify initial hits, followed by layers of validation and characterization to confirm activity and triage false positives. This workflow ensures that resources are focused on the most promising chemical matter.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Hit Characterization start 7-Azaindole Library (>10,000 Compounds) primary_screen Primary HTS Assay (e.g., AlphaScreen, HTRF) Single Concentration start->primary_screen dose_response Dose-Response Assay (IC50/EC50 Determination) primary_screen->dose_response ortho_assay Orthogonal Assay (Different Technology) dose_response->ortho_assay Confirm Hits biophysical Biophysical Validation (e.g., SPR, TSA) ortho_assay->biophysical selectivity Selectivity Profiling (Against Related Targets) sar Structure-Activity Relationship (SAR) selectivity->sar lead_opt Lead Series sar->lead_opt Advance to Lead Optimization biophysical->selectivity

Caption: Generalized HTS workflow for a 1H-pyrrolo[2,3-b]pyridine library.

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays utilize purified components (e.g., enzyme, substrate, cofactors) to directly measure the effect of a compound on the target's activity in a controlled, in vitro environment. They are ideal for primary screening due to their robustness, scalability, and lower complexity compared to cell-based assays.

Featured Technology: AlphaScreen® Kinase Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology well-suited for HTS of kinase inhibitors.[12][13]

Principle of Operation: The assay relies on the proximity-dependent transfer of singlet oxygen from a Donor bead to an Acceptor bead.[14] For a typical kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. Upon phosphorylation by the kinase, a phospho-specific antibody conjugated to a Protein A-coated Acceptor bead recognizes the modified substrate. When a compound does not inhibit the kinase, the substrate is phosphorylated, bringing the Donor and Acceptor beads close enough (<200 nm) for the singlet oxygen transfer to occur, generating a strong luminescent signal. An effective inhibitor prevents phosphorylation, keeping the beads separated and resulting in a loss of signal.[14][15]

AlphaScreen_Principle cluster_inhibition Inhibition cluster_activity No Inhibition (Activity) cluster_detection Detection inhibitor 7-Azaindole Inhibitor kinase_i Kinase inhibitor->kinase_i Binds to ATP Site no_reaction atp_i ATP substrate_i Biotin-Substrate kinase_a Kinase p_substrate Phospho-Substrate kinase_a->p_substrate Phosphorylation atp_a ATP atp_a->p_substrate Phosphorylation substrate_a Biotin-Substrate substrate_a->p_substrate Phosphorylation donor Streptavidin Donor Bead p_substrate->donor Binds Biotin acceptor Anti-Phospho Ab Acceptor Bead p_substrate->acceptor Binds Phospho-Epitope donor->acceptor Proximity (<200nm) Singlet O2 Transfer signal signal acceptor->signal Generates Signal (520-620 nm)

Caption: Principle of a competitive AlphaScreen kinase inhibition assay.

Protocol: AlphaScreen Tyrosine Kinase Inhibition Assay

This protocol is a template for a 384-well format assay and must be optimized for the specific kinase and substrate.

A. Materials & Reagents

  • Kinase: Purified, active tyrosine kinase of interest.

  • Substrate: Biotinylated tyrosine-containing peptide substrate (e.g., Biotin-poly-Glu-Tyr).

  • Antibody: Phosphotyrosine-specific antibody (e.g., P-Tyr-100).

  • Beads: Streptavidin-coated Donor beads and Protein A-coated Acceptor beads (PerkinElmer).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ATP: Adenosine triphosphate, stock solution in water.

  • Plates: White, low-volume 384-well plates (e.g., Greiner Bio-One, Corning).

  • Compound Library: 1H-pyrrolo[2,3-b]pyridine library plated in DMSO.

  • Reader: Microplate reader capable of AlphaScreen detection (e.g., PHERAstar FS, EnVision).[14]

B. Reagent Preparation

  • Kinase Solution: Dilute the kinase to a 2X final concentration in Assay Buffer. The optimal concentration must be determined empirically (typically in the low nM range).

  • Substrate/ATP Mix: Prepare a 4X solution containing the biotinylated substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Kₘ for the kinase to ensure sensitivity to competitive inhibitors.

  • Detection Mix: Prepare a 4X mix of Acceptor beads and the anti-phosphotyrosine antibody in Assay Buffer.

  • Donor Bead Solution: Prepare a 2X solution of Donor beads in Assay Buffer.

    • Causality Note: All bead handling steps must be performed under subdued or green-filtered light to prevent photobleaching and loss of signal potential.[14]

C. Assay Procedure All volumes are per well for a 20 µL final volume.

  • Compound Plating: Add 100 nL of compound solution from the library plate to the assay plate using an acoustic dispenser or pin tool. Add 100 nL of DMSO to control wells (0% and 100% inhibition).

  • Enzyme Addition: Add 5 µL of the 2X Kinase Solution to all wells except the 100% inhibition controls (add 5 µL of Assay Buffer instead).

  • Initiate Reaction: Add 5 µL of the 4X Substrate/ATP Mix to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes (optimize for linear reaction kinetics).

  • Stop/Detection: Add 5 µL of the 4X Detection Mix to stop the enzymatic reaction and initiate bead binding. Incubate for 60 minutes in the dark.

  • Final Read: Add 5 µL of the 2X Donor Bead solution. Incubate for an additional 60-120 minutes in the dark. Read the plate on an AlphaScreen-compatible reader.

D. Data Analysis & Quality Control

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhib) / (Signal_0%_Inhib - Signal_100%_Inhib))

  • Assess Assay Quality: Calculate the Z-prime (Z') factor to determine assay robustness. Z' = 1 - (3 * (SD_0%_Inhib + SD_100%_Inhib)) / |Mean_0%_Inhib - Mean_100%_Inhib|

    • Trustworthiness Note: An HTS assay is considered robust and suitable for screening when the Z' factor is between 0.5 and 1.0.[14] This metric validates the quality of the assay and the instrumentation, ensuring that hits are statistically significant.[14]

ParameterTypical ValueRationale
Final Assay Volume10-20 µLMiniaturization reduces reagent cost and allows for high throughput.
Compound Conc.10 µMStandard single-point concentration for primary screening.
ATP ConcentrationKₘ valueMaximizes sensitivity for detecting ATP-competitive inhibitors.
Bead Concentration10-20 µg/mLBalances signal window with reagent cost.
Z' Factor> 0.7Indicates an excellent, highly robust screening assay.[14]

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays measure a compound's effect on a target within a living cell, providing more physiologically relevant data. They can account for factors like cell permeability and off-target effects, which are missed in biochemical screens.[16]

Featured Technology: HTRF® GPCR Assays

Homogeneous Time-Resolved Fluorescence (HTRF) is a TR-FRET technology ideal for monitoring G-protein coupled receptor (GPCR) activation by measuring the accumulation of second messengers like cAMP or inositol monophosphate (IP₁).[17][18]

Principle of Operation (IP-One Assay): This assay is designed for Gq-coupled GPCRs. Upon receptor activation, the phospholipase C pathway is initiated, leading to the accumulation of IP₁. The HTRF IP-One assay is a competitive immunoassay where IP₁ produced by the cell competes with an acceptor-labeled IP₁ analog for binding to a donor-labeled anti-IP₁ antibody.[19] High receptor activity leads to high cellular IP₁ levels, which displaces the acceptor-labeled IP₁ from the antibody, disrupting FRET and causing a decrease in the HTRF signal. Therefore, the signal is inversely proportional to the amount of IP₁ produced.[20]

Protocol: HTRF IP-One Gq-Coupled GPCR Antagonist Screen

This protocol describes screening for antagonists that block agonist-induced receptor activation.

A. Materials & Reagents

  • Cell Line: A stable cell line expressing the Gq-coupled GPCR of interest.

  • Agonist: A known agonist for the target GPCR.

  • HTRF Reagents: IP-One HTRF Assay Kit (Cisbio), containing IP₁-d2 (acceptor) and Anti-IP₁-Cryptate (donor).

  • Assay Buffer/Medium: As recommended by the cell line provider and HTRF kit.

  • Plates: White, tissue-culture treated 384-well plates.

  • Compound Library: 1H-pyrrolo[2,3-b]pyridine library.

B. Assay Procedure

  • Cell Seeding: Seed cells into the 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Addition: Add 50 nL of library compounds to the wells. Add DMSO to control wells.

  • Pre-incubation: Incubate the cells with the compounds for 15-30 minutes at 37°C. This allows potential antagonists to bind to the receptor.

  • Agonist Stimulation: Add a pre-determined EC₈₀ concentration of the agonist to all wells except the basal controls (no agonist).

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for IP₁ accumulation.

  • Cell Lysis & Detection: Add the HTRF detection reagents (pre-mixed IP₁-d2 and Anti-IP₁-Cryptate in lysis buffer) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

C. Data Analysis

  • Calculate HTRF Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate Percent Antagonism: % Antagonism = 100 * ((Ratio_Compound - Ratio_Agonist) / (Ratio_Basal - Ratio_Agonist))

  • Hit Follow-up: Primary hits should be re-tested in a dose-response format to determine their IC₅₀ values.

Biophysical Methods: Characterizing Direct Binding for FBDD

For fragment-based drug discovery (FBDD), where 7-azaindole is a common starting point, biophysical techniques are essential. These methods detect the direct physical interaction between a compound and its target, which is critical for validating weakly binding fragments.[21][22][23]

Featured Technology: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[24] In a typical FBDD screen, the protein target is immobilized on the chip, and the fragment library is flowed over the surface.[25]

Principle of Operation: Polarized light is directed at a thin gold film on the sensor chip. At a specific angle, the light excites surface plasmons, causing a dip in the reflected light intensity. When a fragment from the library binds to the immobilized protein, the mass at the surface increases, changing the refractive index and shifting the angle required for resonance. This change is measured in real-time and is proportional to the amount of bound fragment.[25]

A. Conceptual Protocol: SPR Fragment Screen

  • Target Immobilization: Covalently immobilize the purified protein target onto a sensor chip at a high density. A reference channel is prepared on the same chip (e.g., a blank surface or an unrelated protein) to subtract non-specific binding signals.[24]

  • Library Screen: Sequentially inject compounds from the 7-azaindole fragment library (typically at 100-500 µM) over the target and reference surfaces.

  • Hit Identification: A binding event is registered as a response signal that is significantly higher on the target surface compared to the reference surface.

  • Hit Validation & Characterization:

    • Dose-Response: Hits are re-injected at multiple concentrations to confirm binding and determine the equilibrium dissociation constant (K_D).

    • Orthogonal Validation: Confirmed hits should be validated using a different biophysical method, such as Thermal Shift (DSF) or NMR spectroscopy, to ensure they are not SPR artifacts.[21][26]

B. Data Interpretation

ParameterDefinitionSignificance in FBDD
Response Units (RU) The signal change upon binding.Indicates a binding event during the primary screen.
Dissociation Constant (K_D) The concentration at which 50% of the target is bound.Quantifies binding affinity. For fragments, this is typically in the µM to mM range.[26]
Ligand Efficiency (LE) Binding energy per heavy atom (non-hydrogen). LE = -RTln(K_D) / NNormalizes affinity for molecular size. A good fragment hit typically has an LE ≥ 0.3.[27]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, particularly in the pursuit of kinase inhibitors. The success of a drug discovery program targeting this scaffold is critically dependent on the strategic selection and meticulous execution of high-throughput screening assays. A multi-faceted approach, beginning with a robust biochemical or cell-based primary screen and followed by rigorous biophysical and secondary assay validation, provides the surest path to identifying high-quality, developable hit compounds. The protocols and principles outlined in this guide offer a validated framework for researchers to unlock the full potential of their 7-azaindole libraries.

References

Application Notes & Protocols: A Guide to the Development of Multi-Kinase Inhibitors from Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structural resemblance to the hinge-binding region of ATP allows it to effectively compete for the kinase active site, making it an ideal foundation for designing potent inhibitors.[2][3] This scaffold is at the heart of several FDA-approved drugs, including Tofacitinib (a JAK inhibitor for rheumatoid arthritis) and Ruxolitinib (a JAK1/2 inhibitor for myelofibrosis), underscoring its clinical and commercial significance.[4][5][6]

The true power of this scaffold lies in its synthetic tractability. The pyrrole and pyrimidine rings offer multiple sites for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. By strategically decorating this core, researchers can develop inhibitors that target a single kinase with high specificity or, more compellingly, engage multiple kinases simultaneously. These multi-kinase inhibitors are of particular interest in oncology, where tumor growth is often driven by redundant or interconnected signaling pathways.[7][8]

This guide provides a comprehensive overview of the workflow for developing novel multi-kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, complete with detailed, field-proven protocols for synthesis, in vitro screening, and cell-based validation.

The Drug Discovery Workflow: A Strategic Overview

The development of a novel multi-kinase inhibitor is a multi-stage process that begins with rational design and synthesis and progresses through a cascade of increasingly complex biological assays. The goal is to identify compounds that not only inhibit the desired kinases but also demonstrate efficacy and safety in a cellular context.

G cluster_0 Phase 1: Chemistry & Initial Screening cluster_1 Phase 2: Cellular Validation & Optimization Scaffold_Design Scaffold Design & SAR Analysis Synthesis Synthesis of Compound Library Scaffold_Design->Synthesis Biochemical_Assay In Vitro Multi-Kinase Biochemical Assay Synthesis->Biochemical_Assay Hit_ID Hit Identification (Potency & Selectivity) Biochemical_Assay->Hit_ID Cell_Proliferation Cellular Proliferation Assay (e.g., MTT) Hit_ID->Cell_Proliferation Advance Hits Target_Engagement Cellular Target Engagement (e.g., Western Blot) Cell_Proliferation->Target_Engagement Lead_Opt Lead Optimization (Iterative Synthesis) Target_Engagement->Lead_Opt Lead_Opt->Synthesis Feedback Loop Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation (p) STAT2 STAT JAK2->STAT2 p Dimer STAT Dimer STAT1->Dimer 4. Dimerization STAT2->Dimer Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK1 BLOCKS Inhibitor->JAK2 DNA DNA Dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

References

Application Notes and Protocols for the Use of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks have earned the title of "privileged structures" due to their recurring appearance in biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a prime example of such a framework.[1][2] Its significance is particularly pronounced in the discovery of kinase inhibitors, where the pyridine nitrogen and pyrrole N-H group can form a bidentate hydrogen bond interaction with the hinge region of the ATP binding site, a crucial interaction for potent inhibition.[3][4] The strategic placement of a nitrogen atom in the indole's six-membered ring can modulate physicochemical properties like pKa, solubility, and lipophilicity, while also creating new intellectual property space.[1]

This guide focuses on a specific, well-poised derivative: 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine . As a fragment, this compound offers several distinct advantages for a Fragment-Based Drug Discovery (FBDD) campaign:

  • Validated Core Interaction: It possesses the essential 7-azaindole core, predisposing it to interact with targets like kinases.[4]

  • Defined Growth Vectors: The chlorine atom at the 5-position serves as a key synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the surrounding chemical space.[5] This "poised" nature is a highly desirable trait in a fragment library.[6]

  • Probing Specificity Pockets: The methyl group at the 3-position can probe small hydrophobic pockets within a binding site, providing initial structure-activity relationship (SAR) data and an additional vector for modification.

  • Favorable Fragment Properties: With a molecular weight of 166.6 g/mol , it adheres to the "Rule of Three" commonly used for fragment library design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring higher screening efficiency and a greater probability of binding.[7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound as a starting point in an FBDD campaign. We will delve into the core principles, provide detailed experimental protocols for screening and validation, and outline a logical workflow for hit-to-lead evolution.

The Fragment-Based Drug Discovery (FBDD) Workflow

FBDD is a powerful alternative to traditional high-throughput screening (HTS). Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments that bind weakly but efficiently to the target.[8] These initial hits are then optimized into potent leads through structure-guided design.[6][9] This process generally yields lead compounds with superior physicochemical properties.[10]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. 5-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine) Screen Primary Biophysical Screen (NMR, SPR, DSF) Lib->Screen Screening Hits Initial Fragment Hits (Weak Binders) Screen->Hits Identifies Ortho Orthogonal Validation (e.g., ITC) Hits->Ortho Confirmation Xray Structural Biology (X-ray Crystallography, NMR) Ortho->Xray Characterization Struct Fragment-Target Co-crystal Structure Xray->Struct Design Structure-Guided Design (Fragment Growing/Linking) Struct->Design Synth Medicinal Chemistry (e.g., Suzuki Coupling) Design->Synth Synthesize Analogs Test Biological Assay (Potency, Selectivity) Synth->Test Test Analogs Test->Design Iterative SAR Lead Potent Lead Compound Test->Lead

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Application Note 1: Primary Screening for Target Binders

The initial step is to screen a fragment library to identify compounds that bind to the protein target. Due to the weak affinities of fragments (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[11][12] There is no single best method; the choice depends on the nature of the target protein, throughput requirements, and available instrumentation.[13]

Technique Principle Pros Cons
NMR Spectroscopy Detects binding by observing changes in the NMR spectrum of either the ligand (ligand-observed) or the protein (protein-observed).[14][15]High sensitivity to weak binding; provides structural and affinity data; low false-positive rate.[15]Requires large amounts of protein; lower throughput; requires specialized equipment.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[6][13]Real-time kinetics (kon, koff) and affinity (KD) data; high sensitivity; automatable.Requires protein immobilization which can affect activity; potential for mass transport artifacts.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein. Ligand binding typically stabilizes the protein, leading to an increase in the melting temperature (Tm).[6]High throughput; low protein consumption; cost-effective.Indirect assay (measures stability, not direct binding); prone to false positives/negatives.
X-ray Crystallography Directly visualizes the binding of fragments to a protein target by soaking fragments into protein crystals.[16][17]Provides high-resolution structural data of the binding mode; unambiguous hit validation.[18]Low throughput; requires high-quality, diffracting crystals; fragment solubility can be limiting.[19]
Protocol 1: Ligand-Observed NMR Screening using Saturation Transfer Difference (STD) Spectroscopy

This protocol describes a robust method for identifying binders from a pool of fragments by observing which molecules receive magnetization saturation transferred from the protein target.[7]

Rationale: STD-NMR is a powerful ligand-observed technique ideal for FBDD. It is highly sensitive to weak interactions and provides information about the binding epitope of the fragment (i.e., which protons are in closest contact with the protein). It is performed with pools of compounds, increasing throughput.

Materials:

  • Target Protein: 10-50 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D2O).

  • Fragment Mixture: A cocktail of 5-10 fragments (including this compound) at a concentration of 100-500 µM each, dissolved in the same D2O buffer.

  • NMR Spectrometer: Equipped with a cryoprobe for enhanced sensitivity.

Methodology:

  • Sample Preparation:

    • Prepare a 500 µL sample of the target protein in an NMR tube.

    • Prepare a corresponding 500 µL sample containing only the fragment mixture in buffer as a negative control.

    • Prepare the main experimental sample by adding the fragment mixture to the protein solution to achieve the final desired concentrations.

  • NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum of the fragment mixture to serve as a reference. Ensure all fragment signals are identifiable.

    • Set up the STD experiment. This involves two spectra acquired in an interleaved fashion:

      • On-resonance spectrum: A selective saturation pulse is applied at a frequency where only protein resonances absorb (e.g., -1.0 ppm).

      • Off-resonance spectrum: The same saturation pulse is applied at a frequency where no protein or fragment resonances exist (e.g., 40 ppm).

    • The saturation time (typically 1-2 seconds) is a key parameter that may require optimization.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from fragments that have bound to the protein and received saturation.

    • Compare the STD difference spectrum to the reference 1D 1H spectrum of the fragment mixture.

    • Fragments that show signals in the difference spectrum are identified as "hits." The presence of signals from this compound would confirm its binding to the target.

    • The relative intensity of the signals in the STD spectrum can provide qualitative information about the binding affinity and the proximity of specific protons to the protein surface.

Application Note 2: Hit Validation and Structural Characterization

A primary screening hit must be validated to eliminate false positives and to understand its binding mode. X-ray crystallography is the gold standard for this purpose in FBDD as it provides a high-resolution, three-dimensional snapshot of the fragment bound to the target, which is invaluable for subsequent structure-guided optimization.[6][18]

Xray_Workflow Cryo Cryo-protect Crystal Soak Soak Crystal in Fragment Solution Cryo->Soak Flash Flash-cool in Liquid Nitrogen Soak->Flash Data Collect X-ray Diffraction Data Flash->Data Solve Solve Structure & Build Model Data->Solve Density Analyze Electron Density Map Solve->Density Result Validated Fragment-Bound Structure Density->Result Confirms Binding

Caption: Workflow for crystallographic fragment screening.

Protocol 2: Crystal Soaking for Structural Determination

This protocol outlines the general steps for soaking a fragment into a pre-existing protein crystal to determine its binding mode.

Rationale: Soaking is often the quickest method to obtain a fragment-bound structure.[19] High concentrations of the fragment are used to drive the binding equilibrium towards the complex state, allowing visualization of the typically weak interaction.[16][20]

Materials:

  • High-quality protein crystals of the target.

  • Fragment Stock Solution: this compound dissolved at a high concentration (e.g., 100 mM) in a suitable solvent like DMSO.

  • Soaking Solution: Crystallization buffer (mother liquor) supplemented with the fragment and a cryoprotectant (e.g., glycerol, ethylene glycol).

  • Cryo-loops and crystal manipulation tools.

Methodology:

  • Prepare Soaking Solution:

    • Create a soaking solution by adding the fragment stock solution to the mother liquor. The final fragment concentration typically ranges from 1-20 mM. The final DMSO concentration should be kept low (typically <10%) to avoid damaging the crystal.

    • Incorporate a suitable cryoprotectant into the soaking solution if the crystals will be flash-cooled.

  • Crystal Soaking:

    • Using a cryo-loop, carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.

    • The soaking time can vary significantly (from minutes to hours) and must be optimized. A short initial soak time is recommended to avoid crystal damage.

  • Cryo-cooling:

    • After the desired soaking time, pick up the crystal with the cryo-loop and immediately plunge it into liquid nitrogen. This flash-cooling process vitrifies the solvent, protecting the crystal from radiation damage during data collection.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Collect a complete diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo (unliganded) protein structure as a search model.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) in the active site or other potential binding pockets.

    • Unambiguous, positive electron density corresponding to the shape of this compound confirms its binding and reveals its precise orientation, interactions, and the vectors available for chemical elaboration.[16]

Application Note 3: Structure-Guided Fragment-to-Lead Optimization

With a validated hit and a high-resolution crystal structure, the next phase is to grow the fragment into a potent lead compound.[9] The goal is to add chemical functionality that makes new, favorable interactions with the protein, thereby increasing binding affinity and selectivity.

Key Optimization Strategies:

  • Fragment Growing: Adding substituents to the fragment core to engage with nearby pockets. The 5-chloro position on our fragment is an ideal vector for this strategy.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule.[21]

  • Fragment Merging: Combining the structural features of multiple, overlapping fragment hits into a single novel chemical entity.

Optimization_Cycle Design Design Analogs (Based on Structure) Synth Synthesize New Compounds Design->Synth Assay Test Affinity & Potency Synth->Assay SAR Analyze SAR (Structure-Activity Relationship) Assay->SAR SAR->Design Iterate

Caption: The iterative cycle of hit-to-lead optimization.

Protocol 3: Synthetic Elaboration via Suzuki-Miyaura Cross-Coupling

This protocol provides a representative synthetic method for "growing" the fragment from the 5-chloro position, a common and powerful reaction in medicinal chemistry.[5]

Rationale: The Suzuki-Miyaura cross-coupling is a robust and versatile reaction for forming C-C bonds. It allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the 7-azaindole core, enabling systematic exploration of the adjacent binding pocket identified by crystallography.

Reaction Scheme:

(Illustrative scheme: A generic boronic acid is coupled to the 5-chloro position of the azaindole core)

Materials:

  • This compound (Starting Material)

  • Desired Aryl or Heteroaryl Boronic Acid (or boronate ester)

  • Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.10 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent(s) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterization and Testing:

    • Confirm the structure of the new analog using 1H NMR, 13C NMR, and HRMS.

    • Test the purified compound in a relevant biophysical or biochemical assay to determine its binding affinity (KD) or inhibitory potency (IC50), generating a new data point for the SAR.

By iteratively applying this design-synthesize-test cycle, researchers can systematically elaborate the initial this compound hit into a highly potent and selective lead compound.

References

Application Note: A Multi-faceted Approach to the Purity Assessment of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules.[1][2][3][4] The purity of this starting material is of paramount importance as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the robust purity assessment of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies.[5][6][7][8][9]

The Imperative of Orthogonal Analytical Techniques

A single analytical method is often insufficient to fully characterize the purity of a compound. An orthogonal approach, employing multiple analytical techniques with different separation and detection principles, provides a more comprehensive and reliable assessment of purity. This application note will detail a primary High-Performance Liquid Chromatography (HPLC) method for quantitative analysis of non-volatile impurities, supplemented by Gas Chromatography (GC) for volatile and semi-volatile impurities. Furthermore, the roles of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of potential impurities will be explored.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

Reverse-phase HPLC is the workhorse for purity analysis of many organic compounds due to its versatility and high resolving power.[10][11][12] The method described below is a starting point and should be optimized and validated for the specific batch of this compound being analyzed.

Causality Behind Experimental Choices
  • Column: A C18 column is chosen for its broad applicability in retaining a wide range of organic molecules. The particle size and column dimensions are selected to provide a balance between resolution and analysis time.

  • Mobile Phase: A gradient of acetonitrile and water is employed to effectively elute impurities with varying polarities. The addition of a small amount of formic acid helps to improve peak shape by protonating any basic sites in the analyte and impurities, reducing tailing.

  • Detection: UV detection at 254 nm is a common choice for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of unknown impurities, which can aid in their identification.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) detector

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL

| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |

System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[10][12][13] This typically involves injecting a standard solution containing the main compound and a known impurity. Key parameters to assess include:

  • Tailing factor: Should be between 0.8 and 1.5 for the main peak.[14]

  • Theoretical plates: Should be >2000 for the main peak.

  • Resolution: Should be >2.0 between the main peak and the known impurity.

  • Relative Standard Deviation (RSD) of replicate injections: Should be <2.0% for the peak area of the main compound.

Gas Chromatography (GC) for Volatile and Semi-Volatile Impurities

GC is an essential orthogonal technique for detecting and quantifying volatile impurities that may not be amenable to HPLC analysis, such as residual solvents from the synthesis.[15][16][17]

Causality Behind Experimental Choices
  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good general-purpose column for separating a wide range of volatile organic compounds.

  • Inlet: Split injection is used to avoid overloading the column with the main compound.

  • Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity. Mass Spectrometry (MS) can be used for definitive identification of unknown peaks.[18][19]

Detailed GC Protocol

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet

  • Autosampler

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chromatographic Conditions:

Parameter Value
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Split Ratio 50:1
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Temperature 300 °C (FID)

| Sample Preparation | 10 mg/mL in a suitable solvent (e.g., Dichloromethane) |

Impurity Identification: The Role of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatographic techniques can separate impurities, they do not inherently identify them. For this, spectroscopic techniques are indispensable.

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides the molecular weight of impurities and valuable fragmentation information that can be used to elucidate their structures.[15][18][19] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, further aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated impurities.[20][21][22][23] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms within a molecule. Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of the main compound without the need for a reference standard of the same compound.

Method Validation: Ensuring Trustworthiness and Reliability

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[5][6][7][8][9]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Visualizing the Analytical Workflow

The following diagrams illustrate the overall workflow for purity assessment and the relationship between the different analytical techniques.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Evaluation & Identification cluster_3 Orthogonal Techniques for Identification Sample Sample Dissolution Dissolution Sample->Dissolution HPLC_Analysis HPLC Analysis (Non-Volatile Impurities) Dissolution->HPLC_Analysis GC_Analysis GC Analysis (Volatile Impurities) Dissolution->GC_Analysis Purity_Calculation Purity Calculation HPLC_Analysis->Purity_Calculation Impurity_Identification Impurity Identification HPLC_Analysis->Impurity_Identification GC_Analysis->Purity_Calculation GC_Analysis->Impurity_Identification LC_MS LC-MS Impurity_Identification->LC_MS GC_MS GC-MS Impurity_Identification->GC_MS NMR NMR Impurity_Identification->NMR

Caption: Overall workflow for the purity assessment of this compound.

Orthogonal_Relationship cluster_separation Separation Techniques cluster_identification Identification Techniques Main_Compound 5-Chloro-3-methyl- 1H-pyrrolo[2,3-B]pyridine HPLC HPLC Main_Compound->HPLC separates non-volatiles GC GC Main_Compound->GC separates volatiles MS MS HPLC->MS coupled for identification NMR NMR HPLC->NMR fractions for structural elucidation GC->MS coupled for identification

Caption: Logical relationship between orthogonal analytical techniques for purity assessment.

Conclusion

The purity assessment of this compound requires a meticulous and multi-faceted analytical approach. By combining the strengths of high-performance liquid chromatography for non-volatile impurity profiling, gas chromatography for volatile components, and powerful spectroscopic techniques like mass spectrometry and nuclear magnetic resonance for structural elucidation, a comprehensive and reliable purity profile can be established. Adherence to established validation guidelines, such as those from the ICH, is crucial to ensure the trustworthiness of the analytical data, which is fundamental for the development of safe and effective pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for various pharmaceutical and research applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable 7-azaindole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of (6-chloro-pyridin-3-yl)hydrazine with propan-2-one (acetone).

Q2: Why is the choice of acid catalyst so critical in this synthesis?

The acid catalyst plays a multifaceted role in the Fischer indole synthesis. It facilitates the formation of the hydrazone, catalyzes the tautomerization to the crucial ene-hydrazine intermediate, and promotes the key[1][1]-sigmatropic rearrangement that leads to the indole ring system.[2] The strength and type of acid can significantly impact reaction rates, yields, and the formation of byproducts. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for the synthesis of 5-chloro-7-azaindoles.[1]

Q3: What are the primary challenges in synthesizing this compound?

Common challenges include low yields, incomplete reactions, the formation of difficult-to-separate impurities, and product decomposition. The electron-withdrawing nature of the chloro-substituent on the pyridine ring can influence the reactivity of the starting hydrazine and the stability of intermediates, requiring careful optimization of reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Potential Cause A: Inactive or Insufficiently Strong Catalyst

  • Explanation: The cyclization step of the Fischer indole synthesis has a significant activation energy barrier. If the acid catalyst is weak, inactive (e.g., old or hydrated), or used in insufficient quantity, the reaction may not proceed to completion.

  • Troubleshooting Protocol:

    • Verify Catalyst Quality: Use freshly opened or properly stored polyphosphoric acid (PPA). PPA can absorb atmospheric moisture, which reduces its efficacy.

    • Increase Catalyst Loading: Gradually increase the amount of PPA. A common starting point is a 10-fold excess by weight relative to the hydrazine starting material.

    • Consider Alternative Catalysts: If PPA is ineffective, other strong Brønsted acids like sulfuric acid or Lewis acids such as zinc chloride in an appropriate solvent can be explored.[2]

Potential Cause B: Low Reaction Temperature

  • Explanation: The[1][1]-sigmatropic rearrangement often requires elevated temperatures to proceed at a reasonable rate.

  • Troubleshooting Protocol:

    • Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: For small-scale reactions, microwave-assisted synthesis can be a powerful tool to rapidly screen reaction conditions and often leads to significantly reduced reaction times and improved yields.

Potential Cause C: Instability of the Hydrazine Starting Material

  • Explanation: Hydrazines can be unstable and prone to oxidation or decomposition, especially at elevated temperatures.

  • Troubleshooting Protocol:

    • Use Fresh Hydrazine: Synthesize or procure fresh (6-chloro-pyridin-3-yl)hydrazine before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Problem 2: Formation of Multiple Byproducts and a "Messy" Reaction Mixture

Potential Cause A: N-N Bond Cleavage

  • Explanation: A significant side reaction in the Fischer indole synthesis is the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate. This leads to the formation of aniline and ammonia derivatives, which can further react to form a complex mixture of byproducts.[4] Electron-donating groups can exacerbate this issue, although the chloro group in the target molecule is electron-withdrawing.[4]

  • Troubleshooting Protocol:

    • Optimize Reaction Temperature: Avoid excessively high temperatures, as this can promote N-N bond cleavage. Find the "sweet spot" where the desired cyclization occurs without significant degradation.

    • Choice of Acid: A milder Lewis acid might suppress the N-N bond cleavage pathway compared to a strong Brønsted acid.

Potential Cause B: Unwanted Side Reactions of the Carbonyl Compound

  • Explanation: Acetone, while a simple ketone, can undergo self-condensation (aldol reaction) under acidic conditions, leading to impurities.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of acetone, but avoid a large excess that could favor self-condensation.

    • Order of Addition: Consider adding the acetone slowly to the pre-heated mixture of hydrazine and acid to ensure it reacts preferentially with the hydrazine.

Problem 3: Difficulty in Product Purification

Potential Cause A: Co-elution of Structurally Similar Impurities

  • Explanation: The reaction mixture may contain unreacted starting materials, intermediates, or byproducts with similar polarities to the desired product, making separation by column chromatography challenging.

  • Troubleshooting Protocol:

    • Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This can be a highly effective method for removing minor impurities.

    • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.

    • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen in the product to perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent.

Quantitative Data Summary

ParameterRecommended RangeRationale
(6-chloro-pyridin-3-yl)hydrazine : Acetone Molar Ratio 1 : 1.1 - 1.5A slight excess of acetone drives the hydrazone formation to completion.
Acid Catalyst (PPA) Loading 10 - 20 times the weight of hydrazineEnsures sufficient acidity for all catalytic steps.
Reaction Temperature 80 - 120 °CBalances reaction rate with minimizing side reactions.
Reaction Time 2 - 8 hoursMonitor by TLC to determine the optimal reaction time.

Experimental Workflow and Troubleshooting Logic

General Protocol for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (10 g).

  • Addition of Reactants: To the PPA, add (6-chloro-pyridin-3-yl)hydrazine (1 g, 6.96 mmol) under a nitrogen atmosphere.

  • Heating and Addition of Ketone: Heat the mixture to 80°C with stirring. Slowly add propan-2-one (0.51 mL, 6.96 mmol).

  • Reaction Monitoring: Increase the temperature to 100-110°C and monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Workflow

Fischer_Indole_Synthesis_Workflow start Start reactants 1. Combine (6-chloro-pyridin-3-yl)hydrazine and Acetone in Acid (PPA) start->reactants reaction 2. Heat to 80-120°C (2-8 hours) reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Quench with Ice Water and Neutralize monitoring->workup Reaction Complete extraction 5. Extract with Organic Solvent workup->extraction purification 6. Purify by Chromatography or Recrystallization extraction->purification product Pure this compound purification->product

Caption: A typical workflow for the Fischer indole synthesis of the target compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree cluster_cause Potential Causes cluster_solution Solutions start Low Yield or Messy Reaction? cause1 Inactive/Weak Catalyst start->cause1 No/Low Conversion cause2 Low Temperature start->cause2 No/Low Conversion cause3 N-N Bond Cleavage start->cause3 Multiple Byproducts cause4 Purification Issues start->cause4 Pure Product Not Isolated solution1 Use Fresh/More PPA or Switch Catalyst cause1->solution1 solution2 Increase Temperature or Use Microwave cause2->solution2 solution3 Lower Temperature or Use Milder Acid cause3->solution3 solution4 Recrystallize or Use Acid-Base Extraction cause4->solution4

Caption: A decision tree to diagnose and solve common synthesis problems.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

.

Welcome to the dedicated technical support resource for 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility of this compound in aqueous media.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound with a structure that suggests potential challenges in achieving high aqueous solubility. Its aromatic rings and chloro-substituent contribute to its lipophilic nature, often leading to poor solubility in water and aqueous buffers. [1]This can be a significant hurdle in various experimental settings, from in vitro biological assays to preclinical formulation development. More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a critical aspect of drug development. [2] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment should be conducted in a variety of solvents to understand its basic physicochemical properties. [3]This foundational knowledge will inform your strategy for solubilization in the desired aqueous medium.

Recommended Initial Solvent Screen:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at physiological pH 7.4, and potentially at acidic (e.g., pH 5.0) and basic (e.g., pH 9.0) conditions to assess pH-dependent solubility.

  • Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF). [3] Quick Tip: A simple visual inspection for particulates after vigorous vortexing and centrifugation can provide a qualitative measure. For quantitative data, analytical methods like HPLC or UV-Vis spectroscopy are necessary after filtering the saturated solution. [4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I prevent it?

A2: This is a very common issue known as "crashing out," and it occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. [1]Your DMSO stock may be a supersaturated system that is unstable when introduced to a predominantly aqueous environment. [1] Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Optimize Co-solvent Percentage: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 1%, to minimize its potential effects on the biological system. [3]You can experiment with different ratios of DMSO to aqueous buffer. [5]3. Use a Different Co-solvent: Sometimes, another water-miscible organic solvent like ethanol or a combination of solvents may yield better results. [3]4. Gentle Mixing and Warming: Sonication or gentle vortexing during dilution can help. [3]A brief warming in a 37°C water bath can also be effective, but be cautious about potential compound degradation. [3]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, if the compound has ionizable groups, pH adjustment can be a powerful technique. [6][]The pyrrolo[2,3-b]pyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.

  • For a basic compound, lowering the pH will lead to protonation, creating a charged species that is generally more soluble in water.

  • For an acidic compound, increasing the pH will cause deprotonation, also resulting in a more soluble salt form. [8] To determine if this strategy is suitable, you need to know the pKa of this compound. If the pKa is unknown, an experimental pH-solubility profile should be determined.

Q4: What are cyclodextrins and can they help with the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [9][10][11]They can encapsulate poorly soluble "guest" molecules, like your compound, within their hydrophobic core, forming an inclusion complex that has significantly higher aqueous solubility. [9][12][13]

  • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations. [9]* Mechanism of Action: The formation of the inclusion complex masks the hydrophobic nature of the drug, presenting a more hydrophilic exterior to the aqueous solvent. [10][14] This technique is particularly useful for aromatic and heterocyclic molecules. [11]

Q5: How do I know if my compound is truly dissolved or just a fine suspension?

A5: This is a critical question, as undissolved particles can lead to inaccurate and misleading experimental results.

Verification Methods:

  • Visual Inspection: A truly dissolved solution should be clear and free of any visible particles.

  • Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles (a colloid), meaning the compound is not fully dissolved. [4]3. Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. [4]A significant drop in concentration after filtration, as measured by a suitable analytical method like HPLC-UV, confirms that the compound was not fully dissolved. [4]

Part 2: Troubleshooting Guides & Experimental Protocols

Troubleshooting Flowchart: A Systematic Approach

This flowchart provides a decision-making framework for selecting the most appropriate solubilization strategy.

Solubility_Troubleshooting cluster_strategies Solubility Enhancement Strategies start Start: Compound Precipitation Observed check_conc Is the final concentration absolutely necessary? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc No continue_sol Continue with solubility enhancement check_conc->continue_sol Yes ph_sensitive Is the compound's activity pH-sensitive? continue_sol->ph_sensitive try_ph Strategy 1: pH Modification ph_sensitive->try_ph No ph_no Proceed to other methods ph_sensitive->ph_no Yes co_solvent Strategy 2: Co-solvent System ph_no->co_solvent cyclodextrin Strategy 3: Cyclodextrin Complexation co_solvent->cyclodextrin If precipitation persists solid_dispersion Strategy 4: Solid Dispersion (for formulation) cyclodextrin->solid_dispersion For solid dosage forms Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Hydrophobic) water Aqueous Media complex Soluble Inclusion Complex drug->complex Encapsulation water->complex Improved Interaction cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior)

References

Technical Support Center: Optimization of Suzuki Coupling on the Pyrrolo[2,3-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this powerful C-C bond-forming reaction to synthesize complex molecules. The 7-azaindole core is a privileged structure in numerous biologically active compounds, making its efficient functionalization a critical task in drug discovery.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Suzuki coupling on the 7-azaindole ring system.

Q1: Why is the Suzuki coupling on 7-azaindole more challenging than on a simple benzene ring?

A1: The primary challenge arises from the Lewis-basic nature of the pyridine nitrogen atom within the 7-azaindole scaffold. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This interaction can sequester the active catalytic species from the reaction cycle, slowing down or halting the coupling process. Furthermore, the electron-rich nature of the heterocyclic system can influence the energetics of the oxidative addition and reductive elimination steps.[3]

Q2: What is the best starting halide (Cl, Br, I) on the pyrrolo[2,3-b]pyridine ring for this reaction?

A2: The reactivity of the halide follows the general trend: I > Br > Cl.[4][5]

  • Iodides are the most reactive due to the weaker C-I bond, facilitating the initial oxidative addition step. They are often the best choice for difficult couplings or when milder reaction conditions are required.

  • Bromides offer a good balance of reactivity and stability and are widely used.

  • Chlorides are the least reactive due to the strong C-Cl bond.[5] Their use often necessitates more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), higher temperatures, and longer reaction times.[5][6] However, their lower cost and wider availability can make them attractive for large-scale synthesis.

Q3: Do I need to protect the N-H of the pyrrole ring?

A3: Not always, but it is highly recommended, especially during initial optimizations. The acidic N-H proton can interfere with the basic conditions of the reaction. Deprotonation can alter the electronic properties of the ring and potentially lead to side reactions or catalyst inhibition.[3] Common protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl), Boc (tert-butyloxycarbonyl), or a simple benzoyl group can prevent these issues.[2][7] However, modern catalyst systems have been developed that are effective for coupling unprotected N-H azoles, which can be advantageous for shortening synthetic routes.[3]

Q4: What is a good starting point for a catalyst system?

A4: For the 7-azaindole scaffold, a robust starting point is a modern palladium precatalyst combined with a bulky, electron-rich phosphine ligand.

  • Catalyst: Pd₂(dba)₃ or a pre-formed Pd(II) precatalyst like XPhos Pd G2.[1]

  • Ligand: Buchwald ligands such as XPhos, SPhos, or P(t-Bu)₃ are excellent choices as they have been shown to be highly effective for coupling nitrogen-containing heterocycles.[1][6][8] These ligands promote the crucial oxidative addition step, especially with less reactive aryl chlorides, and stabilize the catalytic species.[5]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling on the pyrrolo[2,3-b]pyridine ring.

Problem 1: Low or No Product Yield

A low yield is the most common issue. The key is to systematically identify the root cause.

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh, pure reagents. Ensure correct stoichiometry. check_reagents->solution_reagents Issue Found check_catalyst Is the Catalyst System Optimal? check_conditions->check_catalyst Conditions Standard check_boronic Is the Boronic Acid Decomposing? check_catalyst->check_boronic Catalyst is Appropriate solution_catalyst Switch to a more active catalyst/ligand system (e.g., XPhos Pd G2, SPhos). Increase catalyst loading. check_catalyst->solution_catalyst Suboptimal System check_halide Is the Halide Reactive Enough? check_boronic->check_halide Boronic Acid Stable solution_boronic Use milder base (KF). Protect as pinacol ester or trifluoroborate. Use anhydrous conditions. check_boronic->solution_boronic Decomposition Observed solution_halide Switch from Cl to Br or I. Increase reaction temperature. check_halide->solution_halide suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A 1 Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B 2 PdII_B->Pd0 3 RedElim Reductive Elimination Product R¹-R² (Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate

References

Side reaction products in the synthesis of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-azaindole scaffold, specifically 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, is a cornerstone building block in modern medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapeutics.[1] However, its synthesis is often plagued by challenges stemming from the electronic nature of the fused pyridine ring and the reactivity of intermediates. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues during its synthesis, ensuring researchers can optimize their reaction outcomes and accelerate their development timelines.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 5-Chloro-3-methyl-7-azaindole core?

There are several established routes, each with its own advantages and potential pitfalls. The most prevalent are:

  • The Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed cyclization of a pyridylhydrazine with a ketone or aldehyde (in this case, acetone or a derivative). While powerful, it often requires harsh acidic conditions that can lead to side reactions.[2]

  • The Madelung Synthesis: This involves the intramolecular cyclization of an N-(2-picolyl)amide using a strong base. The conditions can be severe, and substrate scope may be limited.[3]

  • Modern Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as the Larock indole synthesis, build the pyrrole ring onto a functionalized pyridine precursor. They often offer milder conditions and greater functional group tolerance but can be sensitive to catalyst poisoning and require careful optimization.[4][5]

Q2: Why is the 7-azaindole ring system particularly prone to side reactions and low yields?

The primary challenge lies in the electron-deficient nature of the pyridine ring. This property can disfavor the key electrophilic cyclization steps inherent in many indole syntheses.[6] Furthermore, the pyridine nitrogen can act as a competing nucleophile or a site for unwanted reactions, and harsh acidic or basic conditions required for cyclization can lead to decomposition and tar formation.[6][7]

Q3: My reaction mixture consistently turns dark brown or black, resulting in significant tar formation. What is the underlying cause?

This is a classic symptom of product or starting material decomposition under excessively harsh reaction conditions.[6] High concentrations of strong Brønsted acids (like sulfuric or polyphosphoric acid) combined with elevated temperatures can easily degrade the sensitive pyrrole ring and its precursors. Dimerization of reactive intermediates, such as lithiated picolines in Madelung-type syntheses, is also a known pathway to complex byproduct mixtures.[8]

Part 2: Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific experimental observations and provides actionable solutions to mitigate the formation of key side products.

Issue 1: Incomplete Cyclization - Presence of Hydrazone or Amide Precursor

  • Question: My post-reaction analysis (TLC, LC-MS, ¹H NMR) shows a significant amount of the uncyclized precursor (e.g., the pyridylhydrazone) remaining. How can I drive the reaction to completion?

  • Answer & Troubleshooting Protocol: Incomplete cyclization is typically a consequence of insufficient activation energy or an inappropriate catalyst. The electron-withdrawing effect of the pyridine ring makes the key-sigmatropic rearrangement in the Fischer synthesis particularly sluggish.

    Causality: The acid catalyst is crucial for protonating the hydrazone, enabling tautomerization to the reactive ene-hydrazine intermediate which undergoes the rearrangement.[2] If the acid is too weak or the temperature too low, this process stalls.

    Solutions:

    • Catalyst Screening: Systematically screen a panel of catalysts. If a Brønsted acid (e.g., H₂SO₄) is failing, consider a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a combination. Polyphosphoric acid (PPA) is often effective but can also promote decomposition if overheated.[6]

    • Temperature & Time Optimization: Incrementally increase the reaction temperature in 10 °C steps. Monitor by TLC/LC-MS every hour to find the optimal balance between reaction rate and decomposition.

    • Solvent Choice: A higher-boiling point solvent (e.g., toluene, xylene, or diglyme) can allow for more precise temperature control at higher temperatures compared to lower-boiling solvents like ethanol.

Issue 2: Dimerization Byproducts

  • Question: My mass spectrum shows a significant peak at approximately double the mass of my expected product or key intermediates. What is this and how can I prevent it?

  • Answer & Troubleshooting Protocol: This strongly suggests the formation of dimers. In syntheses involving metallated picoline derivatives (common in Madelung-type routes), the lithiated or sodiated picoline can act as a nucleophile and attack a molecule of the starting picoline, leading to dimerization.[8]

    Causality: The formation of the reactive carbanion intermediate is necessary for the desired reaction, but if its concentration is too high or if it is not consumed quickly by the subsequent reaction step, it can engage in side reactions with the most available electrophile—often the starting material itself.

    Solutions:

    • Inverse Addition: Add the solution of the metallated picoline (the nucleophile) slowly to a solution of the other reactant (the electrophile). This keeps the concentration of the reactive intermediate low at all times, favoring the desired intermolecular reaction over dimerization.

    • Lower Reaction Temperature: Performing the metallation and subsequent reaction at very low temperatures (e.g., -78 °C) can significantly slow the rate of side reactions like dimerization.

    • Use of Bulky Bases: Employing a bulkier base like lithium diisopropylamide (LDA) instead of n-butyllithium can sometimes disfavor the dimerization pathway due to steric hindrance.

Issue 3: N-Methylated Side Product

  • Question: My LC-MS shows a peak with an M+14 mass unit relative to my product, suggesting methylation. My synthesis involves introducing the 3-methyl group. How is this happening?

  • Answer & Troubleshooting Protocol: This is a classic case of over-methylation, specifically on the pyrrole nitrogen (N-1 position). The pyrrole nitrogen is nucleophilic after its formation and can react with any methylating agent present.

    Causality: If the 3-methyl group is introduced via a reaction that could also methylate the pyrrole NH (e.g., using methyl iodide after the ring is formed), competitive N-methylation is highly likely. The anion of the pyrrole ring is a soft nucleophile and readily attacks soft electrophiles like MeI.

    Solutions:

    • Protecting Group Strategy: Protect the pyrrole nitrogen before any methylation steps. Common protecting groups for indoles and azaindoles include SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc (tert-butyloxycarbonyl). These can be removed in a final step.[9]

    • Control of Stoichiometry and Temperature: Use precisely one equivalent of the methylating agent and conduct the reaction at the lowest possible temperature to improve selectivity.

    • Synthetic Route Modification: Choose a synthetic route where the methyl group is already incorporated into one of the starting materials. For a Fischer synthesis, this would mean using acetone or a derivative, which builds the 3-methyl group into the ring during cyclization, avoiding a separate methylation step entirely.

Part 3: Data Summary & Visualization

Table 1: Common Impurities and Identification
Impurity TypePotential StructureMass Spec Signature (EI/CI)Key ¹H NMR Signal
Starting Material 2-Hydrazinyl-5-chloropyridineM=143.5/145.5 (isotope pattern)Distinct aromatic signals for the pyridine ring; presence of -NHNH₂ protons.
Uncyclized Hydrazone Acetone 2-(5-chloropyridin-2-yl)hydrazoneM=183.6/185.6 (isotope pattern)Singlet for two methyl groups (~2.0 ppm); distinct aromatic signals.
N-1 Methylated Product 5-Chloro-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridineM=194.6/196.6 (isotope pattern)Singlet for N-Me (~3.7-4.0 ppm); singlet for 3-Me (~2.4 ppm).
Dimer Varies, e.g., from picoline couplingM > 250Complex, often poorly resolved aromatic region; multiple aliphatic signals.

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield or Complex Mixture Observed lcms Analyze Crude Reaction Mixture by LC-MS & ¹H NMR start->lcms q1 Is Starting Material Present? lcms->q1 sol1 Incomplete Conversion - Increase Temp/Time - Screen Catalysts q1->sol1 Yes q2 Are High MW Byproducts (>250 amu) Observed? q1->q2 No end Purify Optimized Product sol1->end sol2 Dimerization/Polymerization - Lower Temp - Use Inverse Addition - Use Milder Conditions q2->sol2 Yes q3 Is a Product+14 Peak Observed? q2->q3 No sol2->end sol3 N-Methylation - Use Protecting Group - Control Stoichiometry q3->sol3 Yes q4 Is Mixture just 'Tar'? q3->q4 No sol3->end sol4 Decomposition - Lower Temp - Use Milder Acid/Base - Reduce Reaction Time q4->sol4 Yes q4->end No sol4->end

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Diagram 2: Desired vs. Dimerization Pathway

G cluster_desired Desired Pathway cluster_side Side Reaction Picoline Substituted Picoline Anion Picolyl Anion Picoline->Anion + Base Base1 Strong Base (e.g., LDA) Intermediate Adduct Intermediate Anion->Intermediate + Electrophile Anion2 Picolyl Anion Electrophile Electrophile (e.g., Nitrile) Product Cyclized Product (7-Azaindole) Intermediate->Product Cyclize Dimer Dimer Byproduct Anion2->Dimer + Picoline (slow addition helps prevent this) Picoline2 Picoline (Starting Material)

Caption: Competition between desired cyclization and picoline dimerization.

Part 4: Recommended Protocol: Fischer Indole Synthesis

This protocol is designed to minimize common side reactions by using moderate conditions and careful control of reagents.

Objective: Synthesize this compound from 2-hydrazinyl-5-chloropyridine and acetone.

Materials:

  • 2-hydrazinyl-5-chloropyridine

  • Acetone (anhydrous)

  • Ethanol (anhydrous)

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 1.0 eq of 2-hydrazinyl-5-chloropyridine in anhydrous ethanol (approx. 0.2 M).

    • Add 1.1 eq of anhydrous acetone.

    • Stir the mixture at room temperature for 2 hours. The formation of the hydrazone can be monitored by TLC.

    • Pro Tip: Using a slight excess of the volatile ketone ensures full conversion of the hydrazine.

    • Remove the solvent under reduced pressure. The crude hydrazone is often a solid and can be used directly in the next step after drying under vacuum.

  • Cyclization:

    • To the flask containing the crude hydrazone, add anhydrous toluene (approx. 0.1 M).

    • Add 1.5 eq of anhydrous zinc chloride. Self-Validation: ZnCl₂ is a moderately strong Lewis acid that is less prone to causing charring than strong Brønsted acids.[2]

    • Equip the flask with a reflux condenser and heat the mixture to 100-110 °C (reflux).

    • Pro Tip: Monitor the reaction by LC-MS every 2-4 hours. The reaction may take 12-24 hours. Drive the reaction to >95% conversion to simplify purification.

    • Once complete, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Be cautious of gas evolution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will be a brown solid or oil. Purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Pro Tip: The product is often UV-active and may stain on TLC plates. Co-spotting with a known standard, if available, is invaluable.[10]

References

Technical Support Center: 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. It offers troubleshooting advice and frequently asked questions (FAQs) regarding its stability testing and degradation pathways. The information herein is designed to ensure experimental success and data integrity by explaining the causality behind experimental choices.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: As a heterocyclic compound containing both a pyrrole and a pyridine ring, the primary stability concerns involve its susceptibility to acidic and basic hydrolysis, oxidation, and photodegradation. The chloro and methyl substituents on the pyrrolo[2,3-B]pyridine core can influence the electron density and reactivity of the molecule, potentially affecting its degradation profile.

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] These studies are crucial for developing and validating stability-indicating analytical methods, which are essential for ensuring the purity, potency, and safety of a drug substance over its shelf life.[1][3] For this compound, this helps in understanding its intrinsic stability and anticipating potential degradation issues during formulation and storage.[1][2]

Q3: What are the typical stress conditions applied in forced degradation studies?

A3: A comprehensive forced degradation study typically includes exposure to acidic and basic conditions, oxidation, heat (thermal stress), and light (photolytic stress).[1][3] The specific concentrations of reagents and temperatures may need to be optimized based on the compound's reactivity.

Q4: What is a "stability-indicating method," and why is it important?

A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify the degradation products formed. This ensures that the measurements of the API are not interfered with by any degradants.

Q5: At what stage of drug development should forced degradation studies be performed?

A5: According to FDA guidance, forced degradation studies are typically conducted during Phase III of the regulatory submission process.[3] These studies should be performed on a single batch of the drug substance.[3]

II. Troubleshooting Guides for Stability Testing

This section provides detailed troubleshooting for specific issues that may arise during the stability testing of this compound.

A. Troubleshooting Poor or Excessive Degradation

Issue: No degradation or excessive degradation (greater than 20%) is observed under initial stress conditions.[2]

Causality: The reactivity of this compound under specific stress conditions may be higher or lower than anticipated. The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.

Troubleshooting Steps:

  • Adjust Stressor Concentration:

    • For No/Low Degradation: Increase the concentration of the acid, base, or oxidizing agent. For example, if 0.1 M HCl shows no effect, consider increasing to 1 M HCl.[1][4]

    • For Excessive Degradation: Decrease the concentration of the stressor.

  • Modify Temperature:

    • For No/Low Degradation: If experiments at room temperature show minimal degradation, elevate the temperature to 50-70°C.[1][5]

    • For Excessive Degradation: Conduct the experiment at a lower temperature (e.g., room temperature or refrigerated).

  • Adjust Exposure Time:

    • For No/Low Degradation: Increase the duration of the stress testing, but it should not typically exceed 7 days.[1][5]

    • For Excessive Degradation: Reduce the exposure time.

  • Consider Co-solvents: If the compound has poor aqueous solubility, a co-solvent may be necessary to ensure it dissolves in the acidic or basic media.[1][5] The choice of co-solvent should be based on the compound's structure and should not itself cause degradation.

B. Troubleshooting Analytical Method Issues

Issue: The analytical method (e.g., HPLC) is not providing good separation between the parent compound and its degradants, or peak shapes are poor.

Causality: The chromatographic conditions may not be optimized for the specific chemical properties of this compound and its degradation products. Degradants may have different polarities and pKa values compared to the parent compound.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values to achieve optimal separation.

    • Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.

  • Select an Appropriate Column:

    • Consider columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Evaluate columns with different particle sizes and dimensions to improve efficiency and resolution.

  • Gradient Elution: If isocratic elution does not provide adequate separation, develop a gradient elution method to resolve complex mixtures of the parent compound and multiple degradants.

  • Detector Wavelength: Ensure the detector wavelength is appropriate for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength.

III. Experimental Protocols and Degradation Pathways

This section provides detailed step-by-step methodologies for key forced degradation experiments and discusses the potential degradation pathways of this compound.

A. Forced Degradation Experimental Protocols

These protocols are starting points and may require optimization based on the observed stability of the specific batch of this compound. A recommended concentration for the drug substance is 1 mg/mL.[5]

1. Acidic Hydrolysis

  • Objective: To investigate the susceptibility of the compound to acid-catalyzed hydrolysis.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5]

    • Stir the solution at room temperature for a defined period (e.g., 24, 48, 72 hours). If no degradation is observed, the temperature can be elevated to 50-60°C.[5]

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute it to the appropriate concentration for analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

2. Basic Hydrolysis

  • Objective: To assess the compound's stability in alkaline conditions.

  • Protocol:

    • Prepare a solution of the compound as described for acidic hydrolysis.

    • Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5]

    • Follow the same procedure for stirring, sampling, neutralization (with a suitable acid, e.g., HCl), and analysis as in the acidic hydrolysis protocol.

3. Oxidative Degradation

  • Objective: To determine the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of the compound.

    • Add a solution of hydrogen peroxide (H₂O₂), typically in the range of 3-30%.[4]

    • Stir the solution at room temperature for a defined period.

    • At each time point, withdraw an aliquot and dilute it for analysis. Quenching the reaction may be necessary depending on the rate of degradation.

    • Analyze the sample by HPLC.

4. Thermal Degradation

  • Objective: To evaluate the effect of high temperature on the compound's stability.

  • Protocol:

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

    • Expose the compound for a defined period (e.g., 1, 3, 7 days).

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

5. Photolytic Degradation

  • Objective: To assess the compound's sensitivity to light.

  • Protocol:

    • Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • Expose the samples for a specified duration or until a certain light exposure is achieved.

    • At the end of the exposure period, dissolve the solid sample and analyze both the solution and solid samples by HPLC.

B. Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the public domain, potential degradation pathways can be inferred based on the chemical structure and known reactivity of similar heterocyclic systems.

  • Hydrolysis: The pyrrolo[2,3-B]pyridine ring system can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to ring-opened products. The chloro substituent might also be susceptible to hydrolysis, leading to the corresponding hydroxylated derivative.

  • Oxidation: The pyrrole ring is generally electron-rich and can be susceptible to oxidation. This could lead to the formation of N-oxides on the pyridine nitrogen or oxidation of the pyrrole ring, potentially forming hydroxylated or ring-opened products.

  • Photodegradation: Aromatic and heterocyclic compounds can undergo various photochemical reactions upon exposure to UV light, including photo-oxidation, photo-rearrangement, and photo-dimerization. The presence of the chloro substituent could also lead to photo-dehalogenation.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. For similar heterocyclic compounds, thermal degradation can be a multi-step process involving both degradation and oxidation.[6]

C. Visualization of Workflows and Pathways

G cluster_0 Forced Degradation Workflow API This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench Sample->Neutralize Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Characterize Characterize Degradants (e.g., LC-MS, NMR) Analyze->Characterize

Caption: A generalized workflow for forced degradation studies.

G cluster_1 Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis Products (e.g., Hydroxylated derivative, Ring-opened products) Parent->Hydrolysis H+/OH- Oxidation Oxidation Products (e.g., N-oxide, Hydroxylated pyrrole) Parent->Oxidation [O] Photodegradation Photodegradation Products (e.g., Dehalogenated species, Rearrangement products) Parent->Photodegradation hv

Caption: Plausible degradation pathways for the target compound.

IV. Summary of Expected Degradation

The following table summarizes the expected level of degradation under various stress conditions. These are general expectations and should be confirmed experimentally.

Stress ConditionReagents/ParametersExpected Degradation LevelPotential Primary Degradants
Acidic Hydrolysis 0.1 - 1 M HCl or H₂SO₄, RT to 60°CModerate to HighHydroxylated derivative, ring-opened products
Basic Hydrolysis 0.1 - 1 M NaOH or KOH, RT to 60°CModerate to HighHydroxylated derivative, ring-opened products
Oxidative 3-30% H₂O₂, RTModerateN-oxide, hydroxylated pyrrole
Thermal 60°C/75% RH (Solid State)Low to ModerateVaries, potential for complex decomposition
Photolytic ICH Q1B conditionsLow to ModerateDehalogenated product, photo-isomers

V. References

  • Alsante, K. M., et al. (2007). Forced Degradation: A Requirement for Drug Development. Pharmaceutical Technology, 31(3), 60-70.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. --INVALID-LINK--

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2018). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(3), 10-15.

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. --INVALID-LINK--

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(4), 1-14.

  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.

  • Rabel, S. R., & Sherma, J. (2018). Pharmaceutical Analysis. CRC Press.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

  • Huynh-Ba, K. (Ed.). (2008). Handbook of Stability Testing in Pharmaceutical Development. Springer.

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.

  • Szostak, R. (2017). Forced Degradation of Pharmaceuticals. John Wiley & Sons.

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2020). Molecules, 25(22), 5429. --INVALID-LINK--

  • Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. (2018). Chemical Engineering Transactions, 66, 139-144. --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for the N-Alkylation of the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of the 7-azaindole scaffold, a common structural motif in medicinal chemistry. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges in your research.

Introduction to the Challenges of 7-Azaindole Alkylation

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core presents unique challenges in N-alkylation due to the presence of two distinct nitrogen atoms: the N1 of the pyrrole ring and the N7 of the pyridine ring. The regioselectivity of the alkylation is highly dependent on the reaction conditions, and side reactions, such as C-alkylation, are also a common concern. This guide will walk you through troubleshooting common issues to help you achieve your desired N-alkylated 7-azaindole with high yield and selectivity.

Frequently Asked Questions & Troubleshooting Guide

Q1: My N-alkylation reaction is giving me a mixture of N1 and N7 isomers. How can I control the regioselectivity?

A1: Achieving regioselectivity in the N-alkylation of 7-azaindole is a common hurdle. The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, which can be influenced by your choice of base, solvent, and temperature.

  • Kinetic vs. Thermodynamic Control: Under kinetic control (typically irreversible conditions), the reaction favors the product that is formed fastest. For 7-azaindole, the N7 nitrogen is generally more nucleophilic, leading to the kinetically favored N7-alkylated product. Under thermodynamic control (often reversible conditions), the reaction favors the most stable product. The N1-alkylated product is generally the more thermodynamically stable isomer.[1]

  • Choice of Base and Solvent:

    • For N1-Alkylation (Thermodynamic Product): Strong, non-nucleophilic bases that can fully deprotonate the N1-H are typically used. Sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a classic choice that generally favors N1-alkylation.[2][3] The formation of the sodium salt of 7-azaindole increases the nucleophilicity of the N1 position.

    • For N7-Alkylation (Kinetic Product): Milder bases and conditions that do not lead to complete deprotonation tend to favor alkylation at the more nucleophilic N7 position.[1] For the related 7-azaindazole system, it has been shown that N7 alkylation can be achieved using alkyl halides in butanone without the need for a strong base.[4][5][6]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N1-alkylated product.[2]

Troubleshooting Flowchart for Regioselectivity:

cluster_N1 To Favor N1-Alkylation cluster_N7 To Favor N7-Alkylation start Poor Regioselectivity (Mixture of N1 and N7 Isomers) base_N1 Use a Strong Base (e.g., NaH, KH, n-BuLi) start->base_N1 Desired Product: N1-Alkylated base_N7 Use Milder Conditions (e.g., K2CO3 or no base) start->base_N7 Desired Product: N7-Alkylated solvent_N1 Use a Polar Aprotic Solvent (e.g., DMF, THF) base_N1->solvent_N1 temp_N1 Consider Increasing Temperature solvent_N1->temp_N1 solvent_N7 Use a Less Polar Solvent (e.g., Butanone, Acetonitrile) base_N7->solvent_N7 temp_N7 Run at Lower Temperature solvent_N7->temp_N7

Caption: Decision tree for optimizing N1 vs. N7 alkylation.

Q2: I'm observing a significant amount of C3-alkylation as a side product. How can I improve N-selectivity?

A2: C3-alkylation is another common side reaction, as the C3 position of the indole ring system is electron-rich and thus nucleophilic.[2] Several strategies can be employed to favor N-alkylation over C3-alkylation:

  • Complete Deprotonation: Incomplete deprotonation of the N1-H can leave the C3 position relatively nucleophilic. Using a slight excess of a strong base like NaH ensures complete formation of the N1-anion, which is significantly more nucleophilic than the C3 position.[2]

  • Catalytic Systems: Modern catalytic methods can offer excellent control over regioselectivity. For instance, copper-catalyzed cross-coupling reactions have been shown to be effective for the N-alkylation of azaindoles.[7]

  • Protecting Groups: While not always ideal due to the extra steps involved, temporarily protecting the C3 position can be a robust strategy to ensure N-alkylation.

Table 1: Influence of Reaction Conditions on Regioselectivity

BaseSolventTemperature (°C)Major ProductReference(s)
NaHDMF0 to RTN1-Alkylation[2]
K₂CO₃CH₃CNRefluxN-Alkylation[8]
NoneButanoneHeatN7-Alkylation[4]
n-BuLiTHF-78 to RTN1-Alkylation[1]
Q3: My reaction is sluggish or not going to completion. What can I do to improve the yield?

A3: Low conversion can be frustrating. Here are several factors to consider to drive your reaction to completion:

  • Anhydrous Conditions: For reactions involving strong bases like sodium hydride, it is critical to use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Any moisture will quench the base and inhibit the reaction.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial. The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can also facilitate the reaction through in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

  • Temperature: While higher temperatures can sometimes lead to side reactions, gently heating the reaction mixture can often improve the rate and yield. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

  • Purity of Starting Materials: Ensure that your 7-azaindole and alkylating agent are pure. Impurities can interfere with the reaction.

Experimental Protocol: General Procedure for N1-Alkylation of 7-Azaindole using NaH

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 7-azaindole (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the 7-azaindole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.05-1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q4: I am working with a substrate that has sensitive functional groups. Are there milder alternatives to strong bases?

A4: Yes, several milder methods for N-alkylation are available that can be compatible with sensitive functional groups:

  • Mitsunobu Reaction: The Mitsunobu reaction allows for the N-alkylation of 7-azaindole with an alcohol under neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While effective, a key drawback is the need to remove stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can be challenging.[9]

  • Reductive Amination: If you are starting with 7-aminoindole, reductive amination with an aldehyde or ketone is a versatile and mild method to introduce alkyl groups at the amino nitrogen.[8]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl-7-azaindoles, the palladium-catalyzed Buchwald-Hartwig amination is a powerful method.[8]

  • Greener Alternatives: Recent research has explored more environmentally friendly approaches. For example, propylene carbonate has been used as both a reagent and a solvent for the N-alkylation of N-heterocycles, avoiding the use of genotoxic alkyl halides.[10][11]

Reaction Scheme Visualization:

Caption: Comparison of strong base and Mitsunobu N-alkylation.

By carefully considering the factors outlined in this guide, you can effectively troubleshoot and optimize the N-alkylation of the 7-azaindole core, leading to successful and reproducible synthetic outcomes.

References

Technical Support Center: Enhancing Cell Permeability of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges of enhancing the cell permeability of this important scaffold. The 1H-pyrrolo[2,3-b]pyridine motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] However, optimizing the cellular uptake of these compounds is often a critical hurdle in the drug discovery process. This resource is designed to provide you with the necessary tools and knowledge to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cell permeability of 1H-pyrrolo[2,3-b]pyridine derivatives.

Q1: What is cell permeability and why is it important for my 1H-pyrrolo[2,3-b]pyridine derivatives?

Cell permeability refers to the ability of a compound to pass through a cell membrane to reach its intracellular target. For many 1H-pyrrolo[2,3-b]pyridine derivatives, particularly those targeting intracellular proteins like kinases, sufficient cell permeability is a prerequisite for therapeutic efficacy.[2][3] Poor permeability can lead to a lack of in vivo activity, even for highly potent molecules.

Q2: What are the key physicochemical properties that influence the cell permeability of my compounds?

The cell permeability of a small molecule is primarily governed by a balance of several physicochemical properties:

  • Lipophilicity (logP/logD): This measures a compound's affinity for a lipid-rich environment, like the cell membrane, versus an aqueous one. Generally, a higher lipophilicity can lead to better membrane partitioning and increased permeability.[4] However, excessive lipophilicity can result in poor aqueous solubility and increased non-specific binding.[5][6]

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A lower PSA is generally associated with better cell permeability. Molecules with a PSA greater than 140 Ų tend to have poor membrane permeability.[7][8][9][10]

  • Hydrogen Bonding: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) influences a compound's desolvation energy when moving from an aqueous environment to the lipid bilayer. A higher number of HBDs and HBAs can negatively impact permeability.[11][12]

  • Molecular Weight (MW): While not a direct measure of permeability, larger molecules often have more difficulty passing through the cell membrane.

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly affects its ability to cross the lipid membrane. Generally, neutral species are more permeable than ionized ones.

Q3: What are the typical permeability challenges associated with the 1H-pyrrolo[2,3-b]pyridine scaffold?

The 1H-pyrrolo[2,3-b]pyridine scaffold itself has favorable physicochemical properties. However, modifications made to achieve target potency can introduce challenges:

  • Increased Polarity: The addition of polar functional groups to improve solubility or target engagement can increase the PSA and the number of hydrogen bond donors/acceptors, thereby reducing permeability.

  • Introduction of Charge: The incorporation of basic or acidic moieties can lead to ionization at physiological pH, hindering passive diffusion across the cell membrane.

  • Efflux Transporter Substrate: Modifications may inadvertently create a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, leading to low intracellular accumulation.

Q4: What are the primary mechanisms of cell permeation I should consider for my derivatives?

There are two main routes for small molecules to cross the cell membrane:

  • Passive Diffusion: The compound moves across the membrane down its concentration gradient without the help of a transporter. This is the most common route for many drug molecules and is heavily influenced by the physicochemical properties mentioned above.

  • Carrier-Mediated Transport: The compound is recognized and transported across the membrane by specific protein transporters. This can be either passive (facilitated diffusion) or active (requiring energy).

Part 2: Troubleshooting Guide

This guide is structured in a "Symptom-Cause-Solution" format to help you diagnose and resolve common experimental issues.

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
  • Symptom: Your 1H-pyrrolo[2,3-b]pyridine derivative shows a low apparent permeability coefficient (Papp) in a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Potential Causes & Solutions:

    Potential Cause Explanation Suggested Solutions & Medicinal Chemistry Strategies
    High Polarity (High PSA, High HBD/HBA count) The compound has a high energy barrier for desolvation to enter the lipid membrane.1. Reduce Polar Surface Area (PSA): - Replace polar groups with less polar isosteres (e.g., -COOH with a tetrazole).- Mask polar groups through derivatization (e.g., esterification of a carboxylic acid).2. Reduce Hydrogen Bond Donors (HBDs): - N-methylation or O-methylation of amine and hydroxyl groups.[13]- Introduce intramolecular hydrogen bonds to shield polar groups.[11][12][14]3. Increase Lipophilicity (logP/logD): - Add lipophilic groups (e.g., alkyl or aryl groups), but do so judiciously to avoid excessive lipophilicity.
    Low Lipophilicity (logP/logD too low) The compound has poor partitioning into the artificial membrane.1. Increase Lipophilicity: - Systematically add small lipophilic substituents (e.g., methyl, ethyl, halogen) to explore the structure-permeability relationship.- Consider replacing polar linkers with more non-polar ones.
    Poor Solubility in Donor Compartment The compound precipitates in the aqueous buffer of the donor well, leading to an artificially low concentration gradient.1. Improve Aqueous Solubility: - Introduce ionizable groups if the resulting charge can be tolerated or if active transport is a possibility.- Formulate the compound with solubilizing agents (e.g., cyclodextrins), though this may complicate data interpretation.[15]2. Check for Precipitation: - Visually inspect the donor wells after the experiment.- Measure the compound concentration in the donor well at the end of the assay.
Issue 2: Low Permeability in Caco-2 Assay Despite Good PAMPA Permeability
  • Symptom: Your compound is permeable in the PAMPA assay but shows low permeability in a Caco-2 cell-based assay.

  • Potential Causes & Solutions:

    Potential Cause Explanation Suggested Solutions & Experimental Verification
    Active Efflux The compound is a substrate for efflux transporters (e.g., P-gp, BCRP) expressed on the Caco-2 cells, which actively pump it out.[16]1. Perform a Bidirectional Caco-2 Assay: - Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[16]2. Use Efflux Inhibitors: - Co-incubate your compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if permeability increases.3. Medicinal Chemistry Strategies to Mitigate Efflux: - Reduce the number of hydrogen bond acceptors.- Increase molecular flexibility.- Introduce a slight increase in polarity.
    Poor Aqueous Solubility The compound has low solubility in the assay buffer, leading to a lower effective concentration at the cell surface.1. Measure Thermodynamic Solubility: - Determine the solubility of your compound in the assay buffer.2. Modify Assay Conditions: - For highly lipophilic compounds, consider adding a low percentage of DMSO or bovine serum albumin (BSA) to the basolateral side to act as a sink.[17]
    Metabolic Instability The compound is being metabolized by enzymes in the Caco-2 cells, leading to its disappearance and an underestimation of permeability.1. Analyze Apical and Basolateral Compartments for Metabolites: - Use LC-MS/MS to look for potential metabolites.2. Block Metabolic Hotspots: - If a metabolic liability is identified, modify the chemical structure at that position (e.g., by introducing a fluorine atom).
Issue 3: High Variability in Permeability Data
  • Symptom: You are observing inconsistent results between experiments for the same compound.

  • Potential Causes & Solutions:

    Potential Cause Explanation Suggested Solutions & Quality Control
    Inconsistent Caco-2 Monolayer Integrity The tight junctions between the Caco-2 cells are not fully formed or are compromised, leading to leakage.1. Monitor Transepithelial Electrical Resistance (TEER): - Measure TEER values before and after the permeability experiment to ensure monolayer integrity.2. Use a Paracellular Marker: - Include a low-permeability marker like Lucifer yellow or [14C]-mannitol in your experiments. High transport of this marker indicates a leaky monolayer.[18][19]
    Compound Instability The compound is degrading in the assay buffer over the course of the experiment.1. Assess Compound Stability: - Incubate your compound in the assay buffer for the duration of the experiment and measure its concentration over time.
    Analytical Method Issues The method used to quantify the compound (e.g., LC-MS/MS) is not robust.1. Validate Analytical Method: - Ensure your analytical method has adequate sensitivity, linearity, and reproducibility.

Part 3: Experimental Protocols & Data Interpretation

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability and is useful for early-stage screening.[19][20]

Objective: To determine the in vitro passive permeability of 1H-pyrrolo[2,3-b]pyridine derivatives.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • 96-well UV plate for analysis

Step-by-Step Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the filter plate. Allow the solvent to evaporate for about 5 minutes.

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS to a final concentration of 100-500 µM. A small amount of DMSO (e.g., <1%) can be used to aid dissolution.

  • Add Donor Solutions: Add 200 µL of the donor solutions to the coated filter plate wells.

  • Assemble PAMPA Sandwich: Carefully place the filter plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[21][22]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * Area * Time]

Where:

  • CA = Compound concentration in the acceptor well

  • Cequ = Equilibrium concentration = (VDCD + VACA) / (VD + VA)

  • VD = Volume of the donor well (cm³)

  • VA = Volume of the acceptor well (cm³)

  • Area = Surface area of the membrane (cm²)

  • Time = Incubation time (seconds)

Interpretation of Results:

Permeability Class Papp (x 10⁻⁶ cm/s) Expected In Vivo Absorption
High> 10Good
Moderate1 - 10Moderate
Low< 1Poor
Protocol 2: Caco-2 Cell Permeability Assay

This assay is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for passive, active, and paracellular transport.[16][23]

Objective: To determine the bidirectional permeability of 1H-pyrrolo[2,3-b]pyridine derivatives across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds, control compounds, and paracellular marker (e.g., Lucifer yellow)

Step-by-Step Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer. Change the medium every 2-3 days.[24][]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure tight junction formation.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer and pre-incubate for 30 minutes at 37°C.

  • Dosing:

    • Apical to Basolateral (A→B) Transport: Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS. Also, measure the amount of the paracellular marker that has crossed the monolayer.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:[26]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of drug transport (µmol/s)

  • A = Surface area of the membrane (cm²)

  • C₀ = Initial concentration in the donor compartment (µmol/cm³)

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

Interpretation of Results:

Permeability Class Papp (A→B) (x 10⁻⁶ cm/s) Expected Human Absorption
High> 10Well absorbed (>85%)[24]
Moderate1 - 10Moderately absorbed (50-85%)[24]
Low< 1Poorly absorbed (<50%)[24]

An efflux ratio > 2 is indicative of active efflux.[16]

Part 4: Visualization of Key Concepts

Medicinal Chemistry Strategies for Permeability Enhancement

cluster_0 Initial Compound (Low Permeability) cluster_1 Medicinal Chemistry Strategies cluster_2 Improved Compound (Enhanced Permeability) Initial 1H-pyrrolo[2,3-b]pyridine Derivative Mod1 Reduce PSA & HBDs (e.g., N-methylation, bioisosteres) Initial->Mod1 Mod2 Increase Lipophilicity (e.g., add alkyl/aryl groups) Initial->Mod2 Mod3 Introduce Intramolecular H-Bonds Initial->Mod3 Mod4 Prodrug Approach (Mask polar groups) Initial->Mod4 Improved Permeable Derivative Mod1->Improved Mod2->Improved Mod3->Improved Mod4->Improved Start Synthesize Compound PAMPA PAMPA Assay (Passive Permeability Screen) Start->PAMPA Caco2 Caco-2 Assay (A-B and B-A) PAMPA->Caco2 Analyze Analyze Data (Papp, Efflux Ratio) Caco2->Analyze Decision Permeability Acceptable? Analyze->Decision Optimize Medicinal Chemistry Optimization Decision->Optimize No Advance Advance to In Vivo Studies Decision->Advance Yes Optimize->Start

References

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of 7-azaindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging microwave technology to accelerate and optimize the synthesis of this critical heterocyclic scaffold. As 7-azaindoles are prominent bioisosteres of indoles in medicinal chemistry, their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

The application of microwave irradiation in organic synthesis offers several advantages over conventional heating, including rapid and uniform heating, increased reaction rates, higher yields, and improved reproducibility.[3][4] Microwave energy couples directly with polar molecules in the reaction mixture, leading to a rapid temperature increase that is not dependent on the thermal conductivity of the vessel.[5] However, harnessing these benefits requires a nuanced understanding of reaction parameters. This guide will help you navigate the intricacies of microwave-assisted synthesis to achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not reaching the target temperature?

A1: This is a common issue that can often be attributed to the dielectric properties of your reaction mixture. Microwave heating relies on the ability of the substances to absorb microwave energy.[6]

  • Low Polarity Solvents: If you are using a solvent with a low dielectric constant (e.g., toluene, dioxane), it will not absorb microwave energy efficiently.

  • Non-polar Reactants: Similarly, if your reactants are non-polar, they will not couple well with the microwave irradiation.

Solutions:

  • Solvent Selection: Switch to a more polar solvent with a higher dielectric loss tangent, such as DMF, NMP, or DMSO.

  • Use of Susceptors: For reactions in non-polar solvents, the addition of a microwave susceptor can be highly effective. A susceptor is a material that strongly absorbs microwave energy and transfers the heat to the surrounding reaction mixture via conduction.[7][8][9] Common susceptors include silicon carbide (SiC) and graphite.[7][8]

  • Ionic Liquids: Consider using an ionic liquid as the solvent or as an additive. Their ionic nature leads to excellent coupling with microwaves.

Q2: My reaction is producing a significant amount of byproducts and charring. What is causing this?

A2: The formation of byproducts and charring often indicates excessive heating or localized "hot spots" within your reaction vessel. While microwaves provide uniform heating in theory, non-uniformity can arise from several factors.[6]

  • High Power Setting: A power setting that is too high can lead to a rapid temperature increase that exceeds the decomposition point of your starting materials or products.

  • Poor Stirring: Inadequate stirring can lead to localized superheating within the reaction mixture.

  • Reaction Scale: As the reaction scale increases, the penetration depth of the microwaves can become a limiting factor, leading to uneven heating.

Solutions:

  • Optimize Power and Temperature: Reduce the microwave power and use a temperature-controlled ramp to reach the desired reaction temperature more slowly. This allows for more even heat distribution.

  • Ensure Efficient Stirring: Use a properly sized magnetic stir bar and ensure it is rotating at a sufficient speed to create a vortex in the reaction mixture.

  • Pulsed Heating: Utilize the instrument's pulsed heating mode, which cycles the microwave power on and off to maintain the target temperature without overshooting.

  • Consider a Larger Cavity Instrument for Scale-up: For larger scale reactions, a multi-mode microwave reactor may provide more uniform heating compared to a single-mode instrument.[10]

Q3: I am seeing poor reproducibility between runs. How can I improve this?

A3: Poor reproducibility in microwave synthesis often stems from inconsistencies in reaction setup and parameters.

  • Vessel Sealing: Inconsistent sealing of the reaction vessels can lead to pressure variations and loss of volatile components.

  • Volume Variations: The volume of the reaction mixture can affect the heating profile.

  • Stirring Inconsistencies: Variations in stir bar size or stirring speed will alter heat distribution.

Solutions:

  • Consistent Vessel Preparation: Ensure that all reaction vessels and caps are clean, dry, and properly sealed according to the manufacturer's instructions.

  • Standardized Reaction Volumes: Use a consistent reaction volume for all experiments.

  • Uniform Stirring: Use the same size and shape of stir bar for each reaction and set a consistent stirring speed.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the microwave-assisted synthesis of 7-azaindole derivatives.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed reactions are commonly used for the synthesis of substituted 7-azaindoles.[11] Low yields in these reactions under microwave conditions can be due to several factors.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Explanation: High temperatures can lead to the decomposition of the palladium catalyst or the phosphine ligands.

    • Solution:

      • Screen different palladium catalysts and ligands to find a more thermally stable combination.

      • Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and catalyst stability.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Insufficient Base:

    • Explanation: The choice and amount of base are critical for the efficiency of the catalytic cycle.

    • Solution:

      • Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, Et₃N).

      • Ensure the base is finely powdered and dry for solid bases.

      • Increase the equivalents of the base.

  • Poor Solvent Choice:

    • Explanation: The solvent not only needs to absorb microwaves but also needs to be suitable for the specific cross-coupling reaction.

    • Solution:

      • For Suzuki couplings, a mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often effective.

      • For Heck reactions, polar aprotic solvents like DMF or NMP are commonly used.

Experimental Protocol: Optimization of a Microwave-Assisted Suzuki Coupling

  • Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add the 7-azaindole halide (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent or solvent mixture (e.g., 5 mL of dioxane/water 4:1).

  • Sealing: Securely cap the vial.

  • Microwave Program:

    • Set the target temperature (e.g., start at 120 °C).

    • Set the reaction time (e.g., 15 minutes).

    • Set the power to a maximum that allows for a controlled ramp to the target temperature.

    • Ensure stirring is active.

  • Analysis: After the reaction, cool the vessel, and analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the conversion and yield.

  • Optimization: Systematically vary the catalyst, ligand, base, solvent, and temperature to improve the yield.

Issue 2: Incomplete Cyclization in Fischer Indole Synthesis or Related Cyclizations

Microwave heating can significantly accelerate intramolecular cyclization reactions to form the 7-azaindole core.[12][13] Incomplete reactions can be frustrating.

Potential Causes & Solutions:

  • Insufficient Temperature or Time:

    • Explanation: The activation energy for the cyclization step may not be reached.

    • Solution:

      • Gradually increase the reaction temperature in 10-20 °C increments.

      • Increase the reaction hold time.

  • Inappropriate Acid or Base Catalyst:

    • Explanation: Many cyclization reactions require an acid or base to proceed. The catalyst may not be effective at the reaction temperature.

    • Solution:

      • Screen different acid catalysts (e.g., p-TsOH, TFA) or base catalysts (e.g., NaH, K₂CO₃).

      • Adjust the catalyst loading.

  • Sealed vs. Open Vessel:

    • Explanation: For reactions that generate volatile byproducts (e.g., water, ethanol), performing the reaction in a sealed vessel can lead to a pressure buildup that may inhibit the reaction.[14]

    • Solution:

      • Try performing the reaction in an open-vessel setup with a reflux condenser to allow for the removal of volatile byproducts. This may require a longer reaction time compared to a sealed-vessel experiment at a higher temperature.[15]

Workflow for Troubleshooting Incomplete Cyclization

Caption: Troubleshooting workflow for incomplete cyclization reactions.

Issue 3: Difficulty with Solvent-Free Reactions

Solvent-free reactions are an environmentally friendly approach, but they can present challenges in microwave synthesis.

Potential Causes & Solutions:

  • Poor Microwave Absorption:

    • Explanation: If the reactants are solids and have low polarity, they will not absorb microwave energy efficiently.

    • Solution:

      • Add a small amount of a high-boiling, polar solvent to act as a "hot spot" and initiate the reaction.

      • Grind the solid reactants together with a microwave susceptor like graphite or silica gel.

  • Inhomogeneous Heating:

    • Explanation: Without a solvent to distribute the heat, localized overheating and charring can occur.

    • Solution:

      • Ensure efficient stirring if the reaction mixture becomes molten. For solid-state reactions, intermittent manual agitation (if safe and feasible with your equipment) or specialized solid-phase microwave reactors may be necessary.

Data Presentation: Solvent Screening for a Model Reaction

EntrySolventDielectric Constant (ε)Temperature (°C)Time (min)Yield (%)
1Toluene2.41502015
2Dioxane2.21502025
3Acetonitrile37.51501578
4DMF36.71501092
5NMP32.01501095

This table illustrates how switching to a more polar solvent can dramatically improve the yield in a microwave-assisted reaction.

Fundamental Principles Overview

A solid understanding of the underlying principles of microwave heating is crucial for effective troubleshooting.

Microwave Heating Mechanisms

Microwave_Heating Microwave Microwave Radiation (Electric Field Component) Dipolar Dipolar Polarization (Polar Molecules) Microwave->Dipolar interacts with Ionic Ionic Conduction (Ions) Microwave->Ionic interacts with Heating Rapid, Uniform Heating Dipolar->Heating generates friction Ionic->Heating generates current

Caption: The two primary mechanisms of microwave heating.

Microwave energy heats a substance through two main mechanisms: dipolar polarization and ionic conduction.[6] In dipolar polarization, polar molecules attempt to align with the rapidly oscillating electric field of the microwaves, and the resulting molecular friction generates heat.[6] In ionic conduction, the migration of ions in the electric field creates an electric current, and resistance to this flow results in heating.[6] The efficiency of microwave heating is therefore dependent on the presence of polar molecules or ions in the reaction mixture.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors Derived from the 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their efficacy hinges on the ability to selectively bind to the ATP-binding pocket of specific kinases, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer. Within the vast chemical space of potential inhibitors, certain molecular scaffolds have proven to be exceptionally effective. The 7-azaindole, or pyrrolo[2,3-b]pyridine, core is one such "privileged" scaffold, prized for its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a key synthetic intermediate that serves as a foundational building block for a variety of potent kinase inhibitors. Its specific substitution pattern provides a versatile platform for medicinal chemists to elaborate upon, fine-tuning selectivity and pharmacokinetic properties. This guide provides a comparative study of a prominent kinase inhibitor derived from this scaffold, focusing on its performance against other inhibitors targeting the same pathway. We will delve into the experimental methodologies used for such comparisons, providing detailed protocols and interpreting the resulting data to offer a comprehensive resource for researchers in the field.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-b]pyridine core structurally mimics the adenine region of ATP, enabling it to act as a competitive inhibitor. The nitrogen atom at position 7 and the pyrrole N-H group are crucial for forming two key hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site. The chlorine atom at the 5-position, as seen in our starting scaffold, can serve as a synthetic handle for further modifications or can contribute to favorable interactions within the binding pocket.

This guide will focus on a hypothetical, yet representative, inhibitor derived from the this compound scaffold, which we will refer to as "Aza-Inhibitor X" , a potent inhibitor of Janus Kinases (JAKs). The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors. Dysregulation of this pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases.

For our comparative analysis, we will evaluate Aza-Inhibitor X against two well-established, FDA-approved JAK inhibitors: Ruxolitinib and Tofacitinib .

  • Ruxolitinib (Jakafi®) is a potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.

  • Tofacitinib (Xeljanz®) is a pan-JAK inhibitor with a preference for JAK1 and JAK3, approved for the treatment of rheumatoid arthritis and other inflammatory conditions.

Comparative Analysis: Mechanism of Action

Aza-Inhibitor X, Ruxolitinib, and Tofacitinib all function as ATP-competitive inhibitors of the JAK kinases. As illustrated below, the binding of these inhibitors to the JAK ATP-binding site prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This, in turn, blocks their dimerization, nuclear translocation, and subsequent gene transcription, effectively halting the downstream effects of cytokine signaling.

JAK_STAT_Pathway_Inhibition cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Recruitment & Phosphorylation ADP ADP JAK->ADP STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor Aza-Inhibitor X Ruxolitinib Tofacitinib Inhibitor->JAK Inhibition ATP ATP ATP->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by ATP-competitive inhibitors.

Experimental Design for Comparative Efficacy and Selectivity

To objectively compare Aza-Inhibitor X with Ruxolitinib and Tofacitinib, a series of biochemical and cell-based assays are essential. The choice of these assays is guided by the need to determine not only the potency of each inhibitor against its intended targets but also its selectivity across the kinome and its efficacy in a cellular context.

  • Biochemical Potency (IC50 Determination): The first step is to determine the half-maximal inhibitory concentration (IC50) of each compound against the isolated JAK kinase enzymes. This provides a direct measure of the inhibitor's potency. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Kinase Selectivity Profiling: A potent inhibitor is not necessarily a good drug candidate if it lacks selectivity. Off-target effects can lead to toxicity. Therefore, it is crucial to screen Aza-Inhibitor X against a broad panel of kinases to understand its selectivity profile compared to the more established drugs.

  • Cellular Potency (EC50 Determination): Moving from a purified enzyme system to a cellular environment is a critical step. We need to measure the effective concentration that produces a half-maximal response (EC50) in a relevant cell line. For JAK inhibitors, a cell line dependent on JAK signaling for proliferation, such as a human erythroleukemia cell line (e.g., HEL 92.1.7) that harbors a constitutively active JAK2 V617F mutation, is an excellent model.

Detailed Experimental Protocols

Protocol 1: TR-FRET Assay for Biochemical IC50 Determination

This protocol describes a method to determine the IC50 of kinase inhibitors against a specific JAK enzyme.

Principle: The assay measures the phosphorylation of a substrate peptide by the JAK kinase. The assay uses a europium-labeled anti-phospho-substrate antibody and a biotinylated substrate, which is bound by streptavidin-allophycocyanin (SA-APC). When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

TR_FRET_Workflow Start Start: Prepare Reagents Step1 1. Dispense Inhibitor (10-point serial dilution) Start->Step1 Step2 2. Add JAK Enzyme & Biotinylated Substrate Step1->Step2 Step3 3. Incubate to allow for enzyme binding Step2->Step3 Step4 4. Initiate Reaction by adding ATP Step3->Step4 Step5 5. Incubate (e.g., 60 min) for phosphorylation Step4->Step5 Step6 6. Stop Reaction & Add Detection Reagents (Eu-Ab & SA-APC) Step5->Step6 Step7 7. Incubate (e.g., 60 min) for detection binding Step6->Step7 End 8. Read TR-FRET Signal & Calculate IC50 Step7->End

Caption: Workflow for a TR-FRET based biochemical kinase assay.

Step-by-Step Method:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Aza-Inhibitor X, Ruxolitinib, and Tofacitinib in a DMSO stock plate.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well assay plate.

  • Enzyme and Substrate Addition: Add a solution containing the specific JAK isoform (e.g., JAK2) and a biotinylated peptide substrate to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Add ATP to each well to start the phosphorylation reaction. The ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), a europium-labeled anti-phosphopeptide antibody, and SA-APC.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO-only controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay for Cellular EC50 Determination

Principle: This assay measures the ability of the inhibitors to inhibit the proliferation of a JAK-dependent cell line (e.g., HEL 92.1.7). Cell viability is assessed using a reagent like CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.

Step-by-Step Method:

  • Cell Seeding: Seed HEL 92.1.7 cells into a 96-well white, clear-bottom plate at a density of 10,000 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Addition: Prepare serial dilutions of the inhibitors and add them to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the EC50 value for each compound.

Comparative Data Analysis and Discussion

The data obtained from the aforementioned assays can be summarized in the tables below for a clear comparison.

Table 1: Biochemical Potency against JAK Family Kinases

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Aza-Inhibitor X 5.21.845.735.1
Ruxolitinib 3.32.842819
Tofacitinib 1.2205.698

Table 2: Cellular Potency and Selectivity Score

CompoundHEL 92.1.7 EC50 (nM)Kinase Selectivity Score (S-Score at 1 µM)
Aza-Inhibitor X 15.50.02
Ruxolitinib 1200.04
Tofacitinib 2500.10

(Note: Data presented are hypothetical and for illustrative purposes. The S-Score represents the number of kinases inhibited >90% at a 1 µM concentration divided by the total number of kinases tested; a lower score indicates higher selectivity.)

Discussion:

The superior selectivity of Aza-Inhibitor X is reflected in its low S-Score of 0.02, suggesting it has fewer off-target kinase interactions compared to Ruxolitinib and Tofacitinib at the tested concentration. This is a highly desirable characteristic in drug development, as it can translate to a better safety profile.

In the cellular assay, Aza-Inhibitor X exhibits a potent anti-proliferative effect in the JAK2-dependent HEL 92.1.7 cell line, with an EC50 of 15.5 nM. This is significantly more potent than both Ruxolitinib and Tofacitinib in this specific cellular model, indicating excellent translation from biochemical potency to cellular activity. This strong cellular efficacy, combined with its high selectivity, marks Aza-Inhibitor X, a compound derived from the this compound scaffold, as a promising candidate for further preclinical development.

Conclusion and Future Directions

The 7-azaindole scaffold, and specifically intermediates like this compound, continue to be a fertile ground for the development of novel kinase inhibitors. Our comparative analysis of the hypothetical Aza-Inhibitor X against established drugs like Ruxolitinib and Tofacitinib highlights a clear path for evaluating new chemical entities. Through a systematic approach involving biochemical potency, kinome-wide selectivity, and cellular efficacy assays, it is possible to build a comprehensive profile of a new inhibitor and benchmark it against the current standard of care.

Future work on Aza-Inhibitor X would involve in vivo pharmacokinetic and pharmacodynamic studies to assess its drug-like properties, followed by efficacy testing in animal models of myeloproliferative neoplasms. The promising in vitro profile demonstrated here provides a strong rationale for these next steps.

Off-Target Kinase Profiling: A Comparative Guide for 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule kinase inhibitors remains a focal point.[1][2] Kinases, as central regulators of cellular signaling, represent a large and "druggable" class of targets.[1] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] Off-target effects of kinase inhibitors can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities.[3][4] Therefore, comprehensive off-target profiling is a critical step in the characterization of any new kinase inhibitor candidate.[5][6]

This guide provides an in-depth comparison of methodologies for the off-target kinase profiling of a novel compound, 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The 1H-pyrrolo[2,3-b]pyridine scaffold is a known hinge-binding motif found in numerous kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs).[7] Through a detailed examination of experimental workflows, data interpretation, and comparative analysis with a known multi-kinase inhibitor, this guide will equip researchers, scientists, and drug development professionals with the necessary insights to conduct and interpret robust kinase selectivity studies.

The Imperative of Kinase Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing to ensure both efficacy and safety. A crucial aspect of this process is understanding the compound's selectivity profile across the human kinome.[6] Broad-spectrum kinase profiling serves several key purposes:

  • Identification of Off-Target Liabilities: Unintended inhibition of kinases can lead to adverse effects. Early identification of these off-target interactions allows for medicinal chemistry efforts to mitigate these liabilities.[1]

  • Discovery of Novel Therapeutic Targets: An inhibitor's off-target profile may reveal unexpected activities against disease-relevant kinases, opening avenues for drug repurposing or the development of multi-targeted therapies.[3]

  • Elucidation of Mechanism of Action: A comprehensive understanding of a compound's kinase targets is essential for accurately interpreting its biological effects in cellular and in vivo models.[8]

  • Structure-Activity Relationship (SAR) Studies: Kinase profiling data provides valuable feedback for medicinal chemists to refine the selectivity of lead compounds.

Comparative Analysis of Kinase Profiling Platforms

Several technologies are available for assessing kinase inhibitor selectivity, each with its own advantages and limitations. The choice of platform often depends on the stage of the drug discovery program, the desired throughput, and the specific questions being addressed.[9]

Assay Platform Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[10][11][12]High sensitivity, considered the "gold standard" for direct measurement of catalytic activity.[13]Requires handling of radioactive materials, specialized equipment, and waste disposal.[11]
Fluorescence-Based Assays Detects changes in fluorescence polarization, intensity, or FRET upon substrate phosphorylation.[14][15]Non-radioactive, amenable to high-throughput screening (HTS).[16]Can be prone to interference from fluorescent compounds; may require specific antibodies or substrates.[9][14]
Luminescence-Based Assays Measures the amount of ATP remaining or ADP produced in a kinase reaction, often using a luciferase-based system.[17]High sensitivity and broad dynamic range.[16]Indirect measurement of kinase activity; can be susceptible to interference from compounds that affect the luciferase enzyme.
Competitive Binding Assays Measures the displacement of a labeled probe from the kinase active site by the test compound.[18][19]Does not require kinase activity, can identify inhibitors of inactive kinase conformations.Does not directly measure functional inhibition of the kinase.[20]

For the initial broad profiling of this compound, a radiometric assay is often preferred due to its direct measurement of enzymatic activity and high sensitivity.

Experimental Workflow: Off-Target Profiling of this compound

The following diagram illustrates a typical workflow for the off-target profiling of a novel kinase inhibitor.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Compound Preparation (this compound) Reaction_Setup Kinase Reaction Setup (Kinase, Substrate, [γ-³³P]ATP) Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel Selection (e.g., 96-well format) Kinase_Panel->Reaction_Setup Incubation Incubation (e.g., 30°C for 30 min) Reaction_Setup->Incubation Stopping Reaction Termination Incubation->Stopping Spotting Spotting on Phosphocellulose Paper Stopping->Spotting Washing Washing to Remove Unincorporated ATP Spotting->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (% Inhibition Calculation) Scintillation->Data_Analysis IC50_Determination IC50 Determination for Hits Data_Analysis->IC50_Determination

Caption: Workflow for radiometric kinase profiling.

Detailed Protocol: Radiometric Kinase Assay

This protocol is adapted for a single kinase and can be multiplexed for a panel screen.

  • Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the specific kinase, and its corresponding peptide substrate.[16]

  • Compound Addition: Add 1 µL of this compound (or a control inhibitor/DMSO) at various concentrations to the reaction mixture.

  • Initiate the Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25-50 µL.[16]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction stays within the linear range.[16]

  • Stop the Reaction: Terminate the reaction by adding an acid solution, such as phosphoric acid.[16]

  • Filter Binding: Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane. The positively charged peptide substrate will bind to the negatively charged paper, while the negatively charged ATP will not.[16]

  • Washing: Wash the filter membrane multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound [γ-³³P]ATP.[16]

  • Quantification: Place the dried filter membrane into a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.[12][16]

Data Interpretation and Comparative Analysis

The initial screen is typically performed at a single high concentration of the inhibitor (e.g., 10 µM) to identify potential off-target hits. The results are expressed as the percentage of remaining kinase activity compared to a DMSO control.

Hypothetical Screening Data for this compound
Kinase Target Kinase Family % Inhibition at 10 µM IC₅₀ (nM)
FGFR1 Tyrosine Kinase9815
FGFR2 Tyrosine Kinase9525
FGFR3 Tyrosine Kinase9240
VEGFR2 Tyrosine Kinase85150
PDGFRβ Tyrosine Kinase75500
SRC Tyrosine Kinase40>1000
CDK2 Serine/Threonine Kinase15>10000
PKA Serine/Threonine Kinase5>10000

Data is hypothetical and for illustrative purposes only.

From this initial profile, this compound appears to be a potent inhibitor of the FGFR family with some cross-reactivity against other tyrosine kinases like VEGFR2 and PDGFRβ. The compound shows good selectivity against the tested serine/threonine kinases.

Comparison with a Known Multi-Kinase Inhibitor: Sunitinib

To put the selectivity of our test compound into perspective, we can compare its profile to that of Sunitinib, an FDA-approved multi-kinase inhibitor.

Kinase Target This compound IC₅₀ (nM) Sunitinib IC₅₀ (nM)
FGFR1 1580
VEGFR2 1509
PDGFRβ 5002
KIT >10008
FLT3 >100025
SRC >1000235

Sunitinib data is sourced from published literature. All data is for illustrative comparison.

This comparison highlights that while this compound is more potent against FGFR1, Sunitinib has a much broader activity profile, potently inhibiting VEGFR2, PDGFRβ, KIT, and FLT3. This underscores the importance of such comparative analyses in understanding the therapeutic window and potential side effects of a new chemical entity.

Downstream Cellular Assays and Signaling Pathways

Biochemical profiling is the first step. It is crucial to validate these findings in a cellular context to confirm on-target engagement and assess the functional consequences of kinase inhibition.[1][8]

G FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway.

Based on the profiling data, a key downstream experiment would be to treat FGFR-dependent cancer cell lines with this compound and measure the phosphorylation status of downstream effectors like ERK and AKT via Western blotting.[21] This would provide evidence of target engagement in a cellular environment.

Conclusion and Future Directions

The off-target profiling of this compound reveals it to be a potent and relatively selective inhibitor of the FGFR family, with some activity against other related tyrosine kinases. This initial assessment provides a solid foundation for further preclinical development. The next steps in characterizing this compound would involve:

  • Expanding the Kinase Panel: Screening against a larger panel of kinases (e.g., >300) to gain a more comprehensive view of its selectivity.[22]

  • Cellular Assays: Confirming on-target activity and assessing the functional consequences of FGFR inhibition in relevant cancer cell lines.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of FGFR-driven cancers.

By employing a systematic and multi-faceted approach to kinase inhibitor profiling, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to adenine, the core component of ATP. This mimicry allows 7-azaindole derivatives to function as competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine analogs. We will explore how substitutions on this core structure influence kinase inhibitory activity, compare their performance against relevant alternatives, and provide detailed experimental protocols for their synthesis and evaluation.

The 5-chloro substitution is a key feature, as halogenation can significantly impact the electronic properties and binding interactions of the molecule within the kinase active site. The 3-methyl group also plays a crucial role in defining the orientation and steric interactions of the compound. Understanding the interplay of these fixed substituents with modifications at other positions is essential for the rational design of potent and selective kinase inhibitors.

Core Scaffold and Key Interactions

The 7-azaindole core of these analogs typically forms hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[1] The N1-H and the pyridine nitrogen (N7) are often involved in these hydrogen bonding interactions. The 5-chloro group can participate in halogen bonding or occupy a hydrophobic pocket, while the 3-methyl group can provide favorable van der Waals interactions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions based on available literature for related 7-azaindole derivatives.

Substitutions at the N1 Position (Pyrrole Nitrogen)

The N1 position of the pyrrolo[2,3-b]pyridine ring is often a site for introducing diversity.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, at the N1 position can modulate the compound's physicochemical properties, including solubility and cell permeability.

  • Larger Substituents: Larger and more complex substituents at N1 can be designed to interact with solvent-exposed regions of the kinase active site, potentially leading to increased potency and selectivity.

Modifications at the C2 and C4 Positions

The C2 and C4 positions of the 7-azaindole ring are amenable to various substitutions that can significantly impact kinase inhibitory activity.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at these positions can lead to potent kinase inhibitors. These groups can engage in additional hydrophobic and aromatic interactions within the ATP-binding pocket.

  • Linkers and Side Chains: Connecting functionalized side chains to the C2 or C4 position via linkers (e.g., amides, ethers) can allow for the exploration of deeper pockets within the kinase active site, often leading to improved affinity and selectivity. For example, in a series of novel 7-azaindole derivatives designed as potential Erk5 kinase inhibitors, specific substitutions on a piperidine ring attached to the core were found to be essential for anti-proliferative activity.[4]

The Significance of the 5-Chloro Group

The chloro group at the C5 position is not merely a placeholder. In studies of azaindole-based Cdc7 kinase inhibitors, the replacement of a chloro group with hydrogen or a methyl group resulted in a significant loss of potency.[5][6] This suggests that the chloro group's electron-withdrawing nature and its ability to form specific hydrophobic or halogen-bonding interactions are crucial for high-affinity binding.[5][6]

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the performance of this compound analogs, it is instructive to compare them with established kinase inhibitors. Sunitinib, an FDA-approved multi-kinase inhibitor, also features a pyrrole-based core and serves as a relevant benchmark.

Compound/AnalogTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Analog A (Hypothetical) VEGFR2, PDGFRβ15Sunitinib9
Analog B (Hypothetical) Erk550XMD8-9280
Pexidartinib CSF-1R, c-Kit, Flt-310, 25, 40--

Note: The data for Analog A and B are hypothetical examples for illustrative purposes, based on typical potencies of similar compounds. The data for Pexidartinib is derived from the literature and showcases the activity of a clinically approved drug with a related scaffold.[7]

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to substituted 7-azaindoles involves the construction of the pyrrole ring onto a functionalized pyridine precursor. Microwave-assisted synthesis has been shown to be an efficient method for some of the key cyclization steps.[8]

Step 1: Synthesis of the Pyridine Precursor

  • Start with a commercially available substituted 2-aminopyridine.

  • Introduce the desired substituents at the appropriate positions using standard cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution.[9]

Step 2: Annulation of the Pyrrole Ring

  • React the functionalized pyridine with a suitable three-carbon synthon, such as an α-haloketone or an acetylene derivative.

  • Induce cyclization, often under basic or acidic conditions, to form the pyrrolo[2,3-b]pyridine core.

Step 3: Further Functionalization

  • Perform additional modifications on the core structure, such as N-alkylation or further cross-coupling reactions, to generate a library of analogs.

Kinase Inhibitor Screening Assay (Example: ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase of interest

  • This compound analog (test compound)

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Anti-Proliferative Assay (Example: MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or anti-proliferative effects of compounds.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium with supplements (e.g., FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

SAR_of_5_Chloro_3_methyl_pyrrolo_pyridine core This compound (Core Scaffold) N1 N1 Position - Small alkyl groups - Larger functional groups core->N1 Modulation of physicochemical properties C2_C4 C2 & C4 Positions - Aryl/Heteroaryl groups - Functionalized side chains core->C2_C4 Enhanced binding and selectivity C5_Cl C5-Chloro Group - Hydrophobic interactions - Halogen bonding core->C5_Cl Crucial for high potency activity Kinase Inhibitory Activity (e.g., Erk5, Cdc7, CSF-1R) N1->activity C2_C4->activity C5_Cl->activity

Caption: Key SAR points for this compound analogs.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis synthesis Analog Synthesis (e.g., Cross-coupling, Cyclization) biochemical Biochemical Assay (e.g., ADP-Glo™) Determine IC50 synthesis->biochemical cell_based Cell-Based Assay (e.g., MTT) Determine GI50 biochemical->cell_based sar SAR Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow for the development of 7-azaindole based kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The inherent ability of the 7-azaindole core to interact with the kinase hinge region, combined with the beneficial electronic and steric properties of the 5-chloro and 3-methyl substituents, provides a solid foundation for achieving high potency. Further exploration of substitutions at the N1, C2, and C4 positions is a viable strategy for enhancing activity and modulating the selectivity profile of these compounds. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of new analogs, facilitating the iterative process of lead optimization in drug discovery.

References

Comparative Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Guide to Translating In Vitro Potency to In Vivo Function

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of targeted therapies across a spectrum of diseases, including cancer, inflammation, and neurological disorders.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of several key 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into the critical journey from initial biochemical activity to whole-organism therapeutic effect. We will dissect the experimental data, explain the causality behind the chosen methodologies, and explore the structure-activity relationships (SAR) that govern the translation of laboratory findings into preclinical success.

The Foundation: In Vitro Efficacy and Target Engagement

The initial evaluation of any potential therapeutic agent begins with in vitro assays. These controlled, cell-free or cell-based systems are indispensable for determining a compound's direct interaction with its molecular target, typically measuring potency (e.g., IC50) and selectivity. For 1H-pyrrolo[2,3-b]pyridine derivatives, a primary focus has been the inhibition of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[2][3]

Derivatives of this scaffold have demonstrated potent inhibitory activity against several critical oncogenic kinases and other enzymes. The data below summarizes the in vitro performance of representative compounds from recent literature.

Compound IDMolecular TargetIn Vitro Potency (IC₅₀)Selectivity HighlightsKey Therapeutic AreaSource
Compound 25a ATM KinaseNot explicitly stated, but high potency implied>700-fold over other PIKK family membersOncology (Chemosensitizer)[4][5][6]
Compound 22 CDK848.6 nMNot specifiedColorectal Cancer[7]
TNIK Inhibitors TNIK< 1 nM (for most potent)Not specifiedColorectal Cancer, Immunology[8][9]
Compound 42 Cdc7 Kinase7 nMNot specifiedOncology[10]
Compound 11h PDE4B0.11 - 1.1 µM range for seriesPreferential for PDE4B over PDE4DCNS Diseases, Inflammation[11]
FGFR Inhibitor 4h FGFR1/2/37 nM / 9 nM / 25 nM~100-fold selective over FGFR4Oncology[12]
Protocol Spotlight: In Vitro Kinase Inhibition Assay

Understanding the data requires an appreciation for the methodology. A typical in vitro kinase assay is designed to quantify the ability of a compound to block the enzymatic activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1H-pyrrolo[2,3-b]pyridine derivative against its target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the reduction in this signal in the presence of the inhibitor reflects its potency.[13] Radiometric and fluorescence-based methods are common.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: A buffered solution (e.g., HEPES, pH 7.5) containing cofactors like MgCl₂, an activator like DTT, and a detergent like Brij-35 to maintain enzyme stability and activity.

    • Kinase: A purified, recombinant target kinase (e.g., CDK8, ATM) diluted to a predetermined concentration in kinase buffer. The concentration is optimized to ensure the reaction is linear over the assay time.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • ATP: Adenosine triphosphate, the phosphate donor. It is often used at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.[14]

    • Test Compound: The 1H-pyrrolo[2,3-b]pyridine derivative, serially diluted in DMSO to create a dose-response curve.

  • Assay Execution:

    • In a 96- or 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Add the kinase and substrate solution to all wells and incubate briefly to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection & Data Analysis:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the signal. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then a second reagent converts the ADP produced into ATP, which drives a luciferase reaction, generating a luminescent signal directly proportional to kinase activity.[15]

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Diagram: Workflow of a Biochemical Kinase Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_exec 2. Assay Execution cluster_analysis 3. Data Analysis P1 Serially Dilute Test Compound E1 Add Compound to Assay Plate P1->E1 P2 Prepare Kinase, Substrate, & ATP E2 Add Kinase/ Substrate Mix P2->E2 E1->E2 E3 Initiate with ATP & Incubate E2->E3 A1 Stop Reaction & Detect Signal E3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Calculate IC50 A2->A3

Caption: A streamlined workflow for determining inhibitor potency in vitro.

The Crucial Test: In Vivo Efficacy and Preclinical Validation

While high in vitro potency is a prerequisite, it does not guarantee therapeutic success. The complex biological environment of a living organism presents numerous challenges, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity.[16] In vivo models, particularly xenografts for oncology, are therefore essential for validating the therapeutic potential of a lead compound.[17]

The following table highlights the in vivo efficacy of derivatives that showed promise in vitro. A successful translation is often marked by good oral bioavailability and significant tumor growth inhibition (TGI).

Compound IDAnimal ModelEfficacy Metric (TGI)Key Pharmacokinetic ParameterTherapeutic ApproachSource
Compound 25a HCT116 & SW620 Xenografts79.3% & 95.4% (with irinotecan)Oral Bioavailability (F) = 147.6% (mice)Combination Therapy[4][5][6]
Compound 22 CRC XenograftSignificant tumor growth inhibitionOral Bioavailability (F) = 39.8%Monotherapy[7]

The remarkable in vivo performance of Compound 25a exemplifies a successful translation. Its excellent in vitro selectivity was paired with outstanding oral bioavailability in mice (147.6%), indicating high absorption and low first-pass metabolism.[6] This allowed for sufficient drug concentration at the tumor site to potently inhibit ATM and synergize with the DNA-damaging agent irinotecan, leading to profound tumor growth inhibition.[4][5] Similarly, Compound 22 demonstrated that its potent in vitro inhibition of CDK8 could be translated into significant tumor suppression in a colorectal cancer xenograft model, supported by adequate bioavailability.[7]

Protocol Spotlight: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of a 1H-pyrrolo[2,3-b]pyridine derivative in a mouse model bearing human tumor xenografts.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy compared to a vehicle control group.[17]

Step-by-Step Methodology:

  • Cell Culture & Implantation:

    • Culture a human cancer cell line (e.g., HCT116 colorectal cancer cells) under sterile conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) to support initial growth.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth & Group Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Test Compound, Positive Control). This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Treatment Administration:

    • Prepare the dosing formulation for the test compound (e.g., suspension in 0.5% methylcellulose) and the vehicle control.

    • Administer the treatment according to the planned schedule (e.g., once daily by oral gavage) for a defined period (e.g., 21 days).

  • Efficacy Monitoring & Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., biomarker studies).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Diagram: Workflow of a Preclinical Xenograft Study

G cluster_setup 1. Model Establishment cluster_treatment 2. Treatment Phase cluster_endpoint 3. Endpoint & Analysis S1 Implant Human Cancer Cells in Mice S2 Monitor Tumor Growth S1->S2 S3 Randomize into Treatment Groups S2->S3 T1 Administer Compound (e.g., Oral Gavage) S3->T1 T2 Measure Tumors & Body Weight T1->T2 Repeat for ~21 days T2->T1 E1 Excise Tumors at Study End T2->E1 End of Study E2 Calculate Tumor Growth Inhibition (TGI) E1->E2 E3 Statistical Analysis E2->E3

Caption: Key phases of an in vivo xenograft model for efficacy testing.

Mechanism of Action: A Look at Signaling Pathways

The efficacy of these compounds is rooted in their ability to modulate specific cellular signaling pathways. Understanding this mechanism is crucial for rational drug development and identifying patient populations most likely to respond.

Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and an oncogene in colorectal cancer.[7] It acts within the WNT/β-catenin signaling pathway. In cancer, aberrant WNT signaling leads to the accumulation of β-catenin, which then translocates to the nucleus and drives the expression of genes promoting proliferation. Compound 22 targets CDK8, which indirectly inhibits the transcriptional activity of β-catenin, leading to the downregulation of WNT target genes, cell cycle arrest, and reduced tumor growth.[7]

Diagram: Inhibition of the WNT/β-catenin Pathway by a CDK8 Inhibitor

G cluster_pathway WNT/β-catenin Pathway in Cancer cluster_nucleus WNT WNT Signal B_CAT β-catenin (Stable) WNT->B_CAT leads to accumulation NUCLEUS Nucleus B_CAT->NUCLEUS translocates to TCF TCF/LEF CDK8 CDK8 TCF->CDK8 GENES Oncogene Expression CDK8->GENES drives B_CAT_N β-catenin B_CAT_N->TCF INHIBITOR Compound 22 (CDK8 Inhibitor) INHIBITOR->CDK8 INHIBITS

Caption: CDK8 inhibition blocks oncogenic gene expression downstream of WNT.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to yield highly potent and selective inhibitors of key therapeutic targets. The successful translation from high in vitro potency to robust in vivo efficacy, as demonstrated by compounds like 25a and 22 , hinges on a combination of strong on-target activity and favorable drug-like properties, particularly oral bioavailability. The rigorous application of the described in vitro and in vivo experimental workflows is essential for identifying and validating promising clinical candidates. This comparative guide underscores the principle that while in vitro assays lay the foundation, in vivo studies provide the ultimate proof-of-concept, bridging the gap between molecular interaction and therapeutic reality.

References

A Medicinal Chemist's Guide: Deconstructing Vemurafenib and the Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head technical comparison between the FDA-approved drug Vemurafenib and the chemical entity 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. Our analysis reveals that this is not a comparison of two therapeutic agents, but rather a fascinating case study in drug design, comparing a highly optimized, potent inhibitor (Vemurafenib) with one of its core, unadorned chemical scaffolds.

For researchers in oncology and drug development, this guide will deconstruct the structure-activity relationships that make Vemurafenib a successful therapeutic, using this compound as a foundational starting point to illustrate the principles of modern kinase inhibitor design. We will explore the known biological and clinical profile of Vemurafenib and contrast it with the theoretical potential of the simpler scaffold, supported by detailed experimental protocols required to bridge the gap from chemical fragment to viable drug candidate.

The Clinical Benchmark: Vemurafenib (Zelboraf®)

Vemurafenib is a potent and selective small-molecule inhibitor of the BRAF serine-threonine kinase.[1][2] It is specifically indicated for the treatment of patients with unresectable or metastatic melanoma whose tumors harbor the BRAF V600E mutation.[3] This mutation, a single amino acid substitution of valine for glutamic acid at codon 600, is present in approximately 50-60% of melanomas and leads to constitutive activation of the BRAF protein.[4][5]

Mechanism of Action: Targeting a Mutated Pathway

In normal cells, the RAS-RAF-MEK-ERK (MAPK) pathway is a tightly regulated signaling cascade that translates extracellular growth factor signals into cellular responses like proliferation and survival.[6] The BRAF V600E mutation breaks this control, causing the BRAF kinase to be perpetually "on," leading to uncontrolled cell growth.[5]

Vemurafenib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the mutated BRAF V600E kinase.[2][5] This action blocks the downstream phosphorylation of MEK and ERK, thereby inhibiting the aberrant signaling cascade, inducing G1 cell-cycle arrest, and ultimately leading to the programmed cell death (apoptosis) of melanoma cells.[4][6][7] Its efficacy is largely restricted to tumors carrying the BRAF V600 mutation; in cells with wild-type BRAF, it can paradoxically activate the MAPK pathway.[4][8]

MAPK_Pathway cluster_pathway MAPK Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Signal BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Vemurafenib Vemurafenib Vemurafenib->Inhibition Inhibition->BRAF_V600E

Figure 1: Vemurafenib's inhibition of the constitutively active MAPK pathway.
Chemical Structure and Pharmacokinetic Profile

Vemurafenib's chemical structure is N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide.[9] A key feature is the 1H-pyrrolo[2,3-b]pyridine core, also known as a 7-azaindole. This scaffold is critical for its biological activity, acting as the hinge-binding motif within the kinase domain.

Parameter Vemurafenib (Zelboraf®)
Administration Oral, 960 mg twice daily[3]
Absorption Peak plasma concentration reached in ~3-4 hours[1][10]
Distribution >99% bound to plasma proteins (albumin, α1-acid glycoprotein)[3][11]
Metabolism Primarily hepatic, via CYP3A4 enzyme[10][11]
Elimination Predominantly via feces (~94%), minimal in urine (~1%)[3][10]
Half-Life Approximately 57 hours[1][10]
Clinical Efficacy and Resistance

Clinical trials demonstrated significant improvements in patient outcomes. The pivotal BRIM-3 trial showed that vemurafenib improved 6-month overall survival to 84% compared to 64% for dacarbazine chemotherapy.[2] However, acquired resistance is a major challenge, typically emerging within 6-7 months.[12] Mechanisms of resistance are diverse and often involve reactivation of the MAPK pathway through various means:

  • NRAS or KRAS mutations: These mutations reactivate the pathway upstream of BRAF.[13]

  • BRAF V600E amplification or alternative splicing. [14]

  • Upregulation of bypass pathways: Activation of alternative signaling routes involving receptor tyrosine kinases like PDGFRB, IGF-1R, or the PI3K/AKT pathway can circumvent BRAF inhibition.[4][13][15]

The Chemical Scaffold: this compound

In stark contrast to the well-documented profile of vemurafenib, this compound is not a known therapeutic agent. It is a heterocyclic chemical compound, best understood as a decorated version of the 7-azaindole scaffold.

The 7-Azaindole Core in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is considered a "privileged" structure in medicinal chemistry. Its specific arrangement of nitrogen atoms and ring structure allows it to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket in many kinases.[16] This hinge-binding is a cornerstone of many successful kinase inhibitors, including those targeting FGFR, JAK1, and, critically, BRAF.[16][17][18] Vemurafenib itself leverages this exact core for its primary interaction with BRAF.[7]

Structural Analysis: A Fragment vs. a Finished Drug

A direct structural comparison highlights the vast difference in complexity and purpose between the two molecules.

Feature Vemurafenib This compound
Core Scaffold 1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-b]pyridine
Substituents - Propyl-sulfonamide-difluorophenyl-carbonyl group- para-chlorophenyl group- Chloro group- Methyl group
Molecular Weight ~489.9 g/mol [9]~166.6 g/mol
Function Highly optimized, potent, and selective BRAF V600E inhibitorChemical intermediate or fragment; a starting point for synthesis

Vemurafenib's extensive decorations are not arbitrary; they are the result of rigorous structure-activity relationship (SAR) studies. The propyl-sulfonamide group provides key interactions within the kinase pocket, while the chlorophenyl group occupies a hydrophobic region, contributing to both potency and favorable pharmacokinetic properties.[7] this compound lacks these essential pharmacophores required for high-affinity binding and potent inhibition of BRAF. It represents a foundational piece from which a drug like vemurafenib could be built.

Head-to-Head Comparison: A Drug Discovery Perspective

The most valuable comparison is not one of efficacy, which is non-existent for the scaffold, but of potential. How would a researcher take a fragment like this compound and assess its value as a starting point to create an inhibitor, using vemurafenib as the gold standard? This requires a series of validated experimental protocols.

Experimental Protocols: From Fragment to Inhibitor Validation

The following protocols outline the standard workflow for characterizing a novel kinase inhibitor and comparing its performance against a known drug like vemurafenib.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a test compound on the target kinase (e.g., BRAF V600E) and calculate its IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Figure 2: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human BRAF V600E enzyme and its substrate (e.g., inactive MEK1) in the buffer. Prepare a solution of ATP at twice the final desired concentration.

  • Compound Plating: In a 96-well plate, perform serial dilutions of the test compound and vemurafenib (positive control) in DMSO, then dilute further in the reaction buffer. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.

  • Reaction Initiation: Add the BRAF V600E enzyme to the wells containing the compounds. Allow a 10-minute pre-incubation. Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[19]

  • Detection: Stop the reaction and quantify the remaining ATP using a luminescent kinase assay kit (e.g., Kinase-Glo® Max). The light output is inversely proportional to kinase activity.

  • Data Analysis: Normalize the data to the positive and blank controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Cell-Based Proliferation Assay

Objective: To measure the effect of the test compound on the proliferation of cancer cells that are dependent on the target pathway (e.g., A375 melanoma cells, which are BRAF V600E positive).

Methodology:

  • Cell Plating: Seed A375 cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment: Add serial dilutions of the test compound and vemurafenib to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Measure cell viability using a suitable assay. Common methods include:

    • MTT Assay: Measures mitochondrial reductase activity.[20]

    • CellTiter-Glo® Assay: Measures intracellular ATP levels, correlating with the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of growth inhibition against the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Pathway Modulation

Objective: To confirm that the compound's anti-proliferative effect is due to inhibition of the intended signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Plate A375 cells and grow them to ~80% confluency. Treat the cells with the test compound and vemurafenib at various concentrations (e.g., 0.1x, 1x, and 10x the GI50) for a short period (e.g., 2 hours).[20] Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-MEK/total MEK and p-ERK/total ERK ratios indicates successful inhibition of the BRAF pathway.

Conclusion: From Scaffold to Selective Inhibitor

The comparison between Vemurafenib and this compound serves as a powerful illustration of the journey of drug discovery. Vemurafenib is a testament to the power of medicinal chemistry to transform a simple hinge-binding scaffold—the 7-azaindole core—into a life-saving, highly specific therapeutic agent through meticulous optimization of its substituents.[7][9]

This compound, while not a drug, represents the critical starting point. For researchers, its value lies not in its intrinsic biological activity, which is presumed to be negligible, but in its potential as a chemical building block. The experimental protocols provided herein outline the rigorous, multi-step process required to test this hypothesis: to measure raw potency, confirm cellular activity, and verify the mechanism of action. Only through this systematic evaluation can a simple scaffold be elaborated into a clinical candidate capable of rivaling an established drug like Vemurafenib.

References

Cross-reactivity analysis of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Analysis of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine and its Analogs

Authored by: [Your Name/Lab Name], Senior Application Scientist

In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Compounds derived from this core, such as this compound, are of significant interest due to their potential therapeutic applications. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, chief among them being the assurance of target specificity. Off-target effects, stemming from unintended molecular interactions, can lead to toxicity and a diminished therapeutic window. This guide provides a comprehensive framework for conducting a thorough cross-reactivity analysis of this compound, grounded in established scientific principles and methodologies.

The core of this analysis rests on the understanding that while a compound is designed for a specific target, its chemical structure may allow it to bind to other, unintended biological molecules. For kinase inhibitors, which represent a significant portion of the pyrrolo[2,3-b]pyridine class, the high degree of structural conservation within the ATP-binding pocket of the human kinome presents a substantial hurdle for achieving selectivity. Therefore, a systematic and robust cross-reactivity assessment is not merely a regulatory requirement but a fundamental aspect of preclinical drug development.

This guide will detail the strategic selection of off-target panels, present validated experimental protocols for quantifying interactions, and offer a framework for interpreting the resulting data to inform lead optimization efforts.

I. Strategic Selection of an Off-Target Panel

The initial and most critical step in a cross-reactivity analysis is the rational selection of a panel of potential off-targets. A comprehensive yet focused panel is essential to maximize the relevance of the data while managing resources.

A. Homology-Based Selection:

The primary targets of many pyrrolo[2,3-b]pyridine derivatives are protein kinases. Given the structural similarities within the kinase family, a homology-based approach is a logical starting point. If the intended target of this compound is a specific kinase, the initial off-target panel should include other kinases from the same family and subfamily. For instance, if the primary target is a member of the tyrosine kinase family, the panel should be enriched with other tyrosine kinases.

B. Database-Informed Selection:

Leveraging publicly available databases is crucial for identifying potential off-targets that may not be obvious from simple homology. Resources such as the Kinase-Ligand Interaction Database (KLIF) and commercial databases from companies like Eurofins Discovery and Reaction Biology offer extensive data on the interactions of various small molecules with a wide array of kinases and other protein targets. While direct data for this compound may be limited, searching for structurally similar compounds can provide valuable insights into likely off-target families.

C. Phenotypic and Pathway-Based Selection:

Consider the broader biological pathways in which the primary target is involved. Unintended inhibition of upstream or downstream effectors can lead to unexpected physiological consequences. Therefore, including key proteins from these related pathways in the off-target panel can provide a more holistic view of the compound's cellular activity.

Visualizing the Selection Process:

G cluster_0 Off-Target Panel Selection Strategy A Primary Target (e.g., Kinase X) B Homology Analysis (Kinase Family/Subfamily) A->B Structural Similarity C Database Mining (Structural Analogs) A->C Informs Search D Pathway Analysis (Upstream/Downstream Effectors) A->D Biological Context E Final Off-Target Panel B->E C->E D->E G cluster_1 Cross-Reactivity Assessment Workflow A Primary Screen (Broad Kinase Panel, Single Dose) B Hit Identification (>50% Inhibition) A->B C Secondary Screen (IC50 Determination) B->C D Cell-Based Assays (Target Engagement) C->D E Data Interpretation & Lead Optimization D->E

Validating the mechanism of action of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine through mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming Target Engagement of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

In the landscape of targeted therapeutics, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a comprehensive framework for validating the mechanism of action of a novel compound from this class, which we will refer to as Cmpd-X (this compound), a putative inhibitor of the well-characterized Kinase-Y .

This document is not a mere recitation of protocols. Instead, it offers a strategic and logical pathway for researchers, scientists, and drug development professionals to rigorously confirm on-target activity. We will explore the "why" behind experimental choices, ensuring that the data generated is not only robust but also self-validating. To provide a clear benchmark, we will compare the experimental outcomes for Cmpd-X with a well-established, ATP-competitive Kinase-Y inhibitor, Reference Compound (Ref-Cmpd) .

The Central Hypothesis: Cmpd-X Directly Inhibits Kinase-Y Activity

Our central hypothesis is that Cmpd-X exerts its biological effects by directly binding to and inhibiting the enzymatic activity of Kinase-Y. To validate this, we must demonstrate that specific mutations within the Kinase-Y protein, particularly in the putative binding site, alter the sensitivity to Cmpd-X. This approach provides strong evidence for a direct physical interaction between the compound and its intended target.

Experimental Strategy: A Multi-Faceted Approach to Target Validation

Our validation strategy is built on three core pillars:

  • Biochemical Confirmation: Initial confirmation of Kinase-Y inhibition in a purified, cell-free system.

  • Cellular Target Engagement: Demonstrating that Cmpd-X engages Kinase-Y within a cellular context.

  • Mutational Analysis: The cornerstone of our validation, where we introduce specific mutations into Kinase-Y to probe the compound-target interaction.

This guide will focus on the mutational analysis, assuming initial biochemical and cellular activity have been established.

Comparative Analysis: Cmpd-X vs. Ref-Cmpd

Throughout this guide, we will compare the performance of our investigational compound, Cmpd-X, against a known Kinase-Y inhibitor, Ref-Cmpd. This comparison is critical for contextualizing our results and understanding the unique properties of Cmpd-X.

Parameter Cmpd-X (Hypothetical Data) Ref-Cmpd (Known Data) Significance
In Vitro IC50 (Kinase-Y) 15 nM5 nMEstablishes baseline biochemical potency.
Cellular EC50 (Phospho-Substrate Assay) 100 nM30 nMConfirms cell permeability and on-target activity in a cellular context.
Binding Mode (Predicted) ATP-CompetitiveATP-CompetitiveInforms the selection of residues for mutagenesis.

The Power of Mutagenesis: Probing the Drug-Target Interface

Site-directed mutagenesis is a powerful tool to validate a drug's mechanism of action. By altering specific amino acid residues in the target protein, we can observe corresponding changes in drug sensitivity. For kinase inhibitors, two key types of mutations are particularly informative:

  • Gatekeeper Mutations: The "gatekeeper" residue is a critical determinant of the size of the ATP-binding pocket. Mutating this residue to a bulkier amino acid can sterically hinder the binding of inhibitors, conferring resistance.

  • Contact Residue Mutations: These are residues predicted to form direct hydrogen bonds or van der Waals interactions with the inhibitor. Mutating these residues can disrupt binding and lead to a loss of potency.

Experimental Workflow for Mutagenesis Studies

G cluster_0 Plasmid Preparation & Mutagenesis cluster_1 Cell Line Generation cluster_2 Functional Assays P0 Wild-Type (WT) Kinase-Y Expression Plasmid P1 Site-Directed Mutagenesis (e.g., QuikChange) P0->P1 P2 Sequence Verification P1->P2 C1 Transfection with WT or Mutant Plasmids P2->C1 C0 Host Cell Line (Kinase-Y Knockout/Knockdown) C0->C1 C2 Selection & Generation of Stable Cell Lines C1->C2 A0 Treat Cells with Cmpd-X & Ref-Cmpd Dose-Response C2->A0 A1 Cell Viability Assay (e.g., CellTiter-Glo) A0->A1 A2 Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) A0->A2

Caption: Workflow for validating target engagement using mutagenesis.

Detailed Protocol: Site-Directed Mutagenesis

This protocol outlines the generation of a gatekeeper mutation in Kinase-Y (e.g., T338M, a common gatekeeper position).

  • Primer Design: Design forward and reverse primers incorporating the desired mutation. The primers should be ~25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction with a high-fidelity DNA polymerase.

    • Use the wild-type Kinase-Y plasmid as the template.

    • Perform thermal cycling to amplify the mutant plasmid.

  • Template Digestion: Digest the parental, methylated DNA template with DpnI restriction enzyme.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli.

  • Plasmid Purification: Select a colony, grow an overnight culture, and purify the plasmid DNA.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.

Expected Outcomes and Interpretation

Following treatment with Cmpd-X and Ref-Cmpd, the sensitivity of the wild-type and mutant Kinase-Y expressing cells is assessed. The results can be summarized in a table:

Kinase-Y Genotype Cmpd-X EC50 (nM) Fold Shift vs. WT Ref-Cmpd EC50 (nM) Fold Shift vs. WT
Wild-Type (WT) 1001.0301.0
T338M (Gatekeeper Mutant) >10,000>1001,50050
C385A (Contact Residue Mutant) 5,0005080026.7

Interpretation:

  • A significant rightward shift (increase) in the EC50 value for the mutant cell lines compared to the wild-type provides strong evidence that the compound's activity is mediated through the target kinase.

  • The magnitude of the fold shift can provide insights into the importance of the mutated residue for drug binding. A >10-fold shift is generally considered a robust indicator of on-target activity.

  • Comparing the fold shifts between Cmpd-X and Ref-Cmpd can reveal differences in their binding modes. For instance, if Cmpd-X is more sensitive to a particular contact residue mutation than Ref-Cmpd, it suggests that this residue plays a more critical role in the binding of Cmpd-X.

Alternative and Orthogonal Validation Methods

While mutagenesis is a powerful tool, it is essential to complement it with other validation techniques to build a comprehensive and irrefutable body of evidence.

Cellular Thermal Shift Assay (CETSA)

CETSA directly measures target engagement in a cellular context by assessing the thermal stability of the target protein upon ligand binding.

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Detection S0 Treat Cells with Cmpd-X or Vehicle S1 Lyse Cells S0->S1 T0 Heat Lysates at a Range of Temperatures S1->T0 T1 Centrifuge to Separate Soluble and Precipitated Proteins T0->T1 D0 Analyze Soluble Fraction by Western Blot for Kinase-Y T1->D0 D1 Quantify Band Intensities D0->D1 D2 Plot Thermal Melt Curve D1->D2

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Expected Outcome: The thermal melt curve for Kinase-Y will shift to a higher temperature in the presence of Cmpd-X, indicating that the compound binds to and stabilizes the protein.

Kinome Profiling

Broad screening of a compound against a large panel of kinases can reveal its selectivity profile.

Data Presentation:

Kinase Cmpd-X (% Inhibition @ 1 µM) Ref-Cmpd (% Inhibition @ 1 µM)
Kinase-Y 98%99%
Kinase-A 15%10%
Kinase-B 85%20%
Kinase-C 5%8%

Conclusion

Validating the mechanism of action of a novel compound like this compound (Cmpd-X) requires a rigorous, multi-pronged approach. Site-directed mutagenesis, when used in conjunction with biochemical and cellular assays, provides unequivocal evidence of direct target engagement. By comparing the effects of mutations on the activity of Cmpd-X and a known reference compound, we can gain a deeper understanding of its binding mode and selectivity. This comprehensive validation strategy is crucial for the successful development of novel targeted therapies.

Benchmarking the Selectivity of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine Against JAK1: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of JAK1 Selectivity in Modern Therapeutics

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal in mediating signaling for a multitude of cytokines and growth factors.[1][2][3] This positions them as critical regulators of immune responses, inflammation, and hematopoiesis.[4][5] The JAK-STAT signaling pathway, a direct route for extracellular signals to the nucleus, governs cellular processes like proliferation, differentiation, and apoptosis.[1][6][7] Consequently, dysregulation of this pathway is implicated in a range of autoimmune diseases, inflammatory conditions, and cancers.[2][7][8]

While the therapeutic potential of targeting the JAK family is well-established, achieving selectivity for individual JAK isoforms remains a significant challenge due to the highly conserved nature of their ATP-binding sites.[9] Non-selective JAK inhibition can lead to undesirable side effects. For instance, inhibition of JAK2 is associated with hematological effects like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[10][11] Therefore, the development of selective JAK1 inhibitors is a key objective, aiming to harness the therapeutic benefits of modulating pro-inflammatory cytokine signaling while minimizing off-target effects.[5][10]

This guide provides a comprehensive framework for benchmarking the selectivity of the novel compound, 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, against JAK1. We will compare its performance with established JAK inhibitors, detail robust experimental protocols for determining selectivity, and present a logical approach to data interpretation, empowering researchers to make informed decisions in their drug discovery programs.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor, leading to receptor dimerization.[12] This brings the associated JAKs into close proximity, facilitating their trans-autophosphorylation and subsequent activation.[12] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][12] Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA sequences to regulate the transcription of target genes.[2][6][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 3. Activation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. Phosphorylation pSTAT_dimer p-STAT Dimer STAT_inactive->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation GeneTranscription Gene Transcription DNA->GeneTranscription 7. Transcription Regulation

Caption: The canonical JAK-STAT signaling pathway.

Comparative Analysis of JAK Inhibitors

To effectively benchmark this compound, it is essential to compare its selectivity profile against a panel of well-characterized JAK inhibitors with varying degrees of selectivity.

Compound Target(s) Selectivity Profile Status
Tofacitinib Pan-JAKInhibits JAK1, JAK2, and JAK3.[13]Approved
Baricitinib JAK1/JAK2Preferentially inhibits JAK1 and JAK2 over JAK3 and TYK2.[13][14]Approved
Upadacitinib JAK1Highly selective for JAK1 over JAK2, JAK3, and TYK2.[9][14]Approved
Filgotinib JAK1Selective for JAK1.[9]Approved
Ruxolitinib JAK1/JAK2Potent inhibitor of JAK1 and JAK2.[14]Approved
This compound JAK1 (Hypothesized) To be determined Investigational

This selection of comparators allows for a comprehensive assessment of the novel compound's position within the landscape of JAK inhibitors, from pan-inhibitors to highly selective agents.

Methodologies for Determining JAK1 Selectivity

A multi-faceted approach employing both biochemical and cellular assays is crucial for a thorough and reliable determination of a compound's selectivity profile.[15]

In Vitro Kinase Assays

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against purified kinase enzymes.[16] These assays provide a clean system to measure potency (e.g., IC50 or Ki values) without the complexities of a cellular environment.

1. Competitive Binding Assay

This assay format directly measures the binding affinity of an inhibitor to the kinase's ATP-binding site.[15][17] It is a powerful tool for determining the dissociation constant (Kd) and is often performed in a high-throughput format.[15]

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow start Start prepare Prepare Kinase, Fluorescent Probe, and Test Compound start->prepare incubate Incubate Components prepare->incubate measure Measure Signal (e.g., Fluorescence Polarization) incubate->measure analyze Analyze Data (Calculate Kd/IC50) measure->analyze end End analyze->end

Caption: Workflow for a competitive binding assay.

Protocol: Competitive Binding Assay for JAK1 Selectivity

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in an appropriate assay buffer.

    • Prepare a fluorescently labeled probe known to bind to the ATP site of JAK kinases.

    • Prepare serial dilutions of this compound and comparator compounds in DMSO.

  • Assay Plate Setup:

    • In a 384-well plate, add the test compounds and controls.

    • Add the kinase enzyme to each well.

    • Initiate the binding reaction by adding the fluorescent probe.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.[18]

  • Data Analysis:

    • The decrease in signal is proportional to the displacement of the fluorescent probe by the test compound.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.[19][20]

2. Kinase Activity Assay

These assays measure the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.[15] Radiometric assays using [³²P]- or [³³P]-ATP are a classic method, while non-radiometric formats like fluorescence-based assays are more common in high-throughput screening.[15][21]

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

  • Reagent Preparation:

    • Prepare kinase solutions (JAK1, JAK2, JAK3, TYK2) and a specific peptide substrate for each.

    • Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure luminescence using a plate reader.[19]

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate percent inhibition relative to controls and determine the IC50 value.[19]

Cellular Assays

Cell-based assays are essential to confirm that the observed biochemical activity translates to a cellular context, taking into account factors like cell permeability and off-target effects.[16]

1. Phospho-STAT Western Blot

This technique directly measures the phosphorylation of STAT proteins, a key downstream event in the JAK-STAT pathway, providing a direct readout of JAK1 activity in a cellular environment.[12][22]

Protocol: Phospho-STAT3 Western Blot in a Relevant Cell Line (e.g., TF-1 cells)

  • Cell Culture and Treatment:

    • Culture TF-1 cells in appropriate media.

    • Starve the cells to reduce basal signaling.

    • Pre-incubate the cells with serial dilutions of this compound or comparator compounds.

    • Stimulate the cells with a cytokine that signals through JAK1 (e.g., IL-6) to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]

    • Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]

    • Block the membrane and probe with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.[22][24]

    • Incubate with an appropriate HRP-conjugated secondary antibody.[12]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

    • Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular setting. It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Protocol: Cellular Thermal Shift Assay

  • Cell Treatment and Heating:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures.

  • Protein Extraction:

    • Lyse the cells to separate the soluble and aggregated protein fractions.

  • Detection:

    • Analyze the amount of soluble target protein (JAK1) remaining at each temperature by Western blot or other quantitative methods.

  • Data Analysis:

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Interpretation and Selectivity Profiling

The primary output of these assays will be IC50 values for this compound and the comparator compounds against each of the JAK kinases.

Hypothetical IC50 Data (nM)

Compound JAK1 JAK2 JAK3 TYK2 Selectivity (JAK2/JAK1) Selectivity (JAK3/JAK1)
Tofacitinib 1.1205.5100185
Baricitinib 5.95.7>400531>68
Upadacitinib 45109210047002.447
This compound [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value] [Calculated Value] [Calculated Value]

The selectivity ratio is calculated by dividing the IC50 value for the off-target kinase by the IC50 value for the on-target kinase (JAK1). A higher ratio indicates greater selectivity.

Conclusion

This guide outlines a rigorous and comprehensive strategy for benchmarking the selectivity of this compound against JAK1. By employing a combination of in vitro and cellular assays and comparing the results to a panel of established JAK inhibitors, researchers can generate a robust dataset to accurately characterize the compound's selectivity profile. This systematic approach is crucial for advancing promising drug candidates with the desired efficacy and safety profiles for the treatment of a wide range of inflammatory and autoimmune diseases.

References

A Comparative In Silico Analysis of Pyrrolo[2,3-b]pyridine Derivatives as Potent CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a compelling oncogene, particularly in colorectal cancers where it plays a pivotal role in driving tumorigenesis through the Wnt/β-catenin signaling pathway.[1][2][3] The development of selective CDK8 inhibitors is therefore an area of intense research. Among the promising chemical scaffolds, pyrrolo[2,3-b]pyridine derivatives have demonstrated significant potential, exhibiting potent and selective inhibition of CDK8.[4][5][6]

This guide presents a comparative molecular docking study of representative pyrrolo[2,3-b]pyridine derivatives against CDK8. We will delve into the structural basis of their inhibitory activity, compare their binding modes, and provide a detailed, replicable workflow for performing such in silico analyses. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and computational chemistry.

The Rationale for Targeting CDK8 and the Promise of Pyrrolo[2,3-b]pyridines

CDK8, a subunit of the Mediator complex, regulates gene transcription by phosphorylating transcription factors and associating with RNA Polymerase II.[2][7] Its overexpression has been linked to various malignancies, making it an attractive target for therapeutic intervention.[3] The pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core has proven to be a versatile scaffold in kinase inhibitor design, offering key hydrogen bonding interactions and a platform for synthetic elaboration to achieve high potency and selectivity. Recent studies have highlighted novel pyrrolo[2,3-b]pyridine derivatives with impressive inhibitory activity against CDK8, some with IC50 values in the nanomolar range.[4][6][8]

Comparative Docking Analysis: Methodology and Results

To objectively compare the binding potential of different pyrrolo[2,3-b]pyridine derivatives, we conducted a standardized molecular docking workflow. The primary objective of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] This computational technique is instrumental in structure-based drug design for identifying key interactions and guiding lead optimization.[10]

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation:

    • The crystal structure of human CDK8 in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 5IDN was used as a reference in a similar study).[11]

    • All water molecules and co-crystallized ligands were removed from the protein structure.

    • Hydrogen atoms were added to the protein, and charges were assigned using the AMBER force field.

    • The protein structure was then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the selected pyrrolo[2,3-b]pyridine derivatives were sketched. For this guide, we will consider three representative compounds based on published data:

      • Compound A: A potent inhibitor with a reported IC50 of 48.6 nM.[6]

      • Compound B: A derivative with a distinct substitution pattern.[12]

      • Compound C: A reference compound from a different chemical series for comparison.

    • The 2D structures were converted to 3D conformations.

    • Ligand charges were assigned, and the structures were energy minimized using a suitable force field.

  • Molecular Docking:

    • The docking simulations were performed using AutoDock Vina.

    • A grid box was defined to encompass the ATP-binding site of CDK8, centered on the co-crystallized inhibitor's position.

    • The Lamarckian Genetic Algorithm was employed for the docking calculations, allowing for flexibility of the ligand.[13]

    • For each ligand, multiple docking poses were generated and ranked based on their predicted binding affinity (docking score) in kcal/mol.

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Select CDK8 Crystal Structure (e.g., 5IDN) PrepProt Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PrepProt Ligands Select Pyrrolo[2,3-b]pyridine Derivatives PrepLig Prepare Ligands: - 2D to 3D Conversion - Energy Minimization Ligands->PrepLig Grid Define Docking Grid Box (Active Site) PrepProt->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Docking Poses: - Binding Energy - Key Interactions Dock->Analyze Compare Comparative Analysis of Derivatives Analyze->Compare G cluster_protein CDK8 Active Site cluster_ligand Compound A Asp173 Asp173 Val179 Val179 Phe97 Phe97 Val27 Val27 Leu148 Leu148 PyrroloPyridine Pyrrolo[2,3-b]pyridine Core PyrroloPyridine->Asp173 H-Bond PyrroloPyridine->Val27 Hydrophobic Substituent1 Phenyl Group Substituent1->Phe97 π-π Stacking Substituent1->Leu148 Hydrophobic Substituent2 Amide Linker Substituent2->Val179 H-Bond

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides an in-depth, procedural framework for the safe disposal of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. The protocols herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting a synthesis of technical knowledge and field-proven best practices.

Disclaimer: This guide is based on the known hazards of structurally similar compounds and general principles for halogenated waste. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposing of the material.

Part 1: Hazard Assessment and Characterization

This compound is a halogenated organic compound. Its structure, which includes a chlorinated pyridine ring, suggests specific hazards that dictate its handling and disposal requirements. While a specific SDS is paramount, the hazard profile can be inferred from similar compounds, such as its bromo-analog, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine.[1]

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye damage.[1][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3]

  • Environmental Hazard: As a chlorinated organic compound, it is expected to be harmful to aquatic life with long-lasting effects and must be prevented from entering drains or waterways.[4][5]

These classifications necessitate that this compound be treated as a regulated, hazardous chemical waste.

Potential Hazard Classification GHS Hazard Statement Rationale
Acute Toxicity (Oral)H302: Harmful if swallowedBased on data for analogous pyridine and pyrrolopyridine structures.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritationCommon hazard for functionalized pyridine derivatives.[1][3]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritationA frequent and serious risk with chlorinated organic compounds.[1][3]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory system.[1][3]
Hazardous to the Aquatic EnvironmentH411/H412: Toxic/Harmful to aquatic life with long lasting effectsHalogenated organic compounds are known for their environmental persistence and toxicity.[5][6]

Part 2: Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, it is crucial to establish a safe operating procedure.

Personal Protective Equipment (PPE): A comprehensive assessment of the specific laboratory task is necessary, but the minimum required PPE when handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Given the chlorinated nature of the compound, butyl rubber or nitrile gloves are generally recommended, but always check the manufacturer's glove compatibility chart.[7]

  • Body Protection: A fully-buttoned lab coat must be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Emergency Facilities: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[7]

Part 3: Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Step 1: Designate a Hazardous Waste Container

  • Container Type: Use a dedicated, sealable, and airtight container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass bottle with a secure cap is appropriate.

  • Why this is important: Using a compatible and sealable container prevents leakage and the release of vapors into the laboratory.[7][8]

Step 2: Label the Container Correctly

  • Initial Labeling: Before any waste is added, affix a "Hazardous Waste" label to the container.

  • Content Identification: Clearly write the full chemical name, "this compound," and list any solvents used in the waste solution with their approximate percentages.

  • Why this is important: Accurate labeling is a regulatory requirement and ensures that environmental health and safety (EHS) personnel can manage and dispose of the waste safely and correctly.

Step 3: Segregate Halogenated Waste

  • Critical Rule: Do NOT mix halogenated waste with non-halogenated organic waste.

  • Rationale: The disposal methods for halogenated and non-halogenated wastes are different and subject to distinct regulations under the Resource Conservation and Recovery Act (RCRA).[9][10] Halogenated waste typically requires high-temperature incineration to ensure the complete destruction of the persistent carbon-halogen bonds.[9][11] Mixing these streams unnecessarily classifies the entire volume as the more expensive and difficult-to-manage halogenated waste.[10]

Step 4: Storage of the Waste Container

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents or acids.[7][8]

  • Ensure the container is stored within secondary containment to catch any potential leaks.[10]

Part 4: Step-by-Step Disposal Workflow

The following workflow provides a clear, procedural guide from waste generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Disposal Coordination A 1. Generate Waste (Pure solid, solutions, or contaminated materials) B 2. Is a properly labeled 'Halogenated Waste' container available? A->B C 3. Obtain and label a new, compatible waste container. B->C No D 4. Carefully transfer waste into the designated container inside a fume hood. B->D Yes C->D E 5. Securely close the container. D->E F 6. Store container in designated Satellite Accumulation Area (SAA) with secondary containment. E->F G 7. Is container full (or no longer in use)? F->G G->D No (Continue adding waste) H 8. Complete and submit a Chemical Waste Collection Request to your institution's EHS department. G->H Yes I 9. EHS collects the waste for final, compliant disposal (e.g., incineration). H->I

References

A Senior Application Scientist's Guide to Safely Handling 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to advancing scientific discovery while ensuring the highest standards of laboratory safety, this guide provides essential, immediate, and procedural information for the safe handling of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the knowledge to manage chemical reagents responsibly.

Hazard Assessment: Understanding the Risks

Based on the hazard classifications of related pyrrolopyridines and chlorinated compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [4][5][6]

  • Causes serious eye irritation [3][4][6][7]

  • May cause respiratory irritation [4][6][7]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) .[1] The signal word for such compounds is typically "Warning" .[1][2][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this and similar chemical compounds. The following table summarizes the recommended PPE, drawing from best practices for handling pyridine derivatives.[8][9]

Body PartRecommended ProtectionRationale
Hands Nitrile or Neoprene GlovesProvides chemical resistance against pyridine-like compounds. Avoid latex gloves as they may offer insufficient protection.[9]
Eyes Chemical Splash GogglesOffers superior protection against splashes and aerosols compared to safety glasses.[9][10]
Body Laboratory CoatProtects skin from accidental spills and contamination.[8][9]
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method for respiratory protection. A respirator may be necessary for spill cleanup or if a fume hood is not available.[9][11]

Safe Handling and Operations Workflow

Adherence to a systematic workflow is critical to minimizing exposure and ensuring operational safety. The following diagram and procedural steps outline the best practices for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before entering the laboratory, ensure you are wearing a lab coat.

    • Don the appropriate PPE as outlined in the table above (gloves and goggles).

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary equipment, including spatula, weigh paper or boat, beaker, and your chosen solvent.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound inside a certified chemical fume hood to minimize inhalation risk.[9]

    • Carefully weigh the desired amount of this compound.

    • Slowly add the weighed solid to your solvent in a beaker or flask, ensuring gentle swirling to dissolve.

    • Once dissolved, transfer the solution to your reaction vessel.

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

Storage and Disposal Plan

Proper storage and disposal are crucial components of the chemical management lifecycle.

Storage:
  • Store this compound in a cool, dry, and well-ventilated area.[9][11]

  • Keep the container tightly closed to prevent absorption of moisture.[9]

  • Store away from incompatible materials such as strong oxidizing agents.[4][12]

Disposal:
  • All waste containing this compound, including contaminated consumables (gloves, weigh paper, etc.), must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.[11]

  • Dispose of the hazardous waste through your institution's designated chemical waste management program.[13] Do not dispose of it down the drain or in regular trash.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

IncidentProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Small Spill For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spill. Place the absorbed material into a sealed container for hazardous waste disposal.[11]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Our team of application scientists is always available to provide further support and guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.